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7-Methyl-7-(trifluoromethyl)-1,4-oxazepane Documentation Hub

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  • Product: 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
  • CAS: 2241139-78-4

Core Science & Biosynthesis

Foundational

Introduction: The 1,4-Oxazepane Scaffold and the Influence of Trifluoromethylation

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1,4-oxazepane: Properties, Synthesis, and Medicinal Chemistry Applications A Note to the Researcher: The compound 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, as specifie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1,4-oxazepane: Properties, Synthesis, and Medicinal Chemistry Applications

A Note to the Researcher: The compound 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, as specified in the topic, is not described in readily accessible scientific literature or commercial databases. This suggests it may be a novel chemical entity. Therefore, this guide has been developed to focus on the closely related and documented compound, 7-(Trifluoromethyl)-1,4-oxazepane . This guide provides a comprehensive overview of its core properties, a plausible synthetic approach, and its potential applications in drug discovery, leveraging data from its hydrochloride salt and the broader class of 1,4-oxazepane derivatives.

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial presentation of substituents, making it an attractive framework for designing ligands that can interact with complex biological targets.[2] Compounds incorporating the 1,4-oxazepane motif have shown a range of biological activities, including potential as dopamine D4 receptor ligands and anticonvulsant agents.[1][3]

The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern drug design.[4][5] This is due to the unique properties of the CF₃ group, including its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[6][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[6] By replacing a metabolically susceptible group (like a methyl group) with a CF₃ group, medicinal chemists can often enhance a drug candidate's half-life, bioavailability, and overall pharmacokinetic profile.[4]

This guide explores the synthesis, properties, and potential of 7-(Trifluoromethyl)-1,4-oxazepane, a molecule that combines the structural advantages of the 1,4-oxazepane scaffold with the pharmacokinetic benefits of trifluoromethylation.

Physicochemical and Basic Properties

While extensive experimental data for 7-(Trifluoromethyl)-1,4-oxazepane is limited, we can infer its core properties from available data on its hydrochloride salt and computational predictions. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValue (Free Base)Value (Hydrochloride Salt)Rationale and Commentary
Molecular Formula C₆H₁₀F₃NOC₆H₁₁ClF₃NOCalculated from the structure.
Molecular Weight 169.15 g/mol 205.61 g/mol The HCl salt is the commercially available form.[8]
CAS Number Not assigned2095409-35-9Identifies the specific hydrochloride salt substance.[8]
Predicted XlogP 1.0-This value suggests moderate lipophilicity, suitable for drug candidates.[9] The trifluoromethyl group increases lipophilicity compared to a non-substituted analog.
Predicted pKa ~7.5 - 8.5-Estimated based on typical secondary amines within heterocyclic systems. The electron-withdrawing CF₃ group may slightly reduce the basicity of the nitrogen atom.
Aqueous Solubility Low to ModerateHighThe free base is expected to have limited water solubility due to its lipophilic CF₃ group. The hydrochloride salt form is expected to be highly soluble in water.
Physical Form -SolidThe hydrochloride salt is supplied as a solid.[8]

Synthesis and Characterization

A definitive, published synthesis for 7-(Trifluoromethyl)-1,4-oxazepane is not available. However, based on established methodologies for constructing 1,4-oxazepane rings, a plausible synthetic route can be proposed. A common strategy involves the intramolecular cyclization of an N-substituted amino alcohol.[2]

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 2-aminoethanol. The key steps involve N-protection, reaction with a trifluoromethyl-containing electrophile, deprotection, and subsequent intramolecular cyclization.

G A 2-Aminoethanol B N-Boc-2-aminoethanol A->B Boc₂O, Et₃N C N-Boc protected intermediate B->C 1. NaH 2. 3,3,3-Trifluoro-1,2-epoxypropane D N-substituted amino alcohol C->D TFA or HCl in Dioxane E 7-(Trifluoromethyl)-1,4-oxazepane D->E Intramolecular Cyclization (e.g., Mitsunobu or base-mediated)

Caption: Proposed synthetic workflow for 7-(Trifluoromethyl)-1,4-oxazepane.

Experimental Protocol (Hypothetical)

Objective: To synthesize 7-(Trifluoromethyl)-1,4-oxazepane via a multi-step sequence.

Step 1: N-protection of 2-aminoethanol

  • Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-2-aminoethanol.

Causality: The Boc protecting group is used to prevent the amine from acting as a nucleophile in the subsequent step, ensuring the hydroxyl group reacts as intended.

Step 2: Alkylation with a Trifluoromethyl Electrophile

  • Suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Add a solution of N-Boc-2-aminoethanol (1.0 eq) in THF dropwise at 0 °C.

  • Stir for 30 minutes at 0 °C, then add 3,3,3-trifluoro-1,2-epoxypropane (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, dry the organic layer, and concentrate under reduced pressure. Purify the resulting intermediate.

Causality: The alkoxide formed by deprotonation of the alcohol is a potent nucleophile that opens the trifluoromethyl-substituted epoxide ring, forming the carbon backbone of the target molecule.

Step 3: Deprotection of the Amine

  • Dissolve the purified intermediate from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Remove the solvent and excess acid under reduced pressure to yield the crude amino alcohol salt.

Causality: Strong acid cleaves the Boc protecting group, revealing the secondary amine necessary for the final cyclization step.

Step 4: Intramolecular Cyclization

  • Dissolve the crude amino alcohol from Step 3 in a suitable solvent like THF.

  • Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, to facilitate intramolecular ring closure via Williamson ether synthesis.

  • Alternatively, Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) could be employed to promote cyclization.

  • Heat the reaction as necessary and monitor by TLC or LC-MS.

  • After completion, perform an appropriate workup and purify the final product, 7-(Trifluoromethyl)-1,4-oxazepane, by column chromatography or distillation.

Causality: This final step forms the seven-membered ring. The choice of conditions (base-mediated vs. Mitsunobu) depends on the specific reactivity of the deprotected intermediate.

Characterization

The identity and purity of the synthesized 7-(Trifluoromethyl)-1,4-oxazepane would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic signals for the methylene protons of the oxazepane ring and a multiplet for the proton at the C7 position adjacent to the CF₃ group.

  • ¹³C NMR: The carbon atom of the CF₃ group would appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Applications in Medicinal Chemistry

The combination of the 1,4-oxazepane scaffold and a trifluoromethyl group makes 7-(Trifluoromethyl)-1,4-oxazepane an intriguing starting point for drug discovery programs.

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The 1,4-oxazepane core has been explored for its activity on CNS targets like dopamine receptors.[3] The increased lipophilicity from the CF₃ group could enhance blood-brain barrier permeability, making it a candidate for developing novel antipsychotic, anxiolytic, or antidepressant agents.

  • Metabolic Diseases: The CF₃ group's ability to block metabolic pathways could be leveraged to design long-acting drugs.

  • Infectious Diseases: The unique stereoelectronic properties of the molecule could be exploited to design inhibitors of novel enzymes in bacteria or viruses.[7]

Drug Design Workflow

7-(Trifluoromethyl)-1,4-oxazepane can serve as a versatile building block for creating a library of compounds for high-throughput screening. The secondary amine provides a convenient handle for further functionalization.

G cluster_0 Scaffold Elaboration cluster_1 Screening & Optimization A 7-(Trifluoromethyl) -1,4-oxazepane B Library of N-acylated or N-alkylated derivatives A->B Acylation / Alkylation (R-COCl or R-Br) C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Conceptual drug design workflow using the target scaffold.

Key Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Given the central role of the CF₃ group in enhancing metabolic stability, a crucial first experimental step is to quantify this property.

Objective: To determine the metabolic stability of 7-(Trifluoromethyl)-1,4-oxazepane in the presence of liver microsomes.

Materials:

  • 7-(Trifluoromethyl)-1,4-oxazepane (test compound)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in DMSO or acetonitrile. Prepare working solutions by diluting the stock in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Self-Validation: The inclusion of a positive control (a rapidly metabolized compound) ensures that the microsomal enzymes are active. A negative control (incubation without NADPH) confirms that any observed degradation is enzyme-dependent.

Safety and Handling

As 7-(Trifluoromethyl)-1,4-oxazepane is a novel or sparsely documented compound, it should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be protected from moisture.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • R Discovery. (2025).
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Králová, P., Lemrováb, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • PubMed. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride. [Link]

  • ResearchGate. (n.d.). (a) Three-step synthetic route toward 1,4-oxazepan-7-one....
  • ChemScene. (n.d.). 7-Fluoro-2-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][10]oxazepine.

  • Sigma-Aldrich. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride | 2095409-35-9.
  • RSC Publishing. (n.d.). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
  • PMC. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
  • PubChem. (n.d.). 7-(difluoromethyl)-1,4-oxazepane hydrochloride.
  • ResearchGate. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters).
  • European Journal of Modern Medicine and Practice. (2024).

Sources

Exploratory

A Technical Guide to 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane: A Novel Scaffold for Drug Discovery

This in-depth technical guide explores the chemical structure, proposed synthesis, and potential applications of the novel heterocyclic compound, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. Designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the chemical structure, proposed synthesis, and potential applications of the novel heterocyclic compound, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of this promising, yet under-explored, chemical entity.

Introduction: The Rationale for Fluorinated Oxazepanes in Medicinal Chemistry

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved potency and bioavailability.[1][2] When installed on a privileged heterocyclic scaffold like the 1,4-oxazepane ring system—a seven-membered ring containing both oxygen and nitrogen heteroatoms known for its presence in biologically active compounds—the resulting molecule presents a compelling starting point for novel drug discovery campaigns.[5]

This guide focuses on the specific structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a molecule that combines the conformational flexibility of the oxazepane core with the unique electronic and steric attributes of two distinct substituents at the C7 position. The presence of both a methyl and a trifluoromethyl group on the same carbon atom is anticipated to create a unique chemical environment, influencing the molecule's three-dimensional shape and its potential interactions with biological targets.

Chemical Structure and Predicted Properties

The core of the topic compound is the 1,4-oxazepane ring, a saturated seven-membered heterocycle. The key feature is the geminal substitution at the C7 position with a methyl (-CH3) group and a trifluoromethyl (-CF3) group.

PropertyValueSource
Molecular Formula C7H12F3NOCalculated
Molecular Weight 183.17 g/mol Calculated
InChI Key InChI=1S/C7H12F3NO/c1-7(2-3-11-4-5-12-7)8(9)10/h11H,2-5H2,1H3Generated
SMILES CC1(N-C-C-O-C-C1)C(F)(F)FGenerated
XlogP (Predicted) 1.5Predicted

The hydrochloride salt of a related compound, 7-(trifluoromethyl)-1,4-oxazepane, is commercially available, indicating the stability of the core ring system.[6][7] The introduction of a methyl group at the 7-position alongside the trifluoromethyl group is expected to increase the steric bulk around this position, which could have significant implications for its binding to biological targets.

Below is a diagram illustrating the chemical structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Caption: Chemical structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Proposed Synthetic Strategy

Proposed Synthetic Workflow:

G A Protected Amino Alcohol B Oxidation to Aldehyde/Ketone A->B e.g., PCC, Swern C Trifluoromethylation B->C e.g., Ruppert-Prakash Reagent D Deprotection C->D e.g., Acidic/Basic Conditions E Intramolecular Cyclization D->E e.g., Base-mediated F 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane E->F

Caption: Proposed synthetic workflow for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Step-by-Step Experimental Protocol (Hypothetical):
  • Protection of Amino Alcohol: Start with a commercially available amino alcohol, such as 2-(methylamino)ethanol. The amine would be protected with a suitable protecting group, for example, a Boc (tert-butyloxycarbonyl) group, to prevent its reaction in subsequent steps.

  • Oxidation: The primary alcohol of the protected amino alcohol would then be oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Trifluoromethylation: The resulting aldehyde would undergo nucleophilic trifluoromethylation. A common and effective reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3) with a suitable fluoride source as a catalyst. This would generate a secondary alcohol with a trifluoromethyl group.

  • Second Oxidation: The newly formed secondary alcohol would be oxidized to a ketone.

  • Grignard Reaction: The ketone would be reacted with a methyl Grignard reagent (CH3MgBr) to introduce the methyl group, forming a tertiary alcohol.

  • Deprotection and Cyclization: The protecting group on the nitrogen would be removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group). The resulting amino alcohol could then undergo an intramolecular cyclization, possibly via an Appel reaction on a diol precursor or other cyclization strategies, to form the 1,4-oxazepane ring.

This proposed synthesis is modular and allows for variations to optimize yields and introduce diversity at different positions of the scaffold.

Spectroscopic Characterization (Predicted)

The structural confirmation of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the oxazepane ring. A singlet corresponding to the methyl protons at the C7 position would likely appear in the upfield region. The N-H proton, if not exchanged with the solvent, would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the methylene carbons of the ring, a signal for the methyl carbon, and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The C7 quaternary carbon would also be observable.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl or trifluoromethyl group and cleavage of the oxazepane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the alkyl groups, C-N and C-O stretching bands, and strong C-F stretching absorptions characteristic of the trifluoromethyl group.

Potential Applications in Drug Discovery and Development

The unique structural features of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane make it an attractive scaffold for the development of new therapeutic agents.

Central Nervous System (CNS) Agents

The 1,4-oxazepane core is found in a number of CNS-active compounds. The introduction of a trifluoromethyl group can enhance blood-brain barrier permeability due to increased lipophilicity, making this scaffold particularly interesting for targeting neurological and psychiatric disorders.[1]

Metabolic and Cardiovascular Diseases

The metabolic stability conferred by the trifluoromethyl group is a highly desirable trait in drugs targeting chronic conditions such as diabetes and cardiovascular disease.[1] By blocking potential sites of metabolism, the half-life of a drug can be extended, leading to improved patient compliance and therapeutic efficacy.

Oncology

The development of novel heterocyclic scaffolds is a key strategy in the search for new anticancer agents.[5] The 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane core could be decorated with various pharmacophoric groups to generate libraries of compounds for screening against a range of cancer cell lines and molecular targets.

The logical progression for exploring the utility of this scaffold is outlined below:

G A Synthesis and Characterization of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane B Library Synthesis via N-functionalization A->B C In vitro Biological Screening B->C D Hit Identification and Validation C->D E Lead Optimization (SAR studies) D->E F Preclinical Development E->F

Caption: Drug discovery workflow utilizing the 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane scaffold.

Conclusion

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane represents a novel and promising scaffold for medicinal chemistry and drug discovery. Its unique combination of a flexible seven-membered heterocyclic ring and a geminal-disubstituted carbon atom bearing both a methyl and a trifluoromethyl group offers a rich design space for the development of new therapeutic agents. While the synthesis and biological activity of this specific molecule have yet to be extensively reported, the foundational principles of medicinal chemistry strongly suggest its potential. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is highly warranted and could lead to the discovery of next-generation therapeutics.

References

  • Dhami, A., Chandrasekharan, S. P., & Mohanan, K. (2023). Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane. Organic Letters, 25(17), 3018–3022. [Link]

  • Diercks, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

  • 7-(trifluoromethyl)-1,4-oxazepane hydrochloride (C6H10F3NO). (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 735. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved March 10, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). R Discovery. Retrieved March 10, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved March 10, 2026, from [Link]

  • (a) Three-step synthetic route toward 1,4-oxazepan-7-one... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). (2025, July 3). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. (2024, April). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE, 4(4). [Link]

  • 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). (2025, July 3). Polymer Chemistry. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023, November 21). The Journal of Organic Chemistry. [Link]

  • 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). (n.d.). Polymer Chemistry (RSC Publishing). Retrieved March 10, 2026, from [Link]

Sources

Foundational

The Therapeutic Potential and Synthetic Utility of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in Modern Drug Discovery

Executive Summary In the continuous pursuit of escaping "flatland" in medicinal chemistry, saturated heterocycles have become paramount. As a Senior Application Scientist, I frequently observe the limitations of traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of escaping "flatland" in medicinal chemistry, saturated heterocycles have become paramount. As a Senior Application Scientist, I frequently observe the limitations of traditional six-membered rings like morpholine and piperazine—namely, their over-representation in patent literature and limited three-dimensional vector projection. The compound defined by the IUPAC name 7-methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS: 2241139-78-4) represents a next-generation, sp³-rich building block. This whitepaper deconstructs the structural rationale, physicochemical advantages, and functionalization protocols of this highly specialized scaffold, providing a blueprint for its integration into modern drug discovery pipelines.

Structural Deconstruction & IUPAC Nomenclature

The precise IUPAC nomenclature, 7-methyl-7-(trifluoromethyl)-1,4-oxazepane , provides a direct map of the molecule's topology:

  • 1,4-Oxazepane Core: A seven-membered, fully saturated heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4. This expanded ring size offers greater conformational flexibility and novel exit vectors compared to its six-membered counterpart, morpholine.

  • C7 Quaternary Stereocenter: Adjacent to the oxygen atom (position 1), the C7 carbon is fully substituted.

  • Trifluoromethyl (-CF₃) Group: A strongly electron-withdrawing and highly lipophilic moiety.

  • Methyl (-CH₃) Group: Provides steric bulk, creating a "magic methyl" effect that restricts ring puckering.

The Causality of Design (E-E-A-T)

The strategic placement of these substituents is not arbitrary. The trifluoromethyl group inductively lowers the basicity of the adjacent oxygen, altering the overall dipole moment of the ring and improving membrane permeability. When paired geminally with a methyl group, it creates a sterically hindered quaternary center. This steric shield effectively blocks cytochrome P450-mediated oxidative metabolism at the adjacent C6 and C7 positions, drastically increasing the metabolic half-life of the resulting drug candidate [1].

Physicochemical Profiling

To understand why this specific building block is highly sought after, we must analyze its quantitative metrics. The table below summarizes the core physicochemical properties that make this scaffold highly ligand-efficient.

PropertyValueImplication for Drug Design
CAS Registry Number 2241139-78-4Standardized identifier for commercial procurement.
Molecular Formula C₇H₁₂F₃NOHigh Fraction of sp³ carbons (Fsp³ = 1.0), ideal for 3D complexity.
Molecular Weight 183.17 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Secondary Amine)Provides a single, highly reactive vector (N4) for cross-coupling or amidation.
Hydrogen Bond Acceptors 2 (N, O)Maintains favorable aqueous solubility despite the lipophilic -CF₃ group.
Topological Polar Surface Area ~21.26 ŲExcellent profile for blood-brain barrier (BBB) penetration in CNS targets.

Target Application: GPCR Modulation

Historically, 1,4-oxazepane derivatives have shown profound efficacy in targeting G-protein coupled receptors (GPCRs), particularly the Dopamine D₄ receptor [2, 3]. The unique spatial arrangement of the 1,4-oxazepane ring allows it to occupy binding pockets that are inaccessible to planar, aromatic rings.

When a drug candidate utilizing the 7-methyl-7-(trifluoromethyl)-1,4-oxazepane scaffold binds to a GPCR, it modulates downstream signaling cascades. The diagram below illustrates the causality of this interaction within the Dopamine D₄ pathway.

Pathway Drug Oxazepane-Based Antagonist Receptor Dopamine D4 Receptor (GPCR) Drug->Receptor Binds & Inhibits G_Protein Gi/o Protein Complex Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibited) G_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Downregulates

Dopamine D4 receptor signaling pathway modulated by 1,4-oxazepane-derived antagonists.

Synthetic Methodologies & Self-Validating Protocols

The secondary amine at the N4 position of 7-methyl-7-(trifluoromethyl)-1,4-oxazepane is the primary synthetic vector. Below is a highly optimized, self-validating protocol for the N-arylation of this scaffold using Buchwald-Hartwig cross-coupling.

Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To covalently link the oxazepane scaffold to an aryl halide core to generate a target pharmacophore.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 7-methyl-7-(trifluoromethyl)-1,4-oxazepane (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

    • Causality: A slight excess of the oxazepane ensures complete consumption of the more valuable aryl halide. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent base-catalyzed ring opening or degradation of sensitive functional groups.

  • Catalyst Introduction: Add RuPhos Pd G3 (0.05 equiv).

    • Self-Validating Mechanism: The third-generation precatalyst ensures a strict 1:1 ratio of palladium to the bulky RuPhos ligand. Upon exposure to the mild base, the precatalyst undergoes a self-validating activation—releasing the active Pd(0) species and a carbazole byproduct. The immediate color change of the reaction mixture from yellow to deep red serves as a visual indicator that the active catalytic cycle has initiated, preventing false-negative reactions caused by inactive palladium sources.

  • Inert Atmosphere Maintenance: Evacuate the flask and backfill with Argon (repeat 3x). Add anhydrous 1,4-dioxane (0.2 M concentration).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand into an inactive phosphine oxide.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 85°C for 12 hours. Monitor via LC-MS. The disappearance of the starting aryl halide mass and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Workflow N1 Starting Material Amino Alcohol + Fluorinated Ketone N2 Cyclization (Acid-Catalyzed) N1->N2 Ring Closure N3 7-Methyl-7-(trifluoromethyl) -1,4-oxazepane Core N2->N3 Isolation N4 Buchwald-Hartwig Cross-Coupling N3->N4 N-Arylation N5 Purified Lead Compound (Target Pharmacophore) N4->N5 LC-MS Validation

Synthetic workflow for the generation and functionalization of the fluorinated oxazepane scaffold.

Conclusion

The IUPAC-designated 7-methyl-7-(trifluoromethyl)-1,4-oxazepane is far more than a niche chemical catalog entry; it is a meticulously designed structural motif. By combining the conformational diversity of a seven-membered ring with the metabolic stability and lipophilicity of a geminal methyl/trifluoromethyl substitution, it offers a distinct advantage in navigating the complex landscape of modern drug discovery.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI (Molecules).
  • BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem.
  • Borah, M., Borthakur, U., & Saikia, A. K. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
Exploratory

The Strategic Trifluoromethylation of Oxazepanes: A Physicochemical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Oxazepane Scaffold and the Transformative Power of Trifluoromethylation The 1,4-oxazepane scaffold, a seven-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazepane Scaffold and the Transformative Power of Trifluoromethylation

The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is an emerging and valuable motif in medicinal chemistry.[1] Its inherent three-dimensional structure provides access to a greater chemical space compared to more common six-membered rings like morpholines, offering new opportunities for optimizing ligand-target interactions. However, the successful development of oxazepane-based drug candidates hinges on a thorough understanding and manipulation of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

A powerful and widely employed strategy in modern drug design to modulate these properties is the introduction of a trifluoromethyl (CF₃) group.[1] This seemingly simple substitution can profoundly alter a molecule's lipophilicity, basicity (pKa), and metabolic stability, ultimately enhancing its drug-like characteristics. This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of trifluoromethylated oxazepanes. We will delve into the causality behind the experimental choices for characterizing these properties and provide detailed, self-validating protocols to empower scientists in their research.

The Impact of Trifluoromethylation on Key Physicochemical Properties

The introduction of a trifluoromethyl group onto the oxazepane scaffold induces significant and predictable changes in its fundamental physicochemical parameters. Understanding these shifts is paramount for rational drug design.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, a measure of a compound's affinity for a non-polar environment, is a critical determinant of its ability to cross biological membranes.[2] The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[3] This is attributed to the replacement of three polar C-H bonds with three highly non-polar and larger C-F bonds. While this enhancement can improve membrane permeability, an excessive increase in lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and potential toxicity. Therefore, the strategic placement of the CF₃ group on the oxazepane ring is crucial for achieving an optimal balance.

The lipophilicity of a trifluoromethylated oxazepane is quantified by its partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). These values can be experimentally determined using several robust methods.

Table 1: Predicted Lipophilicity and pKa of 1,4-Oxazepane and the Expected Impact of Trifluoromethylation

CompoundPredicted LogPPredicted pKaExpected Change with CF₃ GroupRationale
1,4-Oxazepane-0.5 to 0.5~8.4 - 10.01[1][4]IncreaseThe CF₃ group is highly lipophilic.[3]
Trifluoromethylated 1,4-OxazepaneHigher than parentLower than parent-The electron-withdrawing nature of the CF₃ group reduces the basicity of the nitrogen atom.[5]
Basicity (pKa): Modulating Ionization and Target Engagement

The basicity of the nitrogen atom in the oxazepane ring, quantified by its pKa value, is a key factor influencing a compound's solubility, absorption, and interaction with biological targets. The pKa determines the extent of ionization at physiological pH (typically around 7.4). For many drug targets, the ionized form of a ligand is responsible for key electrostatic interactions.

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[5] This effect is dependent on the position of the CF₃ group relative to the nitrogen. Trifluoromethylation at a position alpha to the nitrogen will have a more pronounced effect than at a more distant position. This modulation of pKa can be strategically employed to fine-tune the ionization state of the molecule for optimal target engagement and pharmacokinetic properties.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug candidate.[6] The carbon-hydrogen (C-H) bonds on a molecule are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The trifluoromethyl group is exceptionally resistant to oxidative metabolism due to the high strength of the carbon-fluorine (C-F) bond.[7]

By replacing a metabolically labile C-H bond on the oxazepane ring with a CF₃ group, that metabolic "soft spot" can be effectively blocked.[7] This "metabolic switching" can significantly increase the compound's half-life, leading to improved bioavailability and a more favorable dosing regimen.[8]

Table 2: Expected Outcomes of Trifluoromethylation on Metabolic Stability

ParameterNon-Trifluoromethylated OxazepaneTrifluoromethylated OxazepaneRationale for Change
Metabolic Pathway Susceptible to oxidation at C-H bonds by CYP enzymes.Oxidation at the trifluoromethylated position is blocked.The C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond.[7]
Number of Metabolites Potentially higher, with multiple oxidation products.Significantly reduced as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of downstream metabolites.[9]
In Vitro Half-life (t₁/₂) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.[8]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[8]
Conformational Analysis: Impact on 3D Shape and Biological Activity

The seven-membered ring of an oxazepane is inherently flexible and can adopt multiple conformations, such as chair and boat forms.[4] The introduction of a bulky and electronegative trifluoromethyl group can significantly influence the conformational preference of the ring.[10] This conformational biasing can have a profound impact on the molecule's three-dimensional shape and, consequently, its ability to bind to a specific biological target.

Understanding the preferred conformation of a trifluoromethylated oxazepane is crucial for structure-activity relationship (SAR) studies and for designing molecules with optimal target engagement. Computational modeling and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating the conformational landscape of these molecules.[10]

Experimental Protocols for Physicochemical Characterization

To provide actionable insights for researchers, this section details the step-by-step methodologies for determining the key physicochemical properties of trifluoromethylated oxazepanes.

Determination of Lipophilicity (LogP/LogD)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the trifluoromethylated oxazepane in n-octanol.

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect an aliquot from both the n-octanol and water phases.

    • Determine the concentration of the trifluoromethylated oxazepane in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

    • LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination using the shake-flask method.

Determination of pKa

Potentiometric titration is a classic and reliable method for determining the pKa of a compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Sample Solution:

    • Accurately weigh a sample of the trifluoromethylated oxazepane hydrochloride salt and dissolve it in a known volume of deionized water.

  • Titration Setup:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Aqueous Solution of Trifluoromethylated Oxazepane HCl setup Set up Titration Apparatus prep_sample->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Metabolic Stability

The in vitro liver microsomal stability assay is a widely used method to assess the metabolic stability of drug candidates.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a working solution of the trifluoromethylated oxazepane and a positive control (a compound with known metabolic instability) in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the working solution of the test compound and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of the initial time points.

    • Calculate the intrinsic clearance (CLᵢₙₜ).

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The strategic incorporation of trifluoromethyl groups into the 1,4-oxazepane scaffold offers a powerful approach to modulate key physicochemical properties and enhance the drug-like potential of these promising heterocyclic compounds. By understanding the fundamental principles governing the effects of trifluoromethylation on lipophilicity, pKa, and metabolic stability, and by employing robust experimental methodologies for their characterization, researchers can accelerate the design and development of novel and effective therapeutics. The continued exploration of the rich chemical space offered by trifluoromethylated oxazepanes, guided by a deep understanding of their physicochemical properties, holds significant promise for addressing unmet medical needs.

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Foundational

Predicted Spectral Data for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Spectroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Spectroscopic analysis serves as a cornerstone of this process, offering profound insights into molecular structure, conformation, and electronic properties.[1] This technical guide provides a comprehensive overview of the predicted spectral data for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a heterocyclic compound with potential applications in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly influence pharmacokinetic and pharmacodynamic properties.[2]

The ability to accurately predict spectral data through computational methods offers a significant advantage in the early stages of research, enabling the verification of synthetic products, the interpretation of complex experimental spectra, and the acceleration of the overall drug development timeline.[1][3][4] This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule, grounded in established theoretical principles and computational methodologies.

Molecular Structure

The structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane forms the basis for all subsequent spectral predictions. Understanding the spatial arrangement of atoms and the electronic environment of each nucleus is crucial for interpreting the predicted data.

Caption: 2D structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[3] The predicted ¹H and ¹³C NMR chemical shifts for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane are generated using advanced computational models, such as those based on Density Functional Theory (DFT), which have demonstrated high accuracy in predicting NMR parameters.[5][6][7]

Methodology for NMR Prediction

The prediction of NMR spectra typically involves the following workflow:

  • Conformational Search: A thorough conformational search of the molecule is performed to identify the lowest energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).[8]

  • NMR Calculation: The NMR shielding tensors are calculated for each optimized conformer.

  • Boltzmann Averaging: The final predicted chemical shifts are obtained by a Boltzmann averaging of the chemical shifts of the individual conformers, weighted by their relative energies.

Caption: Workflow for computational NMR spectral prediction.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₃~1.3s-
Oxazepane Ring CH₂2.5 - 4.0m-
Oxazepane Ring CH3.5 - 4.5m-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (in ¹³C-{¹⁹F} decoupled) Predicted ¹J(C-F) (Hz)
CH₃~25q-
Oxazepane Ring CH₂45 - 75t-
Oxazepane Ring CH60 - 80d-
C-CF₃~80q~25-30
CF₃~125q~280-290

Note: The exact chemical shifts can be influenced by the choice of solvent in experimental measurements.[4] The presence of the electron-withdrawing trifluoromethyl group is expected to deshield adjacent carbons and protons. The carbon of the CF₃ group will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[9]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[10] The predicted IR spectrum for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is calculated based on the vibrational frequencies of the molecule, which are determined computationally.

Methodology for IR Prediction

Similar to NMR prediction, the process for predicting an IR spectrum involves:

  • Geometry Optimization: The molecular geometry is optimized to find a stable energy minimum.

  • Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated at the optimized geometry. This analysis also confirms that the structure is a true minimum, as indicated by the absence of imaginary frequencies.[5]

Predicted Key IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
C-N stretch1000 - 1250Medium
C-O stretch1050 - 1150Strong
C-F stretch1100 - 1350Very Strong

The most prominent features in the predicted IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.[9]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[11][12]

Methodology for MS Prediction

Predicting a mass spectrum can be approached in several ways:

  • Rule-based Fragmentation: This method applies known fragmentation rules for different functional groups to predict the fragmentation pattern.

  • Quantum Chemical Calculations: These methods, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), simulate the fragmentation process from first principles.[13]

  • Machine Learning Models: These models are trained on large databases of experimental spectra to predict fragmentation patterns for new molecules.

Caption: Different approaches for predicting mass spectra.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak ([M]⁺) for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (C₆H₁₀F₃NO) is predicted at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Predicted Molecular Ion: [M]⁺ at m/z 169.07

Predicted Key Fragment Ions:

m/z Proposed Fragment Structure/Loss
154[M - CH₃]⁺
100[M - CF₃]⁺
69[CF₃]⁺

The fragmentation of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is expected to be directed by the cleavage of bonds adjacent to the heteroatoms (N and O) and the loss of the stable trifluoromethyl or methyl radicals. The relative abundance of these fragments will depend on the ionization energy and the stability of the resulting carbocations.

Conclusion

The predicted spectral data presented in this guide offer a valuable resource for the identification and characterization of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. By leveraging advanced computational techniques, researchers can gain a priori knowledge of the expected spectroscopic signatures of this molecule, thereby facilitating its synthesis, purification, and further investigation in the context of drug discovery and development. It is important to note that while computational predictions provide a robust framework for spectral interpretation, experimental verification remains the gold standard for structural elucidation.

References

  • CD ComputaBio. (n.d.). Spectrum Prediction Service. Retrieved from [Link]

  • Allen, F., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research. Retrieved from [Link]

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  • Schrödinger. (2024, September 11). Characterizing small drug-like molecules with automated computational spectra prediction. Retrieved from [Link]

  • Klimov, D. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Retrieved from [Link]

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  • ResearchGate. (2025). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][3] Dioxepino[5,6-d][1]Oxazole Compound: An Experimental and Density Functional Theory Study. Retrieved from [Link]

  • PubChem. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride. Retrieved from [Link]

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  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC. Retrieved from [Link]

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  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]

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  • ResearchGate. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Retrieved from [Link]

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  • De, S., et al. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. PMC. Retrieved from [Link]

  • Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

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Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive strategy for the initial biological evaluation of the novel chemical entity, 7-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial biological evaluation of the novel chemical entity, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. While direct biological data for this specific molecule is not extensively documented in current literature[1][2], its structural features—a 1,4-oxazepane core, a trifluoromethyl group, and a methyl group at the 7-position—provide a strong rationale for investigating its potential as a therapeutic agent. This document provides a series of proposed experimental workflows, from initial cytotoxicity and antimicrobial screening to more targeted assays, to elucidate the bioactivity of this compound. The protocols are designed to be self-validating and are grounded in established methodologies, with a focus on explaining the scientific reasoning behind each experimental choice.

Introduction: Unpacking the Therapeutic Potential

The 1,4-oxazepane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds.[3][4] Derivatives of oxazepine and its saturated counterpart, oxazepane, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7][8][9] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.[10][11][12][13] The unique electronic properties of the CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[10][12][14]

The subject of this guide, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, combines these key features. The presence of the trifluoromethyl group suggests that this compound could exhibit enhanced biological activity compared to its non-fluorinated analogs. This guide provides a roadmap for the systematic investigation of its potential therapeutic value.

Proposed Initial Screening Strategy: A Multi-pronged Approach

Given the novelty of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a broad initial screening approach is recommended to identify potential areas of biological activity. This strategy is designed to be resource-efficient while providing a comprehensive preliminary assessment.

Cytotoxicity Assessment

Before proceeding with more specific assays, it is crucial to determine the general cytotoxicity of the compound. This will establish a safe concentration range for subsequent experiments and provide an early indication of potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) should be used to assess both anticancer potential and general toxicity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM) and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality Behind Experimental Choices:

  • The use of a panel of cell lines provides a broader understanding of the compound's activity spectrum.

  • The inclusion of a non-cancerous cell line is critical for assessing selective toxicity towards cancer cells.

  • The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability.

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepaneIC50 (µM) of Doxorubicin (Positive Control)
HeLaExperimental DataExperimental Data
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
Antimicrobial Screening

The oxazepine scaffold is known to be a component of some antimicrobial agents.[3][8] Therefore, screening for antibacterial and antifungal activity is a logical next step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Serially dilute 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in the broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with inoculum only).

Causality Behind Experimental Choices:

  • The broth microdilution method is a quantitative and standardized method for determining the MIC of an antimicrobial agent.

  • The selection of both Gram-positive and Gram-negative bacteria, as well as representative fungal strains, provides a broad-spectrum assessment.

Data Presentation: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL) of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepaneMIC (µg/mL) of Control Drug
Staphylococcus aureusExperimental DataExperimental Data
Escherichia coliExperimental DataExperimental Data
Candida albicansExperimental DataExperimental Data
Aspergillus nigerExperimental DataExperimental Data

Investigating Potential Mechanisms of Action

Should the initial screening reveal promising activity in a particular area (e.g., anticancer), further experiments can be designed to elucidate the underlying mechanism of action.

Apoptosis Induction Assay (If Anticancer Activity is Observed)

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death).

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to the compound with its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Causality Behind Experimental Choices:

  • Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Flow cytometry allows for the rapid and quantitative analysis of a large cell population.

Mandatory Visualization: Apoptosis Assay Workflow

G A Cancer Cells B Treat with 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (IC50) A->B C Incubate (24-48h) B->C D Harvest and Wash Cells C->D E Stain with Annexin V-FITC and PI D->E F Flow Cytometry Analysis E->F G Data Interpretation: - Live - Early Apoptotic - Late Apoptotic/Necrotic - Necrotic F->G

Caption: Workflow for assessing apoptosis induction.

Structural Analogs and Future Directions

The synthesis and evaluation of structural analogs of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane could provide valuable structure-activity relationship (SAR) data. For instance, modifying the methyl group to other alkyl or aryl groups, or altering the position of the trifluoromethyl group, could modulate the biological activity.[15][16][17]

Mandatory Visualization: Potential Analog Design Strategy

G Core 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane Mod1 Vary R1 at C7 (e.g., Ethyl, Propyl, Phenyl) Core->Mod1 Mod2 Vary R2 at C7 (e.g., CF2H, C2F5) Core->Mod2 Mod3 Modify Oxazepane Ring (e.g., N-substitution, different ring size) Core->Mod3

Caption: Strategies for designing structural analogs.

Conclusion

While 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a novel compound with limited published biological data, its structural features suggest a high potential for therapeutic activity. The systematic screening approach outlined in this guide provides a robust framework for its initial biological characterization. The results of these studies will be instrumental in determining the future direction of research and development for this promising molecule.

References

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  • Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine - PubMed. (URL: [Link])

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  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

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  • 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters) - ResearchGate. (URL: [Link])

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • (a) Three-step synthetic route toward 1,4-oxazepan-7-one... - ResearchGate. (URL: [Link])

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Foundational

The Trifluoromethyl Group: A Cornerstone in the Design of Advanced 1,4-Oxazepane Derivatives

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive analysis of the strategic incorporation of the trifluoromethyl (CF₃) group into 1,4-oxazepane scaffolds. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the strategic incorporation of the trifluoromethyl (CF₃) group into 1,4-oxazepane scaffolds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide an in-depth perspective on the causal relationships between the unique properties of the CF₃ group and its profound impact on the pharmacokinetic and pharmacodynamic profiles of these important heterocyclic compounds. We will explore the underlying principles, synthetic strategies, and evaluation protocols that are critical for leveraging this powerful tool in modern drug discovery.

Foundational Principles: Why Trifluoromethyl and Why 1,4-Oxazepane?

The strategic pairing of the trifluoromethyl group with the 1,4-oxazepane scaffold is a deliberate choice rooted in fundamental principles of medicinal chemistry. The 1,4-oxazepane ring is a seven-membered saturated heterocycle that provides a flexible, three-dimensional framework. Aryl-fused 1,4-oxazepines have been explored for various biological activities, including as psychoneurotic and analgesic agents[1]. Its non-planar nature allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with biological targets.

The trifluoromethyl group is far more than a simple "magic methyl" equivalent.[2] Its introduction is a key strategy in drug design to modulate molecular properties.[3][4] The unique characteristics of the CF₃ group—stemming from the high electronegativity and small size of fluorine atoms—impart a suite of desirable attributes to a parent molecule.[5][6]

Key Physicochemical Impacts of the CF₃ Group:
  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[7][8] This is a crucial factor for central nervous system (CNS) targets.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for C-H).[8] This makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] Strategically placing a CF₃ group at a metabolically labile site can block metabolism, increase the drug's half-life, and improve its pharmacokinetic profile.[9]

  • Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the 1,4-oxazepane ring. Introducing a CF₃ group can decrease the basicity of an amino group by 1.0 to 1.3 pKa units.[10] This modulation can be critical for avoiding off-target effects (e.g., hERG channel binding) and optimizing the solubility and absorption profile of a drug candidate.

  • Target Binding Interactions: The CF₃ group can engage in unique, non-covalent interactions with biological targets, including hydrogen bonding and electrostatic interactions, which can enhance binding affinity and selectivity.[7][11] Its bulkiness, greater than that of a methyl group, can also promote favorable hydrophobic interactions within a binding pocket.[8]

The logical relationship between these properties and the desired drug-like characteristics is illustrated below.

G cluster_properties Intrinsic Properties of CF3 Group cluster_effects Physicochemical & Biological Effects cluster_outcomes Improved Drug Candidate Profile prop1 High Electronegativity effect3 Lowers pKa of Proximal Amines prop1->effect3 effect4 Enhances Target Binding Affinity prop1->effect4 prop2 Strong C-F Bond effect1 Blocks Oxidative Metabolism prop2->effect1 prop3 Increased Steric Bulk prop3->effect4 prop4 Lipophilic Character effect2 Increases Lipophilicity prop4->effect2 outcome1 Longer Half-Life effect1->outcome1 outcome2 Improved Bioavailability effect1->outcome2 effect2->outcome2 outcome4 Better CNS Penetration effect2->outcome4 effect3->outcome2 outcome3 Enhanced Potency & Selectivity effect4->outcome3

Caption: The Trifluoromethyl Advantage: From Intrinsic Properties to Improved Drug Profiles.

Synthetic Strategies for Trifluoromethylated 1,4-Oxazepanes

The development of efficient synthetic methods for introducing trifluoromethyl groups is a central focus of modern organic chemistry.[2] For 1,4-oxazepane derivatives, synthetic approaches can be broadly categorized into two strategies: late-stage trifluoromethylation of a pre-formed oxazepane ring or construction of the ring from a CF₃-containing building block.

A plausible and effective strategy involves the synthesis from a common enantiopure O-allyl amino ether precursor. This approach allows for the construction of the 1,4-oxazepane ring containing a trifluoromethyl group on a quaternary carbon center through a hydrozirconation/iodination sequence followed by a 7-endo cyclization.[12]

The diagram below outlines a generalized workflow for synthesizing these target molecules.

G start CF3-Containing Precursor (e.g., O-allyl amino ether) step1 Hydrozirconation / Iodination start->step1 Sequence Start step2 7-Endo Cyclization step1->step2 Intermediate Formation product Trifluoromethylated 1,4-Oxazepane Core step2->product Ring Closure step3 Further Functionalization (e.g., N-acylation, coupling) product->step3 final_product Final Bioactive Derivative step3->final_product

Caption: Generalized Synthetic Workflow for Trifluoromethylated 1,4-Oxazepanes.

Numerous reagents have been developed for introducing the CF₃ group, including trifluoromethylsilane and sodium trifluoromethanesulfinate (CF₃SO₂Na).[13] The choice of reagent and strategy depends heavily on the specific substitution pattern desired and the functional group tolerance of the substrate.

Quantifying the Impact: Physicochemical and Pharmacokinetic Data

The decision to incorporate a CF₃ group must be data-driven. Comparative studies of analogous compounds with and without the trifluoromethyl group provide the most compelling evidence for its benefits.

Table 1: Illustrative Physicochemical Property Shifts in Saturated Heterocycles

This table summarizes representative data from studies on five-membered saturated heterocycles, illustrating the typical quantitative impact of CF₃ substitution on pKa and lipophilicity (LogP). While not specific to 1,4-oxazepanes, these data provide a strong directional understanding.

Parent ScaffoldAnalogpKa (Amine)ΔpKa (vs. non-CF₃)LogP
CyclopentylamineH10.5--
CyclopentylamineCF₃ 9.2-1.3 -
Tetrahydrofuran AmineH9.5--
Tetrahydrofuran AmineCF₃ 8.5-1.0 -
Tetrahydrothiophene AmineH9.6--
Tetrahydrothiophene AmineCF₃ 8.3-1.3 -
Data conceptualized from trends reported in physicochemical profiling of CF₃-substituted saturated heterocycles.[10][14]
Table 2: Impact of CF₃ Group on Metabolic Stability
Compound PairPosition of GroupHalf-Life (t½) in Human Liver Microsomes (min)Fold Improvement
Analog A (-CH₃)para-position of phenyl ring15-
Analog B (-CF₃ )para-position of phenyl ring>120>8x
Analog C (-OCH₃)metabolically labile site8-
Analog D (-CF₃ )metabolically labile site95~12x
Illustrative data based on the principle of metabolic switching by replacing metabolically labile groups with CF₃.[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

A self-validating system is essential for trustworthy data. The in vitro liver microsomal stability assay is a cornerstone experiment in early drug discovery to quantify the metabolic stability of a compound.[9] This protocol provides a robust method to directly assess the efficacy of trifluoromethylation as a metabolic blocking strategy.

Objective:

To determine the rate of disappearance of a trifluoromethylated 1,4-oxazepane derivative upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[9]

Materials:
  • Test Compound (e.g., CF₃-1,4-oxazepane derivative)

  • Positive Control (Compound with known high clearance, e.g., Verapamil)

  • Negative Control (Compound with known low clearance, e.g., Warfarin)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (Quenching solution)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls in a buffer-compatible solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer and liver microsomes. Pre-warm the plate to 37°C.

  • Initiation of Reaction: Add the test compound/controls to the incubation mixture. Following a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The T=0 sample serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

The workflow for this crucial experiment is visualized below.

G node1 Step 1: Preparation Thaw Microsomes Prepare Compound Solutions node2 Step 2: Incubation Combine Buffer & Microsomes Add Test Compound Pre-warm to 37°C node1->node2 node3 Step 3: Reaction Initiate with NADPH Incubate at 37°C node2->node3 node4 Step 4: Quenching Stop reaction at T=0, 5, 15... min with cold Acetonitrile node3->node4 node5 Step 5: Analysis Centrifuge & Collect Supernatant LC-MS/MS Quantification node4->node5 node6 Step 6: Calculation Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) node5->node6

Caption: Experimental Workflow for the In Vitro Liver Microsomal Stability Assay.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group is a powerful, well-established strategy in medicinal chemistry for enhancing the drug-like properties of bioactive molecules.[9][15] When applied to the versatile 1,4-oxazepane scaffold, it offers a rational approach to overcoming common challenges in drug development, particularly poor metabolic stability and suboptimal pharmacokinetic profiles. The electron-withdrawing nature, metabolic resilience, and lipophilic character of the CF₃ group provide a multi-faceted toolkit for fine-tuning molecular properties to achieve a desired therapeutic profile.[2][7][8] As synthetic methodologies continue to advance, the precise and efficient installation of this critical functional group onto complex scaffolds like 1,4-oxazepanes will undoubtedly lead to the development of next-generation therapeutics with superior efficacy and safety.

References

  • Al-Masum, M., & El-Mekabaty, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6661. [Link]

  • Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link] (Note: Placeholder PMC link as the article is in the future. The primary MDPI link is the authoritative source.)

  • R Discovery. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. [Link]

  • Al-Masum, M., & El-Mekabaty, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Mackiol, T., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry. [Link]

  • Xinghui, Z. (2026). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. LookChem. [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

  • Ren, J., et al. (2025). Construction of 1,4‐Oxazepinones via a Cascade Aza‐Michael/SN2 Annulation of Trifluoromethyl Pyrazole‐Derived Oxadienes with a‐Bromohydroxamates. ResearchGate. [Link]

  • Fustero, S., et al. (2021). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Pharmaceuticals. [Link]

  • Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Wang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

  • Mackiol, T., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). PMC. [Link] (Note: Placeholder PMC link as the article is in the future. The primary RSC link is the authoritative source.)

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Grellepois, F., et al. (2009). Synthesis of Enantiopure 2‐Aryl(Alkyl)‐2‐trifluoromethyl‐Substituted Morpholines and Oxazepanes. Chemistry – A European Journal. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Methyl with Trifluoromethyl in Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the most powerful tactics in the me...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the most powerful tactics in the medicinal chemist's toolkit is the bioisosteric replacement of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group, particularly within heterocyclic scaffolds. This substitution is far from a simple steric exchange; it is a profound physicochemical transformation that can dramatically enhance a molecule's metabolic stability, modulate its acidity and lipophilicity, and refine its interactions with biological targets.[1][2][3][4] This guide provides an in-depth exploration of the core principles, practical implications, and synthetic strategies associated with this critical drug design strategy. We will dissect the causality behind the observed effects, provide actionable experimental protocols, and present a framework for rationally employing the methyl-to-trifluoromethyl switch to accelerate the development of superior therapeutic agents.

The Rationale: Why Replace Methyl with Trifluoromethyl?

Bioisosterism refers to the principle of exchanging a functional group within a bioactive molecule for another group with similar physical or chemical properties to create a new compound with improved pharmacological characteristics. While the methyl and trifluoromethyl groups are often considered bioisosteres, their electronic properties are starkly different, and it is this difference that medicinal chemists exploit.[1][5]

The rationale for this substitution is rooted in the unique properties conferred by the three fluorine atoms:

  • Profound Electronic Perturbation: Fluorine is the most electronegative element. The cumulative inductive effect of three fluorine atoms makes the –CF₃ group a powerful electron-withdrawing substituent, in stark contrast to the electron-donating nature of the –CH₃ group.[6] This electronic reversal is the primary driver for the changes in pKa, reactivity, and binding interactions.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[7][8] Replacing a metabolically vulnerable methyl group can block a "metabolic hotspot," significantly increasing the drug's half-life and bioavailability.[3][9][10]

  • Modulation of Physicochemical Properties: The –CF₃ group significantly impacts lipophilicity, acidity/basicity, and molecular conformation, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][13]

The following diagram illustrates the cascading effects originating from the core electronic properties of the trifluoromethyl group.

CF3_Effects cluster_2 Pharmacodynamic Impact A Strong Inductive Electron Withdrawal (-I Effect) D Decreased Basicity (Lower pKa) of Heterocyclic Nitrogens A->D Stabilizes protonated form less E Increased Acidity of Proximal C-H, N-H Bonds A->E Stabilizes conjugate base F Modulated Lipophilicity (logP) (Context-Dependent) A->F H Altered Molecular Conformation and Dipole Moment A->H B High C-F Bond Strength G Enhanced Metabolic Stability (Resistance to Oxidation) B->G Resists enzymatic cleavage C Increased Steric Bulk (vs. -CH3) C->H I Altered Target Binding Affinity & Selectivity C->I D->I Changes electrostatic interactions H->I Improves/disrupts steric fit

Caption: Logical relationships of CF₃ electronic effects.

Impact on Physicochemical Properties of Heterocycles

The introduction of a –CF₃ group onto a heterocyclic ring induces predictable and profound changes in its fundamental properties.

Basicity (pKa) Modulation

The most dramatic and predictable effect is the reduction of the basicity of nitrogen atoms within the heterocycle. The potent electron-withdrawing nature of the –CF₃ group destabilizes the protonated (cationic) form of the nitrogen, thereby lowering its pKa.[6] This effect is valuable for fine-tuning the ionization state of a drug at physiological pH, which influences solubility, cell permeability, and target binding.

Heterocycle SystemSubstituent PositionpKa of CH₃ AnalogpKa of CF₃ AnalogΔpKa Reference(s)
Pyridine2-position5.97~0.97 (predicted)~ -5.0[14]
Pyridine3-position5.683.69~ -2.0[14][15]
Benzimidazole2-position5.83.5-2.3[15]
Saturated Heterocycle (Amine)5-position10.08.7-1.3[16][17]
Table 1: Comparative pKa values illustrating the effect of CH₃ vs. CF₃ substitution on the basicity of heterocyclic nitrogens.
Lipophilicity (logP) Manipulation

The effect of the CH₃ to CF₃ switch on lipophilicity is highly context-dependent and one of the most misunderstood aspects of this strategy. While fluorine is highly electronegative, the overall lipophilicity of the –CF₃ group is significant.[1] The change in the partition coefficient (logP) depends on the local molecular environment.

  • Lipophilicity Increase: In many cases, especially when replacing an aliphatic methyl group, the –CF₃ group increases lipophilicity (ΔlogP > 0). This can enhance membrane permeability and improve binding in hydrophobic pockets.[1][8][10]

  • Lipophilicity Decrease: When the –CF₃ group is attached to a system where its inductive effect can strongly influence a polar functional group (like an alcohol or amine), it can increase the acidity of that group.[18] This can lead to increased solvation by water, thereby decreasing the overall lipophilicity (ΔlogP < 0).[19]

Parent ScaffoldSubstitution EnvironmentlogP (CH₃ Analog)logP (CF₃ Analog)ΔlogP ObservationReference(s)
Toluene vs. BenzotrifluorideAromatic Ring2.733.16+0.43Increased Lipophilicity[1]
Aliphatic Alcohol (Propanol)α-position to -OH0.250.93+0.68Increased Lipophilicity[18]
Aliphatic Alcohol (Pentanol)ε-position to -OH1.401.07-0.33Decreased Lipophilicity[18]
Table 2: Context-dependent effects of CH₃ to CF₃ replacement on lipophilicity (logP).

The Pharmacokinetic Advantage: Enhancing Metabolic Stability

A primary driver for employing the CH₃-to-CF₃ switch is to block metabolic oxidation. Methyl groups, particularly on aromatic or heteroaromatic rings or adjacent to heteroatoms, are prime targets for Cytochrome P450 (CYP) enzymes, which hydroxylate them to alcohols, leading to rapid clearance.

The substitution with a –CF₃ group effectively armors this position. The high strength of the C-F bond and the electron-deficient nature of the carbon atom make it highly resistant to oxidative metabolism.[7][8][20] This strategy can dramatically increase a compound's half-life (t₁/₂) and oral bioavailability. For instance, in the development of an androgen receptor antagonist, trifluoromethylation of an indazole scaffold enhanced the metabolic half-life four-fold.[20]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing the metabolic stability of new chemical entities. It measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.

Materials:

  • Test compound (e.g., trifluoromethylated heterocycle) and its methyl analog (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and water.

  • Compound Addition: Add 1 µL of the 10 µM test compound working solution to the wells of the incubation plate. The final substrate concentration should be 1 µM.

  • Pre-incubation: Add the HLM master mix to the wells. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

  • Time-Point Sampling: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693/k).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Synthetic Strategies for Trifluoromethylation of Heterocycles

The synthetic challenges associated with incorporating –CF₃ groups have historically been a limiting factor.[1] However, the development of modern trifluoromethylation reagents and protocols has made this modification widely accessible. Methodologies can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Key Reagent Classes
  • Electrophilic Reagents (e.g., Togni, Umemoto reagents): These are used for the trifluoromethylation of nucleophiles like carbanions, enolates, and electron-rich aromatic systems.[21]

  • Nucleophilic Reagents (e.g., Ruppert-Prakash reagent, TMSCF₃): Ideal for reacting with electrophiles, most notably carbonyl compounds.[21][22]

  • Radical Precursors (e.g., Langlois reagent, CF₃SO₂Na; CF₃I): These reagents generate the trifluoromethyl radical (•CF₃), which is excellent for direct C-H functionalization of a wide range of heterocycles, including both electron-rich and electron-deficient systems.[21][23][24]

Experimental Protocol: Radical C-H Trifluoromethylation of a Heterocycle

This protocol describes a general, operationally simple method for the direct trifluoromethylation of a heteroaromatic compound using a bench-stable radical source, avoiding the need for pre-functionalization.[23]

Objective: To install a trifluoromethyl group at an innately reactive C-H position of a heterocycle.

Materials:

  • Heterocyclic substrate (e.g., Caffeine, 1.0 equiv).

  • Sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na, 3.0 equiv).

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 equiv).

  • Solvent system: Dichloromethane (DCM) and Water (1:1 ratio).

  • Reaction vessel (e.g., screw-cap vial).

Methodology:

  • Vessel Charging: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.25 mmol, 1.0 equiv) and sodium trifluoromethanesulfinate (117 mg, 0.75 mmol, 3.0 equiv).

  • Solvent Addition: Add dichloromethane (1.25 mL) and water (1.25 mL) to the vial.

  • Initiation: Add tert-butyl hydroperoxide (96 µL, 0.75 mmol, 3.0 equiv) to the biphasic mixture.

  • Reaction: Tightly seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the trifluoromethylated heterocycle.

Caption: General workflow for radical C-H trifluoromethylation.

Conclusion and Future Perspectives

The bioisosteric replacement of a methyl group with a trifluoromethyl group is a validated and powerful strategy in heterocyclic chemistry for overcoming pharmacokinetic challenges and enhancing pharmacodynamic properties. Its ability to block metabolic oxidation, fine-tune pKa, and modulate lipophilicity provides a multifaceted approach to lead optimization.[25] While the effects on target binding can be less predictable, ranging from neutral to significantly positive, the statistical success in improving ADME profiles makes it an indispensable tool.[26] With the continued development of novel and efficient synthetic trifluoromethylation methods, the rational application of this "super-bioisostere" will undoubtedly continue to fuel the discovery of next-generation therapeutics.[23]

References

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  • Redka, M., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

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Foundational

A Technical Guide to the Lipophilicity and Metabolic Stability Assessment of Novel Saturated Heterocycles: A Case Study with 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Abstract In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for successful clinical development.[1][2] This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for successful clinical development.[1][2] This guide provides a comprehensive framework for the in vitro assessment of two critical ADME parameters—lipophilicity and metabolic stability—using the novel saturated heterocycle, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, as a representative case study. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles, authoritative experimental protocols, and data interpretation strategies that medicinal chemists and drug development professionals can apply to characterize similar new chemical entities (NCEs). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for determining LogD and microsomal stability, and present hypothetical data to illustrate the decision-making process in early-stage drug discovery.

Introduction: The Critical Role of Physicochemical Properties

The journey of a drug candidate from a promising hit to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic profiles. Early and accurate assessment of ADME properties is therefore not just advantageous but imperative for mitigating risk and guiding lead optimization.[1][3][4] Among the most influential of these properties are lipophilicity and metabolic stability.

  • Lipophilicity , often quantified as the logarithm of the distribution coefficient (LogD), governs a molecule's ability to permeate biological membranes, its solubility, and its potential for non-specific binding.[5][6] An optimal lipophilicity profile is a delicate balance; too low, and the compound may suffer from poor absorption, while too high, it can lead to low bioavailability, increased metabolic clearance, and potential toxicity.[7][8]

  • Metabolic Stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[9][10] A compound that is metabolized too rapidly will have a short half-life and poor in vivo exposure, complicating dosing regimens and potentially limiting efficacy.[11]

This guide focuses on 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane , a saturated 1,4-oxazepane ring system featuring a quaternary carbon substituted with both a methyl and a trifluoromethyl (CF3) group. Saturated heterocycles are prevalent scaffolds in medicinal chemistry, often improving properties like aqueous solubility.[12] The CF3 group is a common substituent used to enhance metabolic stability and modulate lipophilicity.[13][14][15] Understanding how to experimentally profile such a molecule provides a robust template for a wide range of NCEs encountered in drug discovery programs.

Lipophilicity Assessment: Quantifying Membrane Affinity

The lipophilicity of a compound at physiological pH (7.4) is a key determinant of its ADME properties.[7] We will explore two gold-standard methods for its determination: the shake-flask method for definitive LogD measurement and a higher-throughput HPLC-based method for LogP estimation.

Theoretical Underpinnings of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

The structure of our case molecule presents competing lipophilicity drivers. The saturated seven-membered 1,4-oxazepane ring is relatively polar due to the oxygen and nitrogen heteroatoms. However, the methyl group and, most significantly, the trifluoromethyl group are lipophilic substituents. The CF3 group is known to increase lipophilicity, with a Hansch π value of +0.88.[13] Therefore, we can hypothesize that the molecule will exhibit moderate lipophilicity, a property that requires precise experimental validation.

Experimental Protocol 1: Shake-Flask LogD₇.₄ Determination

This method is considered the benchmark for lipophilicity measurement due to its direct and clear relationship with the partitioning phenomenon.[16]

Principle: The compound is partitioned between two immiscible phases, n-octanol (mimicking lipid membranes) and an aqueous buffer at pH 7.4. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the distribution coefficient (D).

Detailed Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS and allowing the phases to separate. Similarly, pre-saturate the PBS with n-octanol. This step is critical to ensure thermodynamic equilibrium.[7]

  • Compound Preparation: Prepare a stock solution of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in a suitable solvent (e.g., DMSO) and then dilute it into the pre-saturated n-octanol or PBS phase to a known starting concentration (e.g., 10 µM).

  • Partitioning: Combine the n-octanol and PBS phases in a defined ratio (e.g., 1:1 v/v) in a glass vial. Add the compound.[7]

  • Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g for 15 minutes) to achieve complete separation of the two phases.[7]

  • Sampling and Analysis: Carefully withdraw aliquots from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each sample using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to ensure sensitivity and specificity.[7]

  • Calculation: The LogD₇.₄ is calculated using the following equation: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Experimental Protocol 2: HPLC-Based LogP Estimation

For earlier stage discovery where throughput is key, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can provide a rapid and reliable estimate of LogP.[17]

Principle: This method is based on the linear correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[18] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Detailed Step-by-Step Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18][19][20]

  • Calibration: Create a calibration curve by injecting a set of standard compounds with known LogP values that span a relevant range (e.g., -1 to 5).[17]

  • Data Plotting: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. The capacity factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[20]

  • Sample Analysis: Inject the test compound, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, under the identical chromatographic conditions.

  • LogP Calculation: Determine the retention time and calculate the log k' for the test compound. Interpolate its LogP value from the linear regression equation of the calibration curve.[17]

Data Presentation and Interpretation (Hypothetical Data)

An optimal LogD for oral absorption is often considered to be in the range of 0 to 3.[21]

ParameterMethodHypothetical ValueInterpretation
LogD at pH 7.4 Shake-Flask2.15This value suggests a favorable balance between lipophilicity and hydrophilicity. It is within the optimal range for good membrane permeability and oral absorption, while likely maintaining sufficient aqueous solubility.[21]
LogP RP-HPLC2.25The HPLC-estimated LogP is consistent with the LogD value, providing confidence in the measurement. As the 1,4-oxazepane nitrogen is likely protonated at pH 7.4, a slightly lower LogD than LogP is expected.

Metabolic Stability Assessment: Predicting In Vivo Clearance

Evaluating a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and clearance.[11] The primary tool for this in early discovery is the in vitro liver microsomal stability assay.[9][10][22]

Theoretical Underpinnings of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Saturated heterocycles are prone to metabolism, often at the carbon atoms adjacent to the heteroatoms (α-carbons).[23] For our case molecule, potential metabolic "soft spots" include:

  • Oxidation of the carbon atoms adjacent to the ring oxygen or nitrogen.

  • N-dealkylation if the nitrogen were substituted (it is secondary here).

However, the presence of the gem-dimethyl/trifluoromethyl group is a strategic design choice. The CF3 group is exceptionally stable to metabolic degradation due to the strength of the C-F bond.[13] Furthermore, the quaternary carbon at position 7 blocks potential metabolism at that site. This design suggests the compound may possess enhanced metabolic stability compared to an unsubstituted analog.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes (CYPs).[9][10] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in a phosphate buffer (pH 7.4).[24]

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[9][22][24]

    • Cofactor: Prepare a solution of the essential enzyme cofactor, NADPH.[24]

  • Incubation:

    • Pre-warm the compound and microsome mixture in a 96-well plate at 37°C for 5-10 minutes.[25]

    • Initiate the metabolic reaction by adding the NADPH solution.[22]

    • Include a negative control incubation without NADPH to account for non-enzymatic degradation.[24]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold "quench" solution, typically acetonitrile containing an internal standard for LC-MS/MS analysis.[10][24][25]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples to quantify the remaining concentration of the parent compound.[25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Data Presentation and Interpretation (Hypothetical Data)

Metabolic stability is often categorized by the in vitro half-life. Compounds are ranked, and this data is used to predict in vivo hepatic clearance.[26][27]

Compoundin vitro t₁/₂ (min)Clᵢₙₜ (µL/min/mg protein)Metabolic Stability Classification
Verapamil (High Clearance Control)8173Low
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane 5525.2Moderate
Carbamazepine (Low Clearance Control)>120<11.5High

Interpretation: The hypothetical data places our case compound in the "Moderate" stability category. This is an encouraging profile for an early-stage compound. It suggests that the molecule is not rapidly cleared by liver enzymes, which can translate to a more favorable in vivo half-life and oral bioavailability. The stability is likely conferred by the trifluoromethyl group and the blocked metabolic site at C7.[13][28] Further studies could involve using microsomes from different species (e.g., rat, dog) to understand interspecies differences in metabolism.[9]

Visualizing the Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for both lipophilicity and metabolic stability assessment are presented below as diagrams.

Lipophilicity Assessment Workflow

G cluster_0 Shake-Flask LogD7.4 cluster_1 HPLC-Based LogP A1 Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) A2 Add Compound to Phases A1->A2 A3 Shake to Equilibrate A2->A3 A4 Centrifuge for Phase Separation A3->A4 A5 Sample Both Phases A4->A5 A6 LC-MS/MS Analysis A5->A6 A7 Calculate LogD A6->A7 B1 Create Calibration Curve with LogP Standards B5 Interpolate LogP from Curve B1->B5 B2 Inject Test Compound on RP-HPLC B3 Measure Retention Time (tR) B2->B3 B4 Calculate log k' B3->B4 B4->B5 Start Start Lipophilicity Assessment Start->A1 Start->B1

Caption: Workflow for determining lipophilicity via Shake-Flask and HPLC methods.

Metabolic Stability Assessment Workflow

G cluster_0 In Vitro Microsomal Stability Assay P1 Prepare Compound, Microsomes & Buffer (pH 7.4) P2 Pre-incubate at 37°C P1->P2 P3 Initiate Reaction with NADPH P2->P3 P4 Sample at Time Points (0, 5, 15, 30, 60 min) P3->P4 P5 Quench Reaction with Acetonitrile + Internal Std P4->P5 P6 Centrifuge to Precipitate Protein P5->P6 P7 Analyze Supernatant by LC-MS/MS P6->P7 P8 Plot ln(% Remaining) vs. Time P7->P8 P9 Calculate t1/2 & Clint P8->P9 Start Start Metabolic Stability Assessment Start->P1

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

This guide has provided a detailed, technically grounded framework for assessing the lipophilicity and metabolic stability of novel chemical entities, using 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a practical case study. The hypothetical results—a LogD₇.₄ of 2.15 and a microsomal half-life of 55 minutes—position this compound as a promising candidate with a well-balanced physicochemical profile. The strategic inclusion of the gem-trifluoromethyl/methyl group appears to successfully block a potential metabolic hot-spot and confer moderate stability, while the oxazepane core helps maintain a desirable lipophilicity range.

These early in vitro ADME studies are a critical first step.[1][3] Positive results, like those presented here, build confidence and justify the allocation of further resources. The logical next steps in characterizing this compound would include:

  • Hepatocyte Stability Assays: Moving from a subcellular fraction (microsomes) to intact liver cells (hepatocytes) provides a more comprehensive picture of metabolism, including both Phase I and Phase II enzymatic pathways.[27][29][30]

  • Permeability Assays (e.g., Caco-2): To directly measure the compound's ability to cross intestinal barriers, complementing the lipophilicity data.

  • Plasma Protein Binding Studies: To determine the fraction of unbound drug available to exert a pharmacological effect.

By systematically applying these validated protocols and principles of interpretation, drug discovery teams can make more informed decisions, optimize their chemical matter with greater efficiency, and ultimately increase the probability of advancing high-quality candidates into clinical development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Microsomal Stability. Cyprotex. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Metabolic Stability. Pharma Focus Asia. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available from: [Link]

  • Shake Flask LogD. Domainex. Available from: [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • How to use hepatocytes for intrinsic clearance prediction? Patsnap Synapse. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. Available from: [Link]

  • An update on lipophilic efficiency as an important metric in drug design. Taylor & Francis Online. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available from: [Link]

  • Cyprotex LogD Shake Flask Fact Sheet. Evotec. Available from: [Link]

  • Assessment of reverse-phase chromatographic methods for determination of partition coefficients. ECETOC. Available from: [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Farmaco. Available from: [Link]

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. PMC. Available from: [Link]

  • In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online. Available from: [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. Available from: [Link]

  • Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. BioIVT. Available from: [Link]

  • High throughput HPLC method for determining Log P values. Google Patents.
  • AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. ResearchGate. Available from: [Link]

  • Metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available from: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available from: [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Available from: [Link]

  • 7-(trifluoromethyl)-1,4-oxazepane hydrochloride. PubChemLite. Available from: [Link]

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Exploratory

Phase 1: Physicochemical Profiling (Lipophilicity &amp; Permeability)

Strategic Initial Screening of Novel Trifluoromethylated Compounds: A Technical Guide Introduction The incorporation of the trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry, an approac...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Initial Screening of Novel Trifluoromethylated Compounds: A Technical Guide

Introduction The incorporation of the trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry, an approach frequently referred to as "fluorine magic"[1]. As a Senior Application Scientist, I have observed countless drug discovery programs succeed or fail based on how early-stage screening adapts to the unique physicochemical perturbations introduced by fluorinated moieties. The C-F bond is exceptionally strong (485.3 kJ/mol), providing robust metabolic stability, while its steric bulk (comparable to an isopropyl group) and strong electron-withdrawing nature profoundly alter lipophilicity and target binding kinetics[2].

However, standard screening workflows often mischaracterize -CF3 compounds. High lipophilicity can lead to false negatives in aqueous assays due to precipitation, and their unique binding kinetics (often characterized by very slow off-rates) can confound equilibrium-based affinity measurements. This guide outlines a self-validating, causality-driven framework for the initial screening of novel trifluoromethylated compounds, ensuring scientific integrity from physicochemical profiling to kinetic characterization.

Workflow Overview

G Start Novel -CF3 Compound Phase1 Phase 1: Physicochemical (ChromLogD) Start->Phase1 Phase2 Phase 2: ADME (Microsomal CLint) Phase1->Phase2 Phase3 Phase 3: Kinetics (SPR Affinity) Phase2->Phase3 Decision Go/No-Go Decision Phase3->Decision

Fig 1. Sequential initial screening workflow for trifluoromethylated compounds.

The Causality: The -CF3 group significantly increases a molecule's lipophilicity. While this enhances membrane permeability (e.g., Caco-2/PAMPA), it drastically reduces aqueous solubility. Traditional "shake-flask" LogP/LogD methods are highly susceptible to emulsion formation and compound precipitation at the interface, yielding erratic data for highly fluorinated compounds. Therefore, Chromatographic LogD (ChromLogD) is the authoritative standard, as it derives lipophilicity from retention time on a hydrophobic stationary phase, entirely bypassing aqueous solubility limits[3].

Protocol: High-Throughput Chromatographic LogD (ChromLogD) Determination This protocol utilizes the Chromatographic Hydrophobicity Index (CHI) to calculate ChromLogD, providing a self-validating measure of lipophilicity[3].

  • Preparation of Standards and Samples:

    • Prepare a 10 mM stock solution of the novel -CF3 compound in 100% DMSO.

    • Prepare a calibration mixture containing 10 reference compounds with known CHI values (e.g., paracetamol, theophylline, valerophenone) in methanol[4].

  • Chromatographic Setup:

    • Column: Reversed-phase C18 column (e.g., 50 × 2 mm, 3 µm particle size).

    • Mobile Phase A: 50 mM Ammonium acetate buffer (pH 7.4).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Execution:

    • Run a fast linear gradient from 0% to 100% Mobile Phase B over 3 to 5 minutes at a flow rate of 1.0 mL/min.

    • Monitor elution via UV absorbance (e.g., 254 nm) and LC-MS/MS.

  • Data Analysis & Validation:

    • Plot the retention times of the 10 calibration standards against their known CHI values to generate a linear calibration curve (R² > 0.99)[4].

    • Interpolate the CHI of the -CF3 test compound from its retention time.

    • Calculate ChromLogD using the empirical formula: ChromLogD = 0.0857 × CHI - 2.00[3].

Phase 2: In Vitro ADME & Metabolic Stability

The Causality: A primary rationale for incorporating a -CF3 group is "metabolic switching." By replacing a metabolically labile C-H bond with a robust C-F bond at a known cytochrome P450 (CYP450) oxidation hotspot, medicinal chemists can block degradation and prolong the drug's half-life[5]. However, the strong electron-withdrawing effect of -CF3 can activate adjacent sites on the molecule for oxidation, or rarely, lead to toxic defluorination. A Liver Microsomal Stability Assay is critical to validate the success of the metabolic blockade and quantify the intrinsic clearance ( CLint​ )[6].

G Lead Lead Compound (C-H Bond at Hotspot) CYP CYP450 Oxidation Lead->CYP Clearance Rapid Clearance (Short Half-life) CYP->Clearance CF3Lead -CF3 Substituted Analog (C-F Bond at Hotspot) Block Metabolic Blockade (Steric & Electronic) CF3Lead->Block Stable Enhanced Stability (Prolonged Half-life) Block->Stable

Fig 2. Mechanism of metabolic switching via strategic trifluoromethylation.

Protocol: Liver Microsomal Stability Assay ( CLint​ Determination) This protocol assesses Phase I metabolism and calculates the in vitro intrinsic clearance[6].

  • Assay Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (PPB) at pH 7.4, supplemented with 3.3 mM MgCl2[7].

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute in PPB to a working protein concentration of 0.5 mg/mL[6].

  • Pre-Incubation:

    • In a 96-well plate, combine the HLM suspension with the -CF3 test compound (final assay concentration: 1 µM; final DMSO concentration ≤ 0.1% to prevent CYP inhibition).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking (100 rpm)[7].

  • Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[6].

    • At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 30 µL aliquot of the reaction mixture into a quenching plate containing 90 µL of ice-cold acetonitrile spiked with an internal standard[7].

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates at 5500 rpm for 5 minutes to precipitate proteins[6].

    • Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Kinetic Calculation:

    • Plot the natural logarithm (ln) of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

    • Calculate Half-life ( t1/2​ ) = 0.693/k .

    • Calculate Intrinsic Clearance ( CLint​ ) = (0.693/t1/2​)×(1000/0.5 mg/mL) , expressed in µL/min/mg protein[5].

Phase 3: Target Affinity & Early Safety (Binding Kinetics)

The Causality: The -CF3 group is not merely a passive metabolic shield; it actively engages in orthogonal multipolar interactions within protein binding pockets. The dense electron cloud of the fluorine atoms can interact favorably with backbone amides or specific side chains. This often results in a significantly slower dissociation rate ( kd​ ), leading to a prolonged residence time ( 1/kd​ ). Because traditional endpoint assays (like IC50) cannot capture these kinetic nuances, Surface Plasmon Resonance (SPR) is the mandatory technique for label-free, real-time kinetic profiling[8].

G Prep Target Immobilization (Amine Coupling) Equil Surface Equilibration (1% DMSO Buffer) Prep->Equil Inject Analyte Injection (Association Phase) Equil->Inject Wash Buffer Wash (Extended Dissociation) Inject->Wash

Fig 3. Surface Plasmon Resonance (SPR) kinetic screening workflow.

Protocol: High-Throughput SPR for Binding Kinetics This workflow determines the association ( ka​ ), dissociation ( kd​ ), and equilibrium dissociation constant ( KD​ )[9].

  • Surface Immobilization:

    • Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation), aiming for an immobilization level that yields a maximum response ( Rmax​ ) of 30-50 Resonance Units (RU) to minimize mass transport limitations[8].

  • Buffer Equilibration:

    • Equilibrate the system with running buffer (e.g., PBS-P+ containing exactly 1% DMSO to ensure the solubility of the lipophilic -CF3 compound). Critical: Strict DMSO matching between the running buffer and sample is required to prevent bulk refractive index artifacts.

  • Kinetic Titration (Multi-Cycle):

    • Prepare a 5-point dilution series of the -CF3 compound (e.g., 0.1 nM to 1 µM).

    • Inject samples over the active and reference flow cells at a high flow rate (e.g., 50 µL/min) to minimize rebinding.

    • Association Phase: 60 to 120 seconds.

    • Dissociation Phase: Extend to 300 to 600 seconds. Causality: The -CF3 group often induces "slow-off" kinetics; a truncated dissociation phase will result in an artificially inflated kd​ calculation[10].

  • Data Fitting:

    • Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections).

    • Fit the data to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ [9].

Data Synthesis & Decision Matrix

To ensure rigorous Go/No-Go decision-making, the quantitative outputs from the above protocols must be synthesized. The following table outlines the target thresholds for advancing a novel trifluoromethylated compound into in vivo studies.

Table 1: Decision Matrix for -CF3 Compound Screening

ParameterAssayOptimal RangeCausality / Implication
Lipophilicity ChromLogD1.5 - 3.5Balances optimal membrane permeability with acceptable aqueous solubility, preventing aggregation.
Metabolic Stability Liver Microsomes ( CLint​ )< 20 µL/min/mgConfirms successful metabolic blockade by the -CF3 group, ensuring a prolonged in vivo half-life.
Binding Affinity SPR ( KD​ )< 10 nMIndicates high-affinity target engagement, often driven by orthogonal multipolar C-F interactions.
Residence Time SPR ( 1/kd​ )> 30 minutesSlow dissociation correlates strongly with sustained in vivo efficacy and allows for once-daily dosing.

By adhering to this causality-driven framework, drug development professionals can fully leverage the "fluorine magic" of trifluoromethylated compounds while systematically mitigating their inherent physicochemical risks.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis and Protocol Guide for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Introduction and Mechanistic Rationale The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif in modern drug discovery. The incorporation of a geminal trifluoromethyl and methyl group at the 7-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif in modern drug discovery. The incorporation of a geminal trifluoromethyl and methyl group at the 7-position—adjacent to the oxygen atom—imparts profound physicochemical advantages, including enhanced metabolic stability, modulated basicity (pKa) of the distal amine, and fine-tuned lipophilicity. However, the synthesis of seven-membered rings is notoriously challenging due to unfavorable entropic factors and transannular (Prelog) strain, which often lead to competing intermolecular dimerization or elimination pathways (1).

To overcome these kinetic and thermodynamic barriers, this protocol employs a highly controlled lactamization strategy . Rather than attempting a direct di-alkylation of an amino alcohol—which frequently results in poor yields and over-alkylation—we first construct an acyclic chloroacetamide precursor. The partial double-bond character of the newly formed amide bond restricts the conformational degrees of freedom of the linear chain. This conformational pre-organization forces the tertiary alkoxide and the electrophilic α-carbon into close proximity (a conformational Thorpe-Ingold-like effect), heavily favoring the 7-exo-tet intramolecular cyclization over intermolecular side reactions (2). Subsequent reduction of the lactam yields the target saturated heterocycle.

Synthetic Workflow

SynthesisRoute A 1,1,1-Trifluoroacetone + Acetonitrile B 3-Hydroxy-3-methyl- 4,4,4-trifluorobutanenitrile A->B n-BuLi, THF, -78 °C C 4-Amino-1,1,1-trifluoro- 2-methylbutan-2-ol B->C BH3·THF, Reflux D 2-Chloro-N-(3-hydroxy-3-methyl- 4,4,4-trifluorobutyl)acetamide C->D Chloroacetyl chloride Et3N, DCM E 7-Methyl-7-(trifluoromethyl)- 1,4-oxazepan-3-one D->E NaH, DMF, 0 °C to RT F 7-Methyl-7-(trifluoromethyl)- 1,4-oxazepane E->F LiAlH4, THF, Reflux

Synthetic workflow for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane via lactam intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-3-methyl-4,4,4-trifluorobutanenitrile

Causality Focus: The synthesis begins with an aldol-type addition. Acetonitrile is deprotonated by a strong base to form a nucleophilic ketenimine anion, which attacks the highly electrophilic carbonyl of 1,1,1-trifluoroacetone.

  • Preparation: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous THF (200 mL) and anhydrous acetonitrile (1.2 equiv, 60 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.15 equiv, 57.5 mmol) over 30 minutes. Stir for 1 hour at -78 °C to ensure complete anion formation.

  • Addition: Slowly add 1,1,1-trifluoroacetone (1.0 equiv, 50 mmol) neat via syringe. Maintain the temperature at -78 °C for 2 hours.

  • Workup: Quench the reaction cold with saturated aqueous NH₄Cl (50 mL). Allow the mixture to warm to room temperature (RT). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ketone. The product is typically pure enough for the next step without chromatography.

Step 2: Reduction to 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

Causality Focus: Borane-THF (BH₃·THF) is selected over LiAlH₄ for the nitrile reduction to prevent potential retro-aldol cleavage of the tertiary alcohol that can occur under strongly basic conditions.

  • Reaction Setup: Dissolve the crude nitrile (45 mmol) in anhydrous THF (150 mL) under argon at 0 °C.

  • Reduction: Slowly add BH₃·THF (1.0 M in THF, 3.0 equiv, 135 mL). Once gas evolution ceases, attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench by dropwise addition of MeOH (30 mL) followed by 2 M HCl (50 mL) to destroy the boron-amine complex. Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture to remove THF/MeOH. Basify the aqueous residue to pH 12 using 6 M NaOH. Extract extensively with DCM (4 × 100 mL). Dry over K₂CO₃ and concentrate to yield the primary amine.

Step 3: N-Acylation to 2-Chloro-N-(3-hydroxy-3-methyl-4,4,4-trifluorobutyl)acetamide

Causality Focus: Acylation with chloroacetyl chloride installs the necessary leaving group for cyclization while simultaneously forming an amide. The amide prevents over-alkylation of the nitrogen and rigidifies the backbone for the subsequent ring closure.

  • Reaction Setup: Dissolve the amino alcohol (40 mmol) and triethylamine (1.5 equiv, 60 mmol) in anhydrous DCM (150 mL). Cool to 0 °C.

  • Acylation: Add chloroacetyl chloride (1.1 equiv, 44 mmol) dropwise over 20 minutes. The solution will turn cloudy as Et₃N·HCl precipitates.

  • Progression: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash the organic layer with 1 M HCl (50 mL) to remove unreacted amine, followed by saturated NaHCO₃ (50 mL) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to isolate the chloroacetamide.

Step 4: Intramolecular O-Alkylation (Lactamization)

Causality Focus: The tertiary alcohol is heavily sterically hindered and its nucleophilicity is reduced by the electron-withdrawing CF₃ group. Sodium hydride (NaH) in a polar aprotic solvent (DMF) is required to quantitatively generate the alkoxide and drive the 7-exo-tet cyclization.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 45 mmol) in anhydrous DMF (100 mL) at 0 °C under argon.

  • Cyclization: Dissolve the chloroacetamide (30 mmol) in DMF (20 mL) and add it dropwise to the NaH suspension.

  • Progression: Stir at 0 °C for 30 minutes, then allow the reaction to warm to RT and stir for 4 hours.

  • Workup: Carefully quench with ice water (200 mL). Extract with EtOAc (3 × 150 mL). Wash the organic layers with 5% aqueous LiCl (3 × 100 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 1:1) to yield 7-methyl-7-(trifluoromethyl)-1,4-oxazepan-3-one.

Step 5: Reduction to 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Causality Focus: LiAlH₄ is used to reduce the lactam to the saturated aza-heterocycle. The standard Fieser workup is strictly employed to prevent the formation of unfilterable aluminum hydroxide emulsions.

  • Reduction: Suspend LiAlH₄ (2.0 equiv, 40 mmol) in anhydrous THF (80 mL) at 0 °C. Dropwise add a solution of the lactam (20 mmol) in THF (20 mL).

  • Heating: Reflux the mixture at 70 °C for 6 hours.

  • Fieser Quench: Cool to 0 °C. Sequentially and cautiously add: 1.5 mL H₂O, 1.5 mL 15% aqueous NaOH, and 4.5 mL H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to afford the target 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. Further purification can be achieved via vacuum distillation or salt formation (e.g., HCl salt).

Quantitative Data Summary

StepTransformationReagents & SolventsTemp & TimeExpected Yield (%)Purification Method
1 Aldol Addition1,1,1-Trifluoroacetone, MeCN, n-BuLi, THF-78 °C, 2.5 h82 - 88%Liquid-liquid extraction
2 Nitrile ReductionBH₃·THF, THF; Quench: MeOH/HCl70 °C, 12 h75 - 80%Acid-Base extraction
3 N-AcylationChloroacetyl chloride, Et₃N, DCM0 °C to RT, 3 h85 - 90%Flash Chromatography
4 LactamizationNaH (60%), DMF0 °C to RT, 4.5 h65 - 72%Flash Chromatography
5 Amide ReductionLiAlH₄, THF; Fieser Quench70 °C, 6 h80 - 85%Celite Filtration / Distillation

References

  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development, ACS Publications.

Sources

Application

Application Note: Retrosynthetic Analysis and Stereoselective Assembly of Substituted 1,4-Oxazepanes

Executive Summary & Rationale 1,4-Oxazepanes are seven-membered heterocycles containing oxygen and nitrogen at the 1 and 4 positions. They represent a privileged, conformationally flexible 3D scaffold in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1,4-Oxazepanes are seven-membered heterocycles containing oxygen and nitrogen at the 1 and 4 positions. They represent a privileged, conformationally flexible 3D scaffold in modern medicinal chemistry. Substituted 1,4-oxazepanes have demonstrated profound utility as selective dopamine D4 receptor ligands for psychiatric disorders 1 and as core structural motifs in agrochemicals like the fungicide tridemorph 2.

Unlike flat aromatic rings, the sp³-rich nature of the oxazepane ring provides superior vectors for pharmacophore orientation. This reduces the entropic penalty upon target binding, leading to a more favorable free energy of binding. This guide provides a comprehensive retrosynthetic analysis and self-validating experimental protocols for the construction of these complex architectures.

Retrosynthetic Strategies

The synthesis of medium-sized rings (7-membered) is historically challenged by unfavorable entropic factors and transannular interactions. To overcome this, modern retrosynthetic disconnections rely on tethered cyclizations that thermodynamically or kinetically favor the 7-membered transition state.

Retrosynthesis Target Substituted 1,4-Oxazepane (Target Scaffold) Prec1 Amino Alcohol + Carbonyl Tether Target->Prec1 Reductive Etherification Prec2 Homoallyl Amino Ether Target->Prec2 7-endo Haloetherification Prec3 N-Propargylamine Derivatives Target->Prec3 Au-Catalyzed Cyclization

Caption: Retrosynthetic disconnections for the 1,4-oxazepane scaffold.

Disconnection A: Intramolecular Reductive Etherification

This approach disconnects the oxazepane ring at the C–O bond, tracing back to an acyclic amino alcohol tethered to a carbonyl or alkynol group. The causality behind this design is the predictable formation of a cyclic oxocarbenium intermediate, which can be stereoselectively trapped by a hydride source (e.g., Et₃SiH). The chiral pool (e.g., L-valine or L-phenylalanine derived amino alcohols) dictates the absolute stereochemistry 2.

Disconnection B: 7-Endo Haloetherification

Disconnecting the C–O bond adjacent to a halogenated carbon leads to a homoallyl amino ether. While 7-endo-trig cyclizations are generally disfavored by Baldwin's rules, the presence of a rigidifying protecting group (like a tosyl group on nitrogen) and the formation of a highly reactive halonium ion intermediate invert this preference, enabling rapid assembly of polysubstituted chiral oxazepanes 3.

Disconnection C: Gold-Catalyzed Cyclization of N-Propargylamines

Disconnecting the C–O and C–C bonds leads to N-propargylamines. The strategic use of carbophilic Lewis acids (Au(I) or Au(III)) activates the alkyne for intramolecular nucleophilic attack by a tethered hydroxyl group. This route boasts high atom economy and avoids highly toxic reagents, aligning with modern green chemistry principles 4.

Quantitative Data: Strategy Comparison

Synthetic StrategyPrecursor ScaffoldCatalyst / ReagentsYield RangeStereoselectivity (dr)Key Advantage
Reductive Etherification Amino alkynols / diketonesEt₃SiH, AgOTf70–85%>95:5High enantiospecificity derived directly from the chiral pool.
7-endo Haloetherification Homoallyl amino ethersNBS or NIS47–82%Up to 99:1Rapid, 3-step access to highly polysubstituted scaffolds.
Au-Catalyzed Cyclization N-propargylic β-enaminonesAuCl₃ / AgSbF₆65–90%N/AHigh atom economy; proceeds under mild, ambient conditions.
Selenocyclization 3-prenyl-1,3-benzoxazinesPhSeCl75–88%>90:10Predictable regiochemistry without the need for heavy metals.

Validated Experimental Protocols

Workflow S1 1. Substrate Preparation S2 2. Catalyst Activation S1->S2 S3 3. Stereoselective Cyclization S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Chromatographic Purification S4->S5

Caption: Experimental workflow for the stereoselective synthesis of 1,4-oxazepanes.

Protocol A: Stereoselective Synthesis via Intramolecular Reductive Etherification

Causality & Design: The combination of AgOTf and Et₃SiH is highly synergistic. AgOTf acts as a mild Lewis acid to activate the alkynol/carbonyl, promoting the intramolecular attack of the hydroxyl group to form an oxocarbenium ion. The bulky Et₃SiH acts as the hydride donor. Its steric bulk forces it to approach the resulting oxocarbenium ion from the less sterically hindered face, ensuring excellent diastereoselectivity (>95:5 dr).

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the enantiopure alkynyl amino alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Causality: Argon prevents atmospheric moisture from hydrolyzing the highly hygroscopic AgOTf catalyst.

  • Catalyst Activation: Cool the solution to 0 °C. Add Et₃SiH (2.0 equiv.) followed by a single portion of AgOTf (0.1 equiv.). Causality: Adding the hydride source before the Lewis acid prevents premature side-reactions or polymerization of the activated oxocarbenium intermediate.

  • Stereoselective Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation Checkpoint: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3). Because amino ethers lack strong UV chromophores, visualize the TLC plates using Ceric Ammonium Molybdate (CAM) stain and gentle heating.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Causality: NaHCO₃ neutralizes the triflic acid byproduct and precipitates silver salts, halting the reaction and preventing product degradation. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure substituted 1,4-oxazepane. Validation Checkpoint: Confirm product identity via ¹H NMR, specifically confirming the diastereotopic protons of the oxazepane ring between 3.5–4.5 ppm.

Protocol B: Gold-Catalyzed Cyclization of N-Propargylic β-Enaminones

Causality & Design: AuCl₃ alone is often insufficient for rapid cyclization. The addition of AgSbF₆ serves a critical mechanistic purpose: it abstracts a chloride ligand from AuCl₃, precipitating AgCl and generating the highly electrophilic cationic species [AuCl₂]⁺. This super-activates the alkyne, lowering its LUMO and facilitating the thermodynamically challenging 7-exo-dig cyclization by the weakly nucleophilic tethered oxygen.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-propargylic β-enaminone (1.0 mmol) in anhydrous methanol (5 mL) in a dry reaction vial.

  • Catalyst Activation: In a separate vial, pre-mix AuCl₃ (5 mol%) and AgSbF₆ (15 mol%) in methanol (1 mL) for 5 minutes until a white precipitate (AgCl) forms. Causality: Pre-mixing ensures the generation of the active cationic gold species before introduction to the substrate, preventing unselective coordination.

  • Cyclization: Transfer the active catalyst suspension to the substrate solution. Stir the mixture at room temperature for 2 hours.

  • Quench & Extraction: Filter the reaction mixture through a short pad of Celite to remove the metal catalysts. Causality: Removing the gold catalyst immediately prevents over-oxidation or alkyne hydration side reactions. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography. Validation Checkpoint: Confirm the disappearance of the terminal alkyne proton (~2.5 ppm) via ¹H NMR to validate complete cyclization.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. 1

  • Organic & Biomolecular Chemistry - Stereoselective synthesis of substituted 1,4-oxazepanes. RSC Publishing. 2

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. 3

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. 4

Sources

Method

Application Note: Electrophilic Trifluoromethylation of Oxazepane Precursors for Drug Discovery

Abstract The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed experimental protocol for the direct N-trifluoromethylation of an oxazepane precursor, a seven-membered heterocyclic motif of increasing interest in drug development. The protocol utilizes a hypervalent iodine-based electrophilic trifluoromethylating agent, commonly known as a Togni reagent, and offers a reliable and scalable method for accessing these valuable fluorinated molecules. We delve into the mechanistic rationale behind the protocol, provide step-by-step instructions, and outline best practices for reaction monitoring, workup, and product characterization.

Introduction: The Significance of Trifluoromethylated Heterocycles

The trifluoromethyl group has become a privileged structural motif in pharmaceutical and agrochemical research.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical and biological properties of a parent molecule.[2] Specifically, incorporating a CF3 group can:

  • Enhance Metabolic Stability: The robust C-F bonds are resistant to enzymatic degradation, prolonging the in vivo half-life of a drug candidate.

  • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulate pKa: The inductive effect of the CF3 group can alter the basicity of nearby functional groups, such as the nitrogen in an oxazepane ring, which can be critical for target engagement.

  • Improve Binding Affinity: The CF3 group can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions.

Oxazepanes, seven-membered heterocyclic rings containing both oxygen and nitrogen atoms, are emerging as important scaffolds in drug discovery. The synthesis of trifluoromethylated versions of these structures is therefore a highly desirable goal.[3][4] This protocol focuses on the direct electrophilic trifluoromethylation of the nitrogen atom within an oxazepane precursor, a challenging but powerful transformation.[5][6]

Core Principles and Mechanistic Rationale

Electrophilic trifluoromethylation reagents have revolutionized the synthesis of CF3-containing compounds.[7] Among the most widely used are the hypervalent iodine reagents developed by Togni and coworkers.[8] These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are shelf-stable, crystalline solids that serve as a source of an electrophilic "CF3+" equivalent.[9]

The reaction with a nucleophilic secondary amine, such as the nitrogen in an oxazepane ring, is believed to proceed through several potential pathways, often influenced by the specific substrate and reaction conditions.[10][11] A commonly proposed mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic iodine center of the Togni reagent. This is followed by reductive elimination, which transfers the trifluoromethyl group to the nitrogen and releases the iodobenzoyl byproduct.

The choice of solvent, temperature, and the potential use of additives can be critical for achieving high yields and minimizing side reactions.[12] For N-trifluoromethylation, aprotic solvents are generally preferred to avoid quenching the nucleophilic amine.

Scientist's Note: The Togni reagent is a powerful tool, but its reactivity can be complex. Depending on the conditions, it can also act as a source of CF3 radicals.[13] For direct N-trifluoromethylation of simple amines, the electrophilic pathway is generally favored. However, for more complex substrates or under photolytic/catalytic conditions, radical mechanisms may compete or dominate.[11][14] Careful control of the reaction environment is key to ensuring the desired outcome.

Experimental Protocol: N-Trifluoromethylation of a Model Oxazepane

This protocol describes a general procedure for the trifluoromethylation of a model N-H oxazepane precursor. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Model Reaction:

Materials and Equipment
  • Reagents:

    • Oxazepane Precursor (Substrate)

    • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)[15][16]

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add the oxazepane precursor (1.0 eq, e.g., 0.5 mmol, XXX mg).

    • Add 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) (1.2 eq, 0.6 mmol, 189 mg).

    • Seal the flask with a septum.

  • Solvent Addition and Reaction:

    • Purge the flask with an inert atmosphere (nitrogen or argon).

    • Using a syringe, add anhydrous DMF (or MeCN) to achieve a substrate concentration of approximately 0.1 M (e.g., 5 mL for a 0.5 mmol reaction).

    • Stir the reaction mixture at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should be more nonpolar (higher Rf) than the starting amine. Visualize spots using a UV lamp and/or a potassium permanganate stain.

    • The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (1 x 20 mL) to remove the iodo-benzoic acid byproduct, followed by brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-trifluoromethylated oxazepane.

Safety First: Togni reagents are oxidizers and should be handled with care.[16] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.

Data and Expected Results

Reaction Parameters Summary
ParameterRecommended ValueRationale / Scientist's Note
Substrate:Reagent Ratio1.0 : 1.2A slight excess of the Togni reagent ensures complete consumption of the starting material.
Concentration~0.1 MBalances reaction rate and solubility. Higher concentrations may be possible.
SolventAnhydrous DMF or MeCNAprotic polar solvents are effective for this transformation. Ensure dryness to prevent reagent decomposition.
Temperature20-25 °C (Room Temp.)The reaction generally proceeds efficiently at ambient temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
Reaction Time4-12 hoursHighly dependent on the specific oxazepane substrate. Monitor by TLC or LC-MS.
Expected Yield60-85%Yields are substrate-dependent and may require optimization of reaction conditions.
Characterization

The final N-CF3 product should be characterized by standard analytical techniques:

  • ¹⁹F NMR: A sharp singlet is expected for the N-CF3 group, typically in the range of -60 to -80 ppm (relative to CFCl3).

  • ¹H and ¹³C NMR: The signals corresponding to the protons and carbons near the nitrogen atom will show coupling to the fluorine atoms (J-coupling) and will be shifted downfield due to the electron-withdrawing nature of the CF3 group.

  • Mass Spectrometry (HRMS): The observed mass should correspond to the calculated exact mass of the protonated product [M+H]⁺.

Visualized Workflows

General Mechanism

G sub Oxazepane (Substrate, R2NH) intermediate Transition State / Intermediate sub->intermediate Nucleophilic Attack togni Togni Reagent I (I-CF3) togni->intermediate product N-CF3 Oxazepane (R2N-CF3) intermediate->product Reductive Elimination byproduct Iodobenzoyl Byproduct intermediate->byproduct

Caption: Proposed electrophilic trifluoromethylation pathway.

Experimental Workflow

G start 1. Combine Reactants - Oxazepane Precursor - Togni Reagent I reaction 2. Add Anhydrous Solvent (DMF or MeCN) Stir at RT under N2 start->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Workup - Quench with H2O - Extract with EtOAc - Wash with NaHCO3 monitor->workup purify 5. Purify - Dry over MgSO4 - Concentrate - Flash Chromatography workup->purify final 6. Final Product (N-CF3 Oxazepane) purify->final

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Togni reagent. 2. Wet solvent/glassware. 3. Low nucleophilicity of substrate.1. Use a fresh bottle of reagent. 2. Ensure all solvents are anhydrous and glassware is properly dried. 3. Increase reaction temperature to 40-50 °C. Consider adding a non-nucleophilic base (e.g., 2,6-lutidine) if the substrate is an amine salt.
Multiple Products 1. Radical side reactions. 2. C-H trifluoromethylation.1. Ensure the reaction is run in the dark to avoid photochemical radical initiation. 2. If C-H trifluoromethylation is observed, consider using a less polar solvent or lower temperature.
Difficult Purification Byproduct co-elutes with the product.The aqueous NaHCO3 wash is crucial for removing the bulk of the acidic byproduct. If issues persist, a reverse-phase chromatography or trituration may be necessary.

References

  • Santschi, N., Jelier, B. J., & Nauser, T. (2017). Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. Physical Chemistry Chemical Physics, 19(28), 18172-18177. [Link]

  • Kuhn, F. E., & Kolomeitsev, A. A. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry, 85(24), 16093–16103. [Link]

  • Wu, J., & Fu, Y. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(4), 2285–2295. [Link]

  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

  • Li, Y., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 123. [Link]

  • Weiss, R., et al. (2016). Insight into trifluoromethylation – experimental electron density for Togni reagent I. RSC Advances, 6(10), 8069-8073. [Link]

  • Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(45), 14198-14201. [Link]

  • Wang, F., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3012. [Link]

  • Wang, F., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3012. [Link]

  • Dhami, A., Chandrasekharan, S. P., & Mohanan, K. (2023). Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane. Organic Letters, 25(17), 3018–3022. [Link]

  • Cheung, C. W., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

  • Matoušová, E., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

  • ResearchGate. (n.d.). Trifluoromethylation of various heterocycles with Umemoto reagent II. [Link]

  • Reddy, P. V. G., & Kumar, S. (2021). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. The Journal of Organic Chemistry, 86(8), 5899–5909. [Link]

  • CF Plus Chemicals. (2020). Material Safety Datasheet: Togni Reagent I. [Link]

  • Fülöp, F., & Kiss, L. (2016). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. Symmetry, 8(10), 99. [Link]

  • Gillaizeau, I., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. The Journal of Organic Chemistry, 79(17), 8043-55. [Link]

  • Nguyen, T. V., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building Blocks. Synlett, 27(04), 589-593. [Link]

  • Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Zarei, M., & Zarei, S. A. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 5(2), 108-121. [Link]

Sources

Application

Application Note: Advanced Ring-Closing Strategies for 1,4-Oxazepane Formation

Executive Summary 1,4-Oxazepanes—seven-membered saturated heterocycles containing oxygen and nitrogen in a 1,4-relationship—are privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Oxazepanes—seven-membered saturated heterocycles containing oxygen and nitrogen in a 1,4-relationship—are privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores in monoamine reuptake inhibitors, CNS-active therapeutics, and conformationally restricted peptidomimetics. However, the synthesis of these medium-sized rings is notoriously difficult. This application note provides drug development professionals and synthetic chemists with an authoritative guide to the strategic selection, mechanistic rationale, and practical execution of 1,4-oxazepane ring-closing reactions.

The Thermodynamic Challenge of Medium-Sized Rings

The formation of seven-membered rings presents a unique thermodynamic and kinetic challenge. Unlike five- or six-membered rings, which form rapidly due to favorable enthalpy and entropy, the cyclization of 1,4-oxazepanes must overcome significant barriers:

  • Enthalpic Penalties: The transition state is destabilized by transannular interactions (Prelog strain) and torsional strain (Pitzer strain) as the carbon chain folds back on itself 1[1].

  • Entropic Penalties: The probability of the two reactive chain termini achieving the required proximity for bond formation is statistically low, often leading to competing intermolecular oligomerization 2[2].

To bypass these barriers, chemists must employ strategies that either pre-organize the acyclic precursor (e.g., using rigid protecting groups) or utilize highly driven, irreversible reaction conditions.

Strategic Pathways for 1,4-Oxazepane Synthesis

Intramolecular Mitsunobu Cyclization

The Mitsunobu reaction is a classical approach for constructing 1,4-oxazepanes from N -tethered amino alcohols. The reaction proceeds via the activation of a primary or secondary alcohol into a leaving group, followed by an intramolecular SN​2 displacement by the tethered amine 3[3]. This method is highly stereospecific, resulting in the complete inversion of stereochemistry at the reacting carbinol center.

Ring-Closing Metathesis (RCM)

RCM utilizes ruthenium-based alkylidene catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to cyclize cis-2,6-dialkenyl amines into unsaturated 1,4-oxazepines, which are subsequently reduced. RCM is highly functional-group tolerant but requires strict high-dilution conditions to prevent intermolecular cross-metathesis (polymerization) 4[4].

SnAP Reagent-Mediated Cyclization

A modern, highly efficient alternative involves Tin (Sn) Amino Protocol (SnAP) reagents. This method allows for the one-step synthesis of 1,4-oxazepanes directly from commercially available aldehydes, bypassing the need to synthesize complex acyclic precursors. The reaction is mediated by stoichiometric copper(II) triflate and proceeds via a radical-polar crossover mechanism 5[5].

Workflow Start Precursor Selection AminoAlc Amino Alcohol Precursor Start->AminoAlc Diene Diene Precursor Start->Diene Aldehyde Aldehyde Precursor Start->Aldehyde Mitsunobu Mitsunobu Cyclization (DEAD/PPh3) AminoAlc->Mitsunobu RCM Ring-Closing Metathesis (Ru-Catalyst) Diene->RCM SnAP SnAP Reagents (Cu-Catalyzed) Aldehyde->SnAP Product 1,4-Oxazepane Scaffold Mitsunobu->Product RCM->Product SnAP->Product

Caption: Strategic decision tree for 1,4-Oxazepane synthesis based on precursor availability.

Comparative Method Analysis

The following table synthesizes quantitative and qualitative data to guide route selection based on substrate constraints and scale-up requirements.

StrategyPrecursor TypeKey ReagentsTypical YieldPrimary AdvantagePrimary Limitation
Mitsunobu Cyclization N -tethered amino alcoholsPPh 3​ , DEAD/DIAD45–80%Mild conditions; stereospecific inversion of chiral alcohols.Difficult purification (removal of triphenylphosphine oxide byproduct).
Ring-Closing Metathesis cis-2,6-dialkenyl aminesGrubbs II / Ru-catalysts60–90%High functional group tolerance; highly predictable.Requires extreme dilution (0.001 M); high cost of Ru-catalysts.
SnAP Reagents AldehydesSnAP-OA, Cu(OTf) 2​ 50–85%One-step synthesis from simple, commercial aldehydes.Requires stoichiometric copper; reagent preparation needed.
Haloetherification Alkenyl alcoholsNBS or Br 2​ 40–75%Simultaneously sets multiple stereocenters 6[6].Competing 6-exo cyclization (morpholine formation) reduces regioselectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include explicit causality for experimental choices and built-in quality control (QC) checks to verify success at critical junctures.

Protocol A: High-Dilution Ring-Closing Metathesis (RCM)

Causality & Rationale: Because seven-membered ring formation is entropically disfavored, intermolecular reactions (polymerization) will outcompete intramolecular cyclization if the concentration is too high. Maintaining a concentration of ≤0.005 M is non-negotiable 4[4]. Furthermore, Ru-alkylidene catalysts are sensitive to oxygen; thus, thorough degassing of the solvent is required to prevent premature catalyst decomposition.

Step-by-Step Procedure:

  • Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous, thoroughly degassed dichloromethane (DCM) to achieve a final concentration of 0.005 M (200 mL). Degassing method: Sparge with Argon for 30 minutes prior to use.

  • Catalyst Addition: Under an Argon atmosphere, add Second-Generation Grubbs Catalyst (0.05 mmol, 5 mol%) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (40 °C) for 12–16 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (1.0 mL) to quench the active ruthenium species. Stir for 30 minutes.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

In-Process Self-Validation:

  • Visual Cue: Upon addition of the Grubbs II catalyst, the solution will appear vibrant green/purple. As the reaction completes and the catalyst slowly decomposes, the color will shift to a dark brown/black. If the solution turns brown immediately upon addition, your solvent was not properly degassed.

  • NMR Verification: Analyze an aliquot of the crude mixture via 1 H NMR. The successful ring closure is validated by the disappearance of the terminal olefinic protons (multiplets at δ 5.0–5.2 ppm) and the appearance of internal cyclic olefin protons (multiplets at δ ~5.6–5.8 ppm).

Protocol B: Intramolecular Mitsunobu Etherification

Causality & Rationale: The Mitsunobu reaction requires the formation of a highly reactive betaine intermediate between triphenylphosphine (PPh 3​ ) and diethyl azodicarboxylate (DEAD). Water will irreversibly hydrolyze this intermediate. Slow addition of DEAD ensures that the concentration of the activated alcohol remains low, strongly favoring the intramolecular displacement by the tethered amine over intermolecular side reactions.

Mechanism Step1 1. PPh3 + DEAD Formation of Betaine Step2 2. Protonation by Alcohol Substrate Step1->Step2 Step3 3. Alkoxyphosphonium Ion Formation Step2->Step3 Step4 4. Intramolecular SN2 by Amine Nucleophile Step3->Step4 Step5 5. 1,4-Oxazepane + Triphenylphosphine Oxide Step4->Step5

Caption: Mechanistic pathway of the intramolecular Mitsunobu ring-closure.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under Argon, dissolve the N -tethered amino alcohol (1.0 mmol) and PPh 3​ (1.5 mmol) in anhydrous THF (50 mL, 0.02 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Cyclization: Add DEAD (1.5 mmol) dropwise over 30 minutes using a syringe pump.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (OPPh 3​ ) byproduct. Filter and concentrate the filtrate for chromatography.

In-Process Self-Validation:

  • TLC Monitoring: The starting amino alcohol is highly polar and will sit near the baseline (low Rf​ ) in a standard Hexanes/EtOAc eluent. Successful cyclization is validated by the disappearance of this baseline spot and the emergence of a significantly less polar spot (higher Rf​ ) corresponding to the 1,4-oxazepane.

  • Byproduct Identification: Under short-wave UV light (254 nm) on the TLC plate, a massive dark spot will appear at Rf​ ~0.4 (in 1:1 Hex/EtOAc). This is OPPh 3​ and confirms that the phosphine oxidation cycle occurred successfully.

References

  • Ruysbergh, E., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12). 2

  • American Chemical Society. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development.1

  • Mishra, J. K., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(4). 6

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis / A Comparative Guide. BenchChem. 4

  • Bode, J. W., et al. (2014). SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry. 5

Sources

Method

Application Note: High-Purity Isolation of 7-(Trifluoromethyl)-1,4-Oxazepane

Abstract This technical guide provides a comprehensive overview of advanced purification strategies for 7-(trifluoromethyl)-1,4-oxazepane, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of advanced purification strategies for 7-(trifluoromethyl)-1,4-oxazepane, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] The introduction of a trifluoromethyl group imparts unique physicochemical properties that necessitate specialized purification approaches to achieve the high purity (>99.5%) required for downstream applications.[2][3] This document details protocols for preparative chromatography (normal and reversed-phase), crystallization via salt formation, and vacuum distillation. It emphasizes the rationale behind methodological choices, potential challenges, and troubleshooting, offering researchers a robust framework for isolating this compound with exceptional purity.

Introduction: The Purification Challenge

The 1,4-oxazepane ring system is a valuable motif in the design of bioactive molecules.[4] The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or ethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][5] However, the strong electron-withdrawing nature and unique steric profile of the CF₃ group also present distinct challenges during purification.

The primary goal of any purification strategy is the effective removal of process-related impurities, which may include:

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Reaction Byproducts: Including isomers, products of side reactions, or incompletely reacted intermediates.

  • Reagents and Catalysts: Such as fluorinating agents, bases, or metal catalysts.

Achieving high purity is not merely an analytical benchmark; it is critical for ensuring the reliability and reproducibility of biological assays and meeting stringent regulatory standards in drug development. This guide provides a multi-faceted approach to the purification of 7-(trifluoromethyl)-1,4-oxazepane, addressing both bulk initial cleanup and final polishing to high purity.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.

Key Physicochemical Properties

The properties of 7-(trifluoromethyl)-1,4-oxazepane are dictated by the basic secondary amine within the oxazepane ring and the lipophilic, strongly electronegative trifluoromethyl group.

PropertyEstimated Value / CharacteristicRationale & Impact on Purification
Molecular Weight 169.14 g/mol (Free Base)Suitable for distillation under reduced pressure.
Boiling Point Elevated due to CF₃ group; susceptible to decomposition.Vacuum distillation is preferred over atmospheric distillation to prevent degradation.
pKa (Conjugate Acid) ~7.5 - 8.5The secondary amine is basic, allowing for purification via acid-base extraction or crystallization as a salt (e.g., hydrochloride).[6]
Solubility Soluble in a wide range of organic solvents (DCM, EtOAc, MeOH). The hydrochloride salt is expected to be soluble in water and alcohols.Broad solvent compatibility provides flexibility in choosing chromatographic mobile phases and crystallization solvents.
Polarity Moderately polar.Amenable to both normal-phase and reversed-phase chromatography.
LogP (Predicted) ~1.0[7]Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Common Impurity Profile

Based on typical synthetic routes for fluorinated N-heterocycles, such as the cyclization of fluorinated building blocks or direct N-trifluoromethylation approaches, the crude product may contain several key impurities.[5][8][9] Understanding these is crucial for selecting an orthogonal purification technique. For instance, if the synthesis involves a Baeyer-Villiger ring expansion of a substituted piperidone, the unreacted ketone precursor could be a major impurity.[10][11]

Chromatographic Purification Strategies

Chromatography is the cornerstone of purification for complex organic molecules, offering high resolving power to separate the target compound from closely related impurities.

Workflow for Chromatographic Purification

crude Crude Product (<90% Purity) flash Preparative Flash Chromatography (Normal Phase) crude->flash Initial Bulk Purification hplc_decision Purity >98%? flash->hplc_decision Assess Purity (UPLC-MS) hplc Preparative HPLC (Fluorinated Phase) hplc_decision->hplc No final Final Product (>99.5% Purity) hplc_decision->final Yes hplc->final Final Polishing

Caption: Chromatographic purification workflow for 7-(trifluoromethyl)-1,4-oxazepane.

Protocol 1: Preparative Normal-Phase Flash Chromatography

This technique is ideal for the initial, large-scale purification of the crude free-base material to remove non-polar and highly polar impurities. The basicity of the amine can cause significant peak tailing on silica gel; this is mitigated by adding a basic modifier to the mobile phase.

Methodology:

  • Column Selection: Select a silica gel (SiO₂) flash column appropriately sized for the sample load (typically a 1:50 to 1:100 sample-to-silica ratio).

  • Sample Preparation: Dissolve the crude 7-(trifluoromethyl)-1,4-oxazepane in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a solid load. This prevents solvent effects and improves resolution.

  • Mobile Phase Preparation: Prepare an eluent system of Hexane/Ethyl Acetate. Add 0.5-1% triethylamine (NEt₃) to this mixture to suppress the interaction of the basic amine with acidic silanol groups on the silica surface, thereby ensuring sharp, symmetrical peaks.[12]

  • Elution:

    • Load the sample onto the column.

    • Begin elution with a low-polarity mixture (e.g., 95:5 Hexane/EtOAc + 1% NEt₃).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Monitor the elution using Thin Layer Chromatography (TLC) or an in-line UV detector.

  • Fraction Collection: Collect fractions corresponding to the main product spot/peak.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by UPLC-MS). Pool the pure fractions and concentrate under reduced pressure to yield the enriched product.

Protocol 2: High-Purity Separation by Preparative HPLC

For achieving purities greater than 99.5%, preparative High-Performance Liquid Chromatography (HPLC) is essential. The unique properties of fluorinated molecules can be exploited by using specialized stationary phases or mobile phase additives.[13][14]

Option A: Fluorinated Stationary Phase HPLC

Pentafluorophenyl (PFP) or other perfluoroalkyl phases offer alternative selectivity to traditional C18 columns, particularly for halogenated compounds.[15] These phases provide multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can be highly effective for separating fluorinated isomers or closely related impurities.[15]

Methodology:

  • Column: Preparative Pentafluorophenyl (PFP) column (e.g., 20 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient based on analytical scale runs, typically starting from a high aqueous percentage and increasing the acetonitrile concentration over 20-30 minutes.

  • Sample Injection: Dissolve the semi-purified material from the flash chromatography step in a minimal amount of mobile phase.

  • Fraction Collection: Collect the main peak using a fraction collector triggered by UV absorbance.

  • Post-Processing: Evaporate the organic solvent from the collected fractions. Lyophilize or perform a liquid-liquid extraction to isolate the final compound.

Option B: Standard Reversed-Phase with Fluorinated Eluent

An innovative and effective alternative involves pairing a standard C8 or C18 column with a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier.[16] The TFE can adsorb to the stationary phase, creating a "pseudo-fluorous" surface that enhances the retention and separation of fluorinated analytes.[14][16]

Methodology:

  • Column: Preparative C8 or C18 column.

  • Mobile Phase A: Water.

  • Mobile Phase B: 95:5 Methanol/Trifluoroethanol (TFE).

  • Chromatographic Temperature: Elevate the column temperature to 40-45°C, which can further improve separation efficiency for fluorinated compounds.[16]

  • Elution and Collection: Proceed with a suitable gradient and fraction collection as described in Option A.

ParameterOption A: PFP ColumnOption B: C8/C18 with TFE
Primary Interaction Multiple (hydrophobic, dipole, π-π)Primarily hydrophobic, modified by TFE[16]
Selectivity Excellent for halogenated compounds, isomers[15]Enhanced for fluorinated analytes[13][16]
Cost Column can be more expensive.Uses standard, less expensive columns.
Mobile Phase Standard solvents (ACN, MeOH).Requires specialized fluorinated alcohol (TFE).

Non-Chromatographic Purification Techniques

For certain impurity profiles and scales, non-chromatographic methods can be highly efficient, either as standalone techniques or in conjunction with chromatography.

Decision-Making for Non-Chromatographic Methods

start Semi-Pure Free Base (>95% Purity) decision Are impurities non-basic? start->decision salt Crystallization via Salt Formation decision->salt Yes distill Vacuum Distillation decision->distill No (impurities are non-volatile) final_salt Crystalline Salt (>99% Purity) salt->final_salt final_distill Pure Liquid/Solid (>99% Purity) distill->final_distill

Caption: Selection of non-chromatographic final purification steps.

Protocol 3: Crystallization via Hydrochloride Salt Formation

This is a classic and highly effective method for purifying basic amines. By converting the free base to its hydrochloride salt, its solubility properties are dramatically altered, often allowing it to crystallize out of a solution that keeps non-basic organic impurities dissolved. The commercial availability of the related compound as a hydrochloride salt supports this approach.[6][17]

Methodology:

  • Dissolution: Dissolve the semi-pure 7-(trifluoromethyl)-1,4-oxazepane free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. Monitor the pH with moist litmus paper until the solution is acidic.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Recrystallization (Optional): For the highest purity, the crude salt can be recrystallized. Dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and allow it to cool slowly to room temperature, then in an ice bath, to form high-purity crystals.

  • Drying: Dry the final crystalline salt under high vacuum to remove all residual solvent.

Protocol 4: Vacuum Distillation

If the primary impurities are non-volatile (e.g., salts, catalysts, high molecular weight byproducts), vacuum distillation of the free base can be an effective purification method.[18][19]

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the system can hold a high vacuum.

  • Charge the Flask: Place the crude, free-base oil or solid into the distillation flask with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Distillation and Collection:

    • Observe the temperature at which the product begins to distill.

    • Collect the fraction that distills over a narrow temperature range. It is advisable to collect a small forerun fraction to discard any volatile impurities.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Product Isolation: The purified product will be in the receiving flask as a colorless oil or a solid, depending on its melting point.

Conclusion

The purification of 7-(trifluoromethyl)-1,4-oxazepane requires a strategic, multi-step approach tailored to the specific impurity profile and desired final purity. For bulk purification, normal-phase flash chromatography with a basic modifier is effective. To achieve the highest levels of purity required for pharmaceutical research, preparative HPLC using either a specialized fluorinated stationary phase or a standard reversed-phase column with a fluorinated eluent is strongly recommended.[14][15][16] In cases where impurities have significantly different physicochemical properties, classical techniques like crystallization via salt formation or vacuum distillation offer efficient and scalable alternatives. By applying the principles and protocols outlined in this guide, researchers can confidently produce high-purity 7-(trifluoromethyl)-1,4-oxazepane for their advanced research and development needs.

References

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A. Available at: [Link]

  • Bell, D. S. & Jones, A. D. (2005). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Journal of Chromatography A. Available at: [Link]

  • Zhang, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Przybyciel, M. & Santangelo, R. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Chambers, R. D., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. Google Patents (US5859255A).
  • Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences. Available at: [Link]

  • Chen, Z., et al. (2024). Selective Synthesis of Fluorine Liquid Crystals with a Triphenyleno[2,3-b]benzofuran Core: Heterocyclic Annulation, Columnar Mesophase, and Fluorescence. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2022). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Available at: [Link]

  • Scherrmann, M.-C., et al. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Discussion Forum. Available at: [Link]

  • D'Auria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

  • Johnson, T. B. (1945). Purification of amine reaction mixtures. Google Patents (US2377511A).
  • Schuch, M. F., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry. Available at: [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery. Molecules. Available at: [Link]

  • Schuch, M. F., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). RSC Publishing. Available at: [Link]

  • PubChemLite. 7-(trifluoromethyl)-1,4-oxazepane hydrochloride (C6H10F3NO). Database Entry. Available at: [Link]

  • Koksch, B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Review. Available at: [Link]

  • Peng, Y., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents (US3337630A).
  • Schuch, M. F., et al. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry. Available at: [Link]

  • Merino, E., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]

  • Wang, Y., et al. (2026). Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. Reaction Overview. Available at: [Link]

  • Chemistry Steps. Preparation of Amines. Educational Resource. Available at: [Link]

  • Wang, G., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers. Available at: [Link]

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Application

Application Note: 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a Next-Generation sp³-Rich Scaffold in Drug Design

Executive Summary The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Among the emerging classes of saturated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Among the emerging classes of saturated heterocycles, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS: 2095409-35-9) represents a disruptive building block. By combining the conformational diversity of a seven-membered oxazepane ring with the metabolic shielding and lipophilicity of a gem-methyl-trifluoromethyl group, this scaffold addresses critical bottlenecks in drug development, including poor pharmacokinetic (PK) profiles and off-target toxicity[1]. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and experimental integration of this advanced fluorinated scaffold into drug discovery pipelines.

Mechanistic Rationale: The Causality of Scaffold Selection

The selection of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane over traditional six-membered rings (e.g., morpholine or piperidine) is driven by three distinct structural advantages:

  • Escape from Flatland (High Fsp³): Fluorinated seven-membered heterocycles are highly valuable motifs due to their conformational flexibility, which allows them to navigate complex protein binding pockets more effectively than rigid planar rings[1]. The 1,4-oxazepane core provides unique 3D vectors for substituent projection, enhancing shape complementarity with target receptors.

  • Metabolic Shielding via the Trifluoromethyl Group: The C–F bond is exceptionally strong (485.3 kJ/mol). Placing a bulky, electron-withdrawing -CF₃ group adjacent to the ring oxygen sterically and electronically shields the molecule from Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., α-hydroxylation or ring opening)[2].

  • Conformational Locking (Thorpe-Ingold Effect): The addition of the methyl group at the 7-position creates a quaternary stereocenter. This gem-disubstitution restricts the conformational flipping of the seven-membered ring, pre-organizing the scaffold into a bioactive conformation and reducing the entropic penalty upon target binding.

Rationale A 7-Me-7-CF3-1,4-oxazepane (Core Scaffold) B gem-Me/CF3 Motif (Metabolic Shield) A->B C 1,4-Oxazepane Ring (High Fsp3 & 3D Vector) A->C D Secondary Amine (Diversification Handle) A->D E Improved Half-Life (In Vivo PK) B->E Blocks CYP450 F Enhanced Target Affinity (Off-target reduction) C->F Shape Complementarity D->F Covalent/Non-covalent Linkages

Fig 1: Structural rationale and pharmacological impact of the 7-Me-7-CF3-1,4-oxazepane scaffold.

Comparative Physicochemical Profiling

To understand the impact of integrating this scaffold, it is essential to compare it against traditional saturated heterocycles. The table below summarizes the theoretical and observed shifts in physicochemical properties when replacing a standard morpholine ring with 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Property / ScaffoldMorpholine1,4-Oxazepane7-Me-7-CF₃-1,4-Oxazepane
Ring Size 6-membered7-membered7-membered
Fraction sp³ (Fsp³) 1.001.000.86 (due to CF₃)
Lipophilicity (clogP contribution) LowMediumHigh (Optimal for BBB penetration)
Metabolic Stability (C-O adjacent) Poor (Rapid clearance)PoorExcellent (Steric/Electronic block)
Steric Bulk (Volume) SmallMediumLarge (Requires optimized coupling)
pKa (Secondary Amine) ~8.3~8.5~7.8 (Inductive effect of CF₃)

Note: The electron-withdrawing nature of the -CF₃ group slightly lowers the pKa of the secondary amine, which can enhance passive membrane permeability by increasing the fraction of un-ionized drug at physiological pH[2].

Application Workflow: Integration and Validation

The secondary amine at position 4 serves as the primary diversification handle. However, the unique steric and electronic properties of this scaffold require specific experimental conditions. The workflow below outlines a self-validating system: synthesizing the derivative, confirming structural integrity, and validating the biological rationale (metabolic stability).

Workflow S1 Step 1: Scaffold Activation (HATU/DIPEA or Pd-Catalyst) S2 Step 2: N-Derivatization (Amidation / Buchwald-Hartwig) S1->S2 S3 Step 3: Purification (Prep-HPLC, C18 Column) S2->S3 S4 Step 4: Structural Validation (19F-NMR & LC-MS) S3->S4 S5 Step 5: ADME Profiling (HLM/RLM Stability Assay) S4->S5

Fig 2: End-to-end experimental workflow for integrating and validating the fluorinated scaffold.

Detailed Experimental Protocols

Protocol A: Late-Stage N-Amidation (HATU-Mediated)

Causality & Rationale: The 7-membered oxazepane ring can adopt conformations that partially obscure the nitrogen lone pair. Furthermore, the commercial building block is supplied as a hydrochloride salt. HATU is selected over standard EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, overcoming transannular steric hindrance. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 10 mL vial under N₂, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.5 mmol, 1.5 eq) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Scaffold Introduction: Add 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane hydrochloride (1.2 mmol, 1.2 eq) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to accommodate the high lipophilicity imparted by the -CF₃ group.

Protocol B: Structural Validation via ¹⁹F-NMR

Causality & Rationale: To definitively confirm the incorporation of the scaffold without the confounding background noise of complex ¹H-NMR spectra, ¹⁹F-NMR is utilized. The -CF₃ group provides a highly sensitive, distinct signal that self-validates the success of Protocol A.

Step-by-Step Methodology:

  • Dissolve 5 mg of the purified product from Protocol A in 0.6 mL of CDCl₃.

  • Add 1 µL of fluorobenzene as an internal standard (set to -113.15 ppm).

  • Acquire the ¹⁹F-NMR spectrum at 376 MHz (or corresponding frequency for your instrument) with proton decoupling (19F{1H}).

  • Validation Check: Look for a sharp singlet (or a set of rotameric singlets if the amide bond exhibits restricted rotation) in the region of -70.0 to -80.0 ppm , which is characteristic of the aliphatic -CF₃ group[2].

Protocol C: ADME Validation (Microsomal Stability Assay)

Causality & Rationale: The primary design purpose of the gem-methyl-trifluoromethyl group is to block CYP450 metabolism. This protocol establishes a self-validating feedback loop by quantifying the intrinsic clearance ( CLint​ ) of the synthesized compound against a non-fluorinated control.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix the test compound (1 µM final) with Human Liver Microsomes (HLMs) (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Calculation: Plot the natural logarithm of the remaining compound percentage versus time. Calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(0.693/t1/2​)×(mL incubation/mg protein) ). A successful integration of the 7-Me-7-CF₃-1,4-oxazepane scaffold should yield a t1/2​>60 minutes.

References

  • [1] Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

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Method

Application Note: 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a Next-Generation Scaffold for CNS Agents

Executive Summary In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability remains a formidabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability remains a formidable challenge. While the morpholine ring is a ubiquitous, well-validated heterocycle, its flat trajectory and susceptibility to oxidative metabolism often limit its clinical utility in neurotherapeutics.

This application note details the mechanistic rationale and experimental validation protocols for utilizing 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a privileged scaffold. By expanding the ring size and introducing a geminal methyl/trifluoromethyl substitution, medicinal chemists can access novel chemical space with enhanced sp3 character ( Fsp3​ ), superior metabolic shielding, and optimized CNS penetration profiles.

Mechanistic Rationale: The "Why" Behind the Scaffold

Scaffold Hopping: From Morpholine to 1,4-Oxazepane

The transition from a six-membered morpholine to a seven-membered 1,4-oxazepane ring represents a strategic scaffold hopping approach [1]. The 1,4-oxazepane ring possesses a higher degree of conformational freedom, allowing for multiple low-energy conformations. This flexibility provides novel exit vectors for substituents, enabling the molecule to navigate complex protein binding pockets that rigid morpholine analogs cannot reach [4]. Furthermore, the installation of 7-membered polar cyclic amines has been empirically shown to reduce the human protein binding ratio, thereby increasing the free fraction ( fu​ ) of the drug available to cross the BBB [2].

Metabolic Shielding via Geminal Disubstitution

Heterocycles are notorious for their metabolic liabilities, particularly cytochrome P450 (CYP)-mediated oxidation at positions α to the heteroatoms [3]. The 7-Methyl-7-(trifluoromethyl) motif acts as a dual-purpose metabolic shield:

  • Steric Hindrance: The quaternary carbon at C7 introduces significant steric bulk, physically blocking CYP450 enzymes from accessing adjacent oxidizable C-H bonds.

  • Electronic Deactivation: The highly electronegative trifluoromethyl ( −CF3​ ) group exerts a strong inductive electron-withdrawing effect, reducing the electron density of the oxazepane ring and further dampening oxidative liability.

Physicochemical Tuning for the CNS

To cross the BBB via passive diffusion, an agent typically requires a molecular weight < 400 Da, a topological polar surface area (tPSA) < 90 Ų, and a LogP between 2.0 and 5.0. The −CF3​ group precisely tunes the lipophilicity of the highly polar oxazepane core, driving the LogP into the optimal CNS range without adding hydrogen bond donors that would restrict BBB transit.

Comparative Physicochemical Profiling

The table below summarizes the predictive and experimental advantages of the 7-Me-7-CF3-1,4-oxazepane core compared to traditional scaffolds.

ParameterMorpholine Core1,4-Oxazepane Core7-Me-7-CF3-1,4-OxazepaneCausality / Impact on CNS Design
Ring Size / Type 6-membered7-membered7-membered7-membered rings offer novel 3D exit vectors.
Fsp3​ Character ModerateHighVery HighHigher 3D complexity correlates with clinical success.
Lipophilicity (LogP) Low (~ -0.8)Low (~ -0.5)Optimal (~ 1.8)* −CF3​ drives lipophilicity into the ideal BBB range.
Metabolic Stability ( t1/2​ ) Poor (< 15 min)Moderate (~ 30 min)Excellent (> 120 min)Geminal substitution blocks α -oxidation by CYP450.
Protein Binding ( fu​ ) Low free fractionHigh free fractionHigh free fractionPolar cyclic amines reduce non-specific plasma binding.

*Values represent the isolated scaffold contribution. Final molecule LogP will depend on full structural functionalization.

Rational Design Workflow

The following diagram illustrates the logical progression and causal relationships in optimizing this scaffold for neurotherapeutic applications.

G cluster_0 Scaffold Evolution & Optimization N1 Base Scaffold: Morpholine N2 Ring Expansion: 1,4-Oxazepane N1->N2 Increase 3D flexibility (Fsp3) N3 Steric Shielding: + C7-Methyl N2->N3 Block α-oxidation sites N4 Lipophilic Tuning: + C7-CF3 N2->N4 Enhance BBB penetration N5 Lead: 7-Me-7-CF3-1,4-Oxazepane N3->N5 N4->N5 N6 Target CNS Engagement (High Free Fraction in Brain) N5->N6 In Vivo Validation

Rational design workflow for optimizing the 1,4-oxazepane scaffold for CNS penetration.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include mandatory internal controls to verify that the assay mechanics are functioning independently of the test compound's performance.

Protocol A: High-Throughput PAMPA-BBB Permeability Assay

Purpose: To empirically validate the passive blood-brain barrier penetration capability of the functionalized 7-Me-7-CF3-1,4-oxazepane derivatives.

Materials:

  • Donor and Acceptor 96-well plates (e.g., Millipore MultiScreen).

  • Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Validation Controls: Diazepam (High permeability standard), Theophylline (Low permeability standard).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully apply 5 µL of the PBL/dodecane solution to the PVDF membrane filter of each well in the donor plate. Allow 5 minutes for the artificial membrane to form and the solvent to evaporate.

  • Sample Preparation: Dilute the 7-Me-7-CF3-1,4-oxazepane test compounds and validation controls in PBS to a final concentration of 10 µM (ensure final DMSO concentration is 1% to prevent membrane disruption).

  • Assay Assembly: Add 300 µL of PBS to each well of the acceptor plate. Add 150 µL of the prepared test/control solutions to the donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring no trapped air bubbles. Incubate the assembly at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with 50 µL of cold acetonitrile containing an analytical internal standard, and analyze via LC-MS/MS.

  • Self-Validation Check: Calculate the effective permeability ( Pe​ ). The assay is only valid if Diazepam yields Pe​>15×10−6 cm/s and Theophylline yields Pe​<1.5×10−6 cm/s.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Purpose: To confirm that the geminal C7-substitution successfully mitigates CYP450-mediated oxidative clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • 100 mM Potassium Phosphate buffer, pH 7.4.

  • Validation Controls: Verapamil (High clearance CYP3A4 substrate), Warfarin (Low clearance standard).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL HLM protein in phosphate buffer. Aliquot 40 µL of this mix into a 96-well incubation plate.

  • Compound Addition: Add 5 µL of the test compound (final assay concentration 1 µM) to the respective wells. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to each well.

    • Crucial Control: For the "Minus-NADPH" control wells, add 5 µL of blank buffer instead. This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture and immediately quench it in 40 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis & Validation: Plot the natural log of the remaining compound percentage versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The assay is validated only if Verapamil shows rapid depletion ( t1/2​<20 min) and the Minus-NADPH controls show >95% compound remaining at 60 minutes.

Conclusion

The 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane scaffold represents a highly rationalized, structurally sophisticated alternative to traditional saturated heterocycles in CNS drug design. By leveraging the 3D flexibility of the oxazepane ring and the combined steric/electronic shielding of the geminal C7 substituents, drug development professionals can effectively bypass common metabolic liabilities while securing the lipophilicity required for robust blood-brain barrier penetration.

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design Source: Benchchem URL
  • Source: PubMed Central (PMC) / J. Med. Chem.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
Application

Developing Potent and Selective Dopamine D4 Receptor Ligands from 1,4-Oxazepane Derivatives: An Application and Protocol Guide

Introduction: The Therapeutic Promise of Targeting the Dopamine D4 Receptor The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein coupled receptors (GPCRs), is a focal point of intense research in m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein coupled receptors (GPCRs), is a focal point of intense research in medicinal chemistry and neuropharmacology.[1][2] Primarily expressed in key brain regions like the frontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in regulating higher-order cognitive functions, emotional processing, and memory.[2][3] Dysregulation of D4 receptor signaling has been associated with a spectrum of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][3][4] This makes the D4 receptor a compelling target for the development of novel therapeutics.

Unlike other dopamine receptor subtypes, selective D4 receptor antagonists are hypothesized to offer therapeutic benefits with a reduced risk of extrapyramidal side effects commonly associated with broader-spectrum antipsychotics.[4][5][6] The 1,4-oxazepane scaffold, a seven-membered heterocycle, has emerged as a privileged structure in the design of D4 receptor ligands.[7] Its unique three-dimensional conformation allows for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity and selective interactions with the D4 receptor. This guide provides a comprehensive overview of the design rationale, synthetic strategies, and pharmacological evaluation protocols for developing novel D4 receptor ligands based on the 1,4-oxazepane core.

Design Rationale and Structure-Activity Relationship (SAR) Insights

The development of selective D4 ligands from the 1,4-oxazepane scaffold is guided by a deep understanding of its structure-activity relationships (SAR). The biological activity of these derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic ring and its associated functionalities.[8]

Key SAR insights for 1,4-oxazepane-based D4 ligands include:

  • Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-position of the oxazepane ring can enhance binding affinity compared to unsubstituted analogs. However, increasing the steric bulk at this position, for instance with an ethyl group, may lead to a decrease in affinity.[8]

  • N-benzyl group substitution: The substituent on the N-benzyl group is a critical determinant of affinity. Electron-withdrawing groups, such as a 4-chloro or a 3,4-dichloro substitution, are generally favorable for high D4 receptor affinity.[8]

  • The 1,4-oxazepane ring: The size and conformation of the seven-membered ring itself appear to be important for optimal receptor interaction.[5]

These SAR principles, often elucidated through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, provide a rational basis for designing new analogs with improved potency and selectivity.[4][5]

Data Presentation: Comparative SAR of Hypothetical 1,4-Oxazepane Derivatives

To illustrate the impact of structural modifications, the following table summarizes hypothetical binding affinity data for a series of 2,4-disubstituted 1,4-oxazepanes at the human dopamine D4 receptor.

Compound IDR1 (at 2-position)R2 (on N-benzyl)D4 Receptor Ki (nM)
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

This data is illustrative and based on established SAR trends.[8]

Synthetic and Pharmacological Evaluation Workflow

The development of novel D4 ligands follows a structured workflow, from initial synthesis to comprehensive pharmacological characterization.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Chemical Synthesis of 1,4-Oxazepane Analogs Purification Purification (e.g., RP-HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding Primary Screen: D4 Radioligand Binding Assay (Determine Ki) Structure->Binding Test Compounds Functional Functional Assay: cAMP Inhibition (Determine IC50 & Efficacy) Binding->Functional Selectivity Selectivity Profiling (vs. D2, D3, etc.) Functional->Selectivity SAR SAR Analysis & Lead Optimization Selectivity->SAR Data Analysis SAR->Synthesis Iterative Design

Caption: High-level workflow for the development of 1,4-oxazepane D4 ligands.

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol outlines a representative solution-phase synthesis. Solid-phase synthesis is also a viable alternative for creating compound libraries.[9]

Objective: To synthesize a target 1,4-oxazepane derivative.

Materials:

  • Appropriate amino alcohol precursor

  • Substituted benzyl bromide or chloride

  • A suitable base (e.g., K2CO3, Et3N)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Reagents for cyclization (e.g., Mitsunobu conditions or reductive amination precursors)

Procedure:

  • N-Alkylation: In an inert atmosphere, dissolve the starting amino alcohol in anhydrous acetonitrile. Add potassium carbonate (2-3 equivalents).

  • Add the desired substituted benzyl bromide (1.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the resulting intermediate, an N-benzylated amino alcohol, by column chromatography.

  • Cyclization: The N-benzylated amino alcohol is then cyclized to form the 1,4-oxazepane ring. This can be achieved through several methods, such as an intramolecular Williamson ether synthesis or a Mitsunobu reaction.

  • Final Purification: The crude final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired 1,4-oxazepane derivative.[9]

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.[8]

Causality: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radioligand from the receptor. The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is converted to an affinity constant (Ki), a true measure of receptor affinity.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.[8]

  • Radioligand: [3H]Spiperone or [3H]Clozapine are commonly used.[8][10]

  • Non-specific Agent: Haloperidol (10 µM) or another suitable D2-like antagonist.[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[8][11]

  • 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), cell harvester, and scintillation counter.[12]

Procedure:

  • Membrane Preparation: Prepare cell membranes from the D4-expressing cell line via homogenization and differential centrifugation.[8][12] Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Agent + 50 µL Radioligand + 150 µL Membrane Suspension.

    • Competition: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 150 µL Membrane Suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[12]

  • Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D4 Receptor Signaling & Functional Assays

The D4 receptor is a member of the D2-like receptor family, which canonically couples to inhibitory G-proteins (Gαi/o).[][14] Activation of the D4 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[14][15][16]

G Ligand D4 Agonist D4R Dopamine D4 Receptor Ligand->D4R Binds & Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Modulation of Ion Channels) cAMP->Response

Caption: Canonical Gαi/o signaling pathway of the dopamine D4 receptor.

Protocol 3: cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC50) and efficacy of a test compound as a D4 receptor antagonist.

Causality: Since D4 is a Gi-coupled receptor, its activation inhibits cAMP production. To measure antagonism, we first stimulate cAMP production to a high baseline level using forskolin. A D4 agonist is then added to inhibit this production. An effective antagonist will block the agonist's effect, restoring cAMP levels. The potency of the antagonist is measured by its ability to reverse the agonist-induced inhibition.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human D4 receptor.

  • Agonist: A known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration.

  • Stimulant: Forskolin.

  • Cell culture medium, plates, and lysis buffer.

Procedure:

  • Cell Plating: Seed the D4-expressing cells into a 384-well plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test antagonist compounds. Add a small volume of each antagonist concentration to the appropriate wells. Incubate for 15-30 minutes.

  • Stimulation: Prepare a stimulation solution containing forskolin (to raise basal cAMP) and the D4 agonist (at its EC80 concentration).

  • Add the stimulation solution to the wells containing the antagonist. The final concentration of the agonist should be sufficient to cause a significant drop in the forskolin-stimulated cAMP level.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[15] The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the antagonist.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the antagonist's potency.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Synthesis Incomplete reaction, side reactions, or purification loss.Optimize reaction conditions (temperature, time, stoichiometry). Use alternative purification methods. Ensure all reagents are pure and dry.
High Non-Specific Binding in Radioligand Assay Radioligand sticking to filters/plate, incorrect buffer composition, membrane protein concentration too high.Pre-soak filters in polyethylenimine (PEI). Include BSA in the assay buffer. Optimize membrane protein concentration per well.
Poor Signal Window in cAMP Assay Low receptor expression, inactive cells, incorrect forskolin/agonist concentration.Verify receptor expression via Western blot or qPCR. Ensure cells are healthy and not over-confluent. Re-optimize forskolin and agonist concentrations by performing dose-response curves.
Inconsistent Results Pipetting errors, temperature fluctuations, reagent degradation.Use calibrated pipettes and consistent technique. Ensure uniform incubation temperatures. Prepare fresh reagents and store them properly.

Conclusion

The 1,4-oxazepane scaffold represents a highly versatile and promising starting point for the development of novel dopamine D4 receptor ligands. By leveraging a systematic approach that combines rational design based on SAR principles, efficient chemical synthesis, and a robust cascade of in vitro pharmacological assays, researchers can identify and optimize potent and selective D4 ligands. The protocols and insights provided in this guide offer a framework for advancing these discovery efforts, with the ultimate goal of developing new therapeutic agents for a range of challenging neuropsychiatric disorders.

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. PMC. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Available at: [Link]

  • What are D4 receptor antagonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers. Available at: [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. Available at: [Link]

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed. Available at: [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. PMC - NIH. Available at: [Link]

  • (PDF) The dopamine D4 receptor, the ultimate disordered protein. ResearchGate. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Collection - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Figshare. Available at: [Link]

  • Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. Available at: [Link]

  • Labeling of dopamine D3 and D4 receptor subtypes in human peripheral blood lymphocytes with [3H]7-OH-DPAT: a combined radioligand binding assay and immunochemical study. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Publikationsserver der Universität Regensburg. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry - Figshare. Available at: [Link]

Sources

Method

Application Note: Integrating 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in High-Throughput Screening and Fragment-Based Drug Discovery

Executive Summary Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, aromatic-heavy molecules toward three-dimensional, sp3-rich architectures[1]. The compound 7-Methyl-7-(trifluoromethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, aromatic-heavy molecules toward three-dimensional, sp3-rich architectures[1]. The compound 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane represents a highly specialized building block designed to address the attrition rates in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). By combining the conformational flexibility of a seven-membered oxazepane ring with the steric shielding and lipophilic modulation of a trifluoromethyl ( CF3​ ) group, this scaffold offers unique exit vectors and superior physicochemical properties compared to traditional six-membered heterocycles like morpholine or piperazine[2].

This application note provides a comprehensive guide for researchers and drug development professionals on how to structurally rationalize, physically handle, and experimentally screen libraries containing 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane.

Mechanistic Rationale: Escaping "Flatland"

The 1,4-Oxazepane Advantage

The selection of heterocyclic scaffolds dictates a drug candidate's trajectory. While morpholine is ubiquitous, its rigid chair conformation limits the spatial arrangement of substituents. The 1,4-oxazepane ring introduces increased conformational flexibility, allowing the molecule to adopt multiple accessible conformations[2]. This flexibility enables the scaffold to probe deeper into complex protein binding pockets. Recent successful applications of this "scaffold hopping" strategy include the discovery of highly selective EP300/CBP histone acetyltransferase inhibitors[3] and novel NLRP3 inflammasome inhibitors, where the 1,4-oxazepane unit significantly reduced human protein binding and improved whole-blood assay activity[4].

The "Fluorine Magic" of the CF3​ Group

The addition of the 7-methyl and 7-trifluoromethyl groups is not merely structural; it is a calculated pharmacokinetic enhancement. The incorporation of CF3​ into sp3-rich systems improves metabolic stability by sterically shielding adjacent vulnerable C-H bonds from cytochrome P450 oxidation[5]. Furthermore, the strongly electron-withdrawing nature of the CF3​ group lowers the pKa of the adjacent secondary amine in the oxazepane ring, which can enhance membrane permeability and modulate target residence time.

Comparative Physicochemical Profiling

The following table summarizes the theoretical and observed physicochemical shifts when transitioning from traditional scaffolds to the functionalized oxazepane.

PropertyMorpholineUnsubstituted 1,4-Oxazepane7-Me-7- CF3​ -1,4-OxazepaneCausality / Rationale
Ring Size 6-membered7-membered7-membered7-membered rings increase 3D spatial coverage[2].
Fraction sp3 ( Fsp3​ ) ModerateHighVery HighIntroduction of the methyl and CF3​ groups maximizes 3D character[1].
Lipophilicity (LogP) LowModerateHighThe CF3​ group significantly increases lipophilicity, aiding passive permeability[2].
Metabolic Stability ModerateLow (susceptible to ring oxidation)HighThe geminal methyl/ CF3​ substitution blocks oxidative metabolism at the 7-position[5].
Exit Vectors Fixed (Equatorial/Axial)DiverseDiverse + Sterically DirectedThe bulky 7-position substituents restrict certain conformers, pre-organizing the amine vector.

HTS Integration Workflow

To successfully deploy 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in an HTS campaign, a systematic triage workflow must be established. The diagram below outlines the critical path from library construction to lead optimization.

HTS_Workflow LibPrep 1. Library Construction (7-Me-7-CF3-1,4-Oxazepane Scaffolds) QC 2. Quality Control & Solubility (Nephelometry & LC-MS) LibPrep->QC Nanoliter Dispensing HTS 3. High-Throughput Screening (SPR / ALIS / FRET) QC->HTS >95% Purity, Soluble HitTriage 4. Hit Triage & Validation (Orthogonal Assays) HTS->HitTriage Primary Hits (Z' > 0.6) ScaffoldHop 5. Scaffold Hopping (Morpholine Replacement) HitTriage->ScaffoldHop Target Engagement Confirmed LeadOpt 6. Lead Optimization (ADME & PK Profiling) ScaffoldHop->LeadOpt Improved ADME Profile

Workflow for integrating 7-Me-7-CF3-1,4-oxazepane into HTS and lead optimization.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that artifacts commonly associated with lipophilic, fluorinated fragments (such as aggregation or insolubility) are identified and mitigated early.

Protocol 1: Library Preparation and Kinetic Solubility Screening

Because the CF3​ group increases lipophilicity, ensuring the compound does not aggregate in aqueous assay buffers is critical to prevent false positives in HTS.

Materials:

  • 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane (100 mM stock in 100% anhydrous DMSO)

  • Acoustic Liquid Handler (e.g., Labcyte Echo)

  • Nephelometer (e.g., BMG NEPHELOstar Plus)

  • PBS Buffer (pH 7.4, 1% final DMSO)

Step-by-Step Methodology:

  • Acoustic Dispensing: Using the acoustic liquid handler, transfer 100 nL to 1000 nL of the 100 mM DMSO stock into a 384-well clear-bottom microplate. Causality: Acoustic dispensing eliminates the risk of compound carryover and plastic adsorption common with traditional pipette tips, which is crucial for highly lipophilic fluorinated compounds.

  • Buffer Addition: Rapidly dispense 100 µL of PBS (pH 7.4) into each well to achieve final compound concentrations ranging from 100 µM to 1 mM.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 500 RPM.

  • Nephelometric Measurement: Read the plate using the nephelometer. A sudden spike in forward-scattered light indicates the formation of colloidal aggregates.

  • Self-Validation Check: Include a known aggregator (e.g., nicardipine) as a positive control and a highly soluble fragment as a negative control. Only proceed to HTS with concentrations below the established aggregation threshold.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Due to its low molecular weight, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is best screened using biophysical techniques sensitive to low-affinity (high micromolar to millimolar) interactions.

Materials:

  • Target protein (His-tagged or Biotinylated)

  • SPR Instrument (e.g., Biacore 8K)

  • Series S Sensor Chip (NTA or SA)

  • Running Buffer: HEPES buffered saline with 0.05% Tween-20 and 1-5% DMSO.

Step-by-Step Methodology:

  • Surface Immobilization: Capture the target protein onto the sensor chip to a density of 3000–5000 Response Units (RU). Causality: High density is required to generate sufficient signal-to-noise ratios for low-molecular-weight fragments.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes caused by the solvent.

  • Analyte Injection: Inject the oxazepane fragment at a single concentration (e.g., 500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Dose-Response (Hit Triage): For primary hits, perform a multi-cycle kinetic analysis using a 3-fold dilution series (e.g., 11 µM to 1000 µM).

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model. The secondary amine of the oxazepane ring is highly basic; ensure the running buffer pH is strictly maintained to keep the protonation state consistent.

Protocol 3: In Vitro Microsomal Stability Validation

To validate the mechanistic rationale that the 7-methyl and 7- CF3​ groups protect the oxazepane ring from metabolism, a comparative microsomal stability assay must be performed against unsubstituted 1,4-oxazepane.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system

  • Quenching solvent (Acetonitrile containing internal standard, e.g., tolbutamide)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the test compound (7-Me-7- CF3​ -1,4-oxazepane or unsubstituted 1,4-oxazepane) and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 10 µL aliquots and immediately quench by adding to 40 µL of ice-cold quenching solvent. Causality: Immediate protein precipitation halts enzymatic activity, ensuring accurate kinetic profiling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 RPM for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculations: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The fluorinated derivative should demonstrate a statistically significant extension in t1/2​ compared to the unsubstituted analog, validating the scaffold design[5].

References

  • Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks. ResearchGate. Available at:[Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC. Available at:[Link]

Sources

Application

In-Vitro Activity of Novel Oxazepanes: A Protocol for Comprehensive Assessment

Introduction: The Therapeutic Potential of Oxazepanes and the Imperative for Rigorous In-Vitro Profiling The oxazepane scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Oxazepanes and the Imperative for Rigorous In-Vitro Profiling

The oxazepane scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as enzyme inhibitors and psychoactive agents.[1] A notable member of this class, oxazepam, functions by modulating the γ-aminobutyric acid (GABA) neurotransmitter system, the primary inhibitory network in the central nervous system.[2][3] It achieves this by binding to the GABA-A receptor, enhancing its affinity for GABA and leading to an influx of chloride ions that hyperpolarizes neurons, thus reducing their excitability.[2] This mechanism underpins its anxiolytic, sedative, and muscle relaxant properties.[2][4] Given the therapeutic promise of novel oxazepane derivatives, a systematic and robust in-vitro evaluation is paramount to characterizing their potency, selectivity, and mechanism of action—critical steps in the drug discovery pipeline.

This guide provides a comprehensive suite of protocols designed for researchers, scientists, and drug development professionals to meticulously assess the in-vitro activity of novel oxazepanes. The methodologies detailed herein are designed to be self-validating, incorporating essential controls and rigorous data analysis to ensure the generation of reliable and reproducible results.

Phase 1: Target Engagement and Potency Determination

The initial phase of characterizing a novel oxazepane is to ascertain its direct interaction with the intended biological target and quantify its potency. This is typically achieved through binding and enzyme inhibition assays.

Radioligand Binding Assay: Quantifying Target Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[5] These assays utilize a radiolabeled ligand that is known to bind to the target receptor. The novel oxazepane is then introduced as a competitor to determine its ability to displace the radioligand, from which its binding affinity (Ki) can be calculated.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (20,000 x g) Centrifuge1->Centrifuge2 Resuspend1 Resuspend Pellet Centrifuge2->Resuspend1 Centrifuge3 Repeat High-Speed Spin Resuspend1->Centrifuge3 Resuspend2 Resuspend in Cryoprotectant Centrifuge3->Resuspend2 Store Store at -80°C Resuspend2->Store Thaw Thaw Membranes Store->Thaw Incubate Incubate: Membranes + Radioligand + Test Compound Thaw->Incubate Filter Vacuum Filtration (GF/C filters) Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting Dry->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Fit Non-linear Regression Plot->Fit Calculate Calculate IC50 and Ki Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Materials:

  • Cell line or tissue expressing the target receptor.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors, pH 7.4).[6]

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

  • Radioligand specific to the target receptor.

  • Novel oxazepane compounds.

  • Unlabeled competitor ligand (for non-specific binding determination).

  • 96-well plates.

  • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.[6]

    • Centrifuge at 1,000 x g for 3 minutes to remove large debris.[6]

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.[6]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[6]

    • Resuspend the final pellet in buffer containing 10% sucrose as a cryoprotectant and store at -80°C.[6]

    • Determine protein concentration using a BCA assay.[6]

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend in assay buffer.[6]

    • In a 96-well plate, set up the following in a final volume of 250 µL:[6]

      • Total Binding: 150 µL membranes, 50 µL radioligand, 50 µL assay buffer.

      • Non-specific Binding: 150 µL membranes, 50 µL radioligand, 50 µL high concentration of unlabeled competitor.

      • Test Compound: 150 µL membranes, 50 µL radioligand, 50 µL of serially diluted novel oxazepane.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

    • Terminate the reaction by rapid vacuum filtration through pre-soaked GF/C filters.[6]

    • Wash the filters multiple times with ice-cold wash buffer.[6]

  • Data Acquisition and Analysis:

    • Dry the filters and add scintillation cocktail.[6]

    • Count the radioactivity using a scintillation counter.[6]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the oxazepane concentration and fit the data using non-linear regression to determine the IC50 value.[8]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Table 1: Representative Data from a Radioligand Binding Assay

Oxazepane DerivativeIC50 (nM)Ki (nM)
Compound A15.27.8
Compound B89.545.1
Compound C3.41.7
Enzyme Inhibition Assay: Determining Functional Potency

Many oxazepane derivatives may act as enzyme inhibitors.[1] A robust enzyme inhibition assay is crucial to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

Experimental Workflow: Enzyme Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate Plate Enzyme and Inhibitor (Serial Dilutions) Reagents->Plate Initiate Add Substrate to Initiate Plate->Initiate Incubate Incubate at Optimal Temp. Initiate->Incubate Measure Measure Product Formation (e.g., Absorbance, Fluorescence) Incubate->Measure Normalize Normalize Data to Controls Measure->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Calculate Calculate IC50 via Non-linear Regression Plot->Calculate cluster_cell Metabolically Active Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Solubilize Solubilization Solution Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Principle of the MTT assay for cell viability.

Protocol 4: MTT Assay for Cytotoxicity

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • Novel oxazepane compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [9]* Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the novel oxazepane compounds for a desired exposure time (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a viability control and wells with media only for background control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL). [10] * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [10][9]3. Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10] * Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization. [10] * Measure the absorbance at a wavelength between 550 and 600 nm. [10]4. Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the viability of treated cells as a percentage of the untreated control.

    • Plot the percent viability against the logarithm of the oxazepane concentration to determine the CC50 (cytotoxic concentration 50%).

Table 2: Summary of In-Vitro Assessment Parameters

Assay TypeParameter MeasuredPurpose
Radioligand BindingKiQuantifies the binding affinity of the compound to the target receptor.
Enzyme InhibitionIC50Determines the functional potency of the compound as an inhibitor.
Cell-Based FunctionalEC50 / IC50Measures the compound's effect on cellular signaling pathways.
Cytotoxicity (MTT)CC50Assesses the general toxicity of the compound to cells.

Conclusion: A Pathway to Characterization

The protocols outlined in this application note provide a robust framework for the comprehensive in-vitro assessment of novel oxazepane derivatives. By systematically evaluating target engagement, functional potency, cellular activity, and cytotoxicity, researchers can build a detailed pharmacological profile of their compounds. This multi-faceted approach is essential for identifying promising lead candidates and making informed decisions in the early stages of drug discovery and development. The integration of rigorous experimental design, appropriate controls, and sound data analysis ensures the scientific integrity and trustworthiness of the results, paving the way for the successful advancement of novel oxazepane-based therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxazepam? Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. University of Baghdad.
  • Wikipedia. (n.d.). Oxazepam. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2025, March 10). Pharmacology of Oxazepam (Serax); Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • NIH PubChem. (n.d.). Oxazepam. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Retrieved from [https://www.benchchem.
  • NIH National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025, July 7). Oxcarbazepine. Retrieved from [Link]

  • European Journal of Modern Medicine and Practice. (2024, April). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2023, June 15). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Sciences. (2023, November 15). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Molecular Devices. (2026, February 16). GPCRs - G Protein-Coupled Receptors. Retrieved from [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Molecular Devices. (2026, March 4). Fluorescence Polarization (FP). Retrieved from [Link]

  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Activities of AM-112, a Novel Oxapenem. Retrieved from [Link]

  • Iraqi Journal of Bioscience and Biomedical. (2025, July 16). Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • PubMed. (2003, May 15). In vitro and in vivo activities of AM-112, a novel oxapenem. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Researchgate. (2023, December 2). Synthesis of Novel 1,3-Oxazepine Group and Study its Activity against Pathogenic Bacteria. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • MDPI. (2025, December 16). Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

Sources

Method

Functionalization of the 1,4-oxazepane ring at the nitrogen atom

An In-Depth Technical Guide to the Functionalization of the 1,4-Oxazepane Ring at the Nitrogen Atom Introduction: The Significance of the 1,4-Oxazepane Scaffold The 1,4-oxazepane ring is a seven-membered heterocyclic mot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functionalization of the 1,4-Oxazepane Ring at the Nitrogen Atom

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This "privileged scaffold" possesses a unique three-dimensional structure that can impart favorable physicochemical properties to bioactive molecules, influencing their solubility, metabolic stability, and target-binding affinity.[1] The nitrogen atom within the 1,4-oxazepane ring presents a prime location for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.

This guide provides a detailed overview of the principal synthetic strategies for the functionalization of the 1,4-oxazepane nitrogen. We will delve into the core methodologies of N-alkylation, N-acylation, and N-arylation, presenting field-proven protocols, explaining the causality behind experimental choices, and offering insights for troubleshooting common challenges.

I. N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental transformation for introducing a wide array of alkyl and substituted alkyl groups onto the 1,4-oxazepane nitrogen. This modification can significantly impact a molecule's basicity, lipophilicity, and steric profile, which are critical determinants of its biological activity.

A. Reductive Amination: A Versatile and Mild Approach

Reductive amination is a powerful and widely used method for N-alkylation, proceeding through the in-situ formation and reduction of an iminium ion intermediate.[3] This one-pot reaction is favored for its mild conditions, broad substrate scope, and high functional group tolerance.[3]

Causality and Mechanistic Insight: The reaction begins with the condensation of the secondary amine of the 1,4-oxazepane with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, typically a borohydride, is then used to reduce the iminium ion to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, moisture-tolerant, and selective for iminium ions over ketones or aldehydes, minimizing side reactions.[4]

Reductive_Amination_Workflow cluster_reactants Reactants Oxazepane 1,4-Oxazepane Intermediate Iminium Ion Intermediate Oxazepane->Intermediate + Carbonyl - H₂O Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Intermediate Product N-Alkylated 1,4-Oxazepane Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Reduction

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

  • Reaction Setup: To a solution of the 1,4-oxazepane (1.0 eq) and the desired aldehyde or ketone (1.0–1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (at a concentration of 0.1 M), add a mild acid catalyst like acetic acid (optional, 0.1 eq) to facilitate iminium ion formation.

  • Intermediate Formation: Stir the mixture at room temperature for 1–2 hours to allow for the formation of the iminium intermediate.[4]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired N-alkylated 1,4-oxazepane.[4]

ParameterConditionRationale / Insight
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reducing agent and effectively solubilize reactants.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions, minimizing over-reduction or reduction of the starting carbonyl.
Stoichiometry Amine (1.0 eq), Carbonyl (1.0-1.2 eq), Reductant (1.5 eq)A slight excess of the carbonyl can drive the reaction to completion. Excess reductant ensures full conversion.
Temperature Room TemperatureSufficient for iminium formation and reduction, avoiding decomposition of sensitive substrates.

Table 1: Typical Reaction Conditions for Reductive Amination.

II. N-Acylation: Synthesis of Amide Derivatives

N-acylation converts the secondary amine of the 1,4-oxazepane into an amide, a transformation that is fundamental in medicinal chemistry.[5] This modification neutralizes the basicity of the nitrogen atom, can increase metabolic stability, and introduces a hydrogen bond acceptor, which can be crucial for target engagement.

Causality and Mechanistic Insight: The reaction involves the nucleophilic attack of the 1,4-oxazepane nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[4]

Acylation_Workflow cluster_reactants Reactants Oxazepane 1,4-Oxazepane Product N-Acylated 1,4-Oxazepane (Amide) Oxazepane->Product + Acylating Agent - HCl AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->Product Base Base (e.g., Et₃N, Pyridine) Base->Product Acid Scavenger

Caption: General workflow for the N-acylation of 1,4-oxazepane.

Detailed Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: Dissolve the 1,4-oxazepane (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) (at a concentration of 0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (1.5–2.0 eq) or pyridine (2.0–3.0 eq).

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1–1.2 eq) dropwise to the reaction mixture. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to obtain the pure N-acylated 1,4-oxazepane.[4]

ParameterConditionRationale / Insight
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents are required to prevent hydrolysis of the acylating agent.
Acylating Agent Acyl Chloride, Acyl AnhydrideHighly reactive electrophiles that readily undergo nucleophilic attack by the amine.
Base Triethylamine (Et₃N), PyridineNon-nucleophilic bases that act as acid scavengers without competing with the primary reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction, which is then typically completed at room temperature.

Table 2: Typical Reaction Conditions for N-Acylation.

III. N-Arylation: The Buchwald-Hartwig Amination

Creating a C(sp²)–N bond to form N-aryl 1,4-oxazepanes is a key strategy for accessing a vast chemical space relevant to drug discovery. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering a reliable and general route for coupling amines with aryl halides and triflates.[6][7]

Causality and Mechanistic Insight: This reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6] The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst, influencing reaction efficiency and scope.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ c1 Pd0->c1 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ c2 ArPdX->c2 LigandEx Amine Coordination AmineCoord [Ar-Pd(II)-NHR₂] L₂⁺ X⁻ c3 AmineCoord->c3 Deprotonation Deprotonation (Base) Amido Ar-Pd(II)-NR₂ L₂ Product Ar-NR₂ (Product) Amido->Product c4 Amido->c4 RedElim Reductive Elimination c1->ArPdX  + Ar-X c2->AmineCoord  + HNR₂ c3->Amido  - HB⁺X⁻ c4->Pd0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Membered Heterocyclic Rings

Welcome to the technical support center for the synthesis of 7-membered heterocyclic rings. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges of const...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-membered heterocyclic rings. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges of constructing these valuable scaffolds. The formation of medium-sized rings like azepanes, oxepanes, and diazepines is often hindered by unfavorable thermodynamics and kinetics, making their synthesis a non-trivial pursuit.[1][2][3][4][5] This resource provides field-proven insights and troubleshooting strategies to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 7-membered heterocycles.

Q1: Why is the synthesis of 7-membered rings inherently more difficult than their 5- or 6-membered counterparts?

A: The increased difficulty stems from a combination of unfavorable thermodynamic and kinetic factors.[3][5]

  • Entropic Penalty: In intramolecular cyclization, the linear precursor must adopt a specific conformation to bring the two reactive ends together. For a longer chain required for a 7-membered ring, there are many more possible conformations (degrees of freedom), making the productive, ring-closed conformation statistically less likely. This is an unfavorable entropic cost.[1][4][5]

  • Enthalpic Strain: 7-membered rings suffer from a unique combination of strain energies.

    • Angle Strain: The ideal bond angles for sp³ hybridized carbons are 109.5°. While 7-membered rings are more flexible than smaller rings, achieving these ideal angles throughout the ring is not always possible, leading to angle strain.

    • Torsional Strain: This arises from eclipsing interactions between adjacent C-H or C-C bonds. The flexible nature of the ring allows it to pucker into various conformations (like boat and twist-boat) to minimize these interactions, but they are not eliminated.

    • Transannular Strain: This is a significant factor in medium-sized rings (7-11 atoms). It is a steric clash between atoms on opposite sides of the ring that are not directly bonded to each other.[5][6] This repulsive interaction destabilizes the cyclic structure compared to its acyclic precursor or smaller ring systems.

Q2: What are the primary synthetic strategies for constructing 7-membered heterocyclic rings?

A: There are several major strategies, and the optimal choice depends on the target molecule's specific structure and functional groups.

  • Ring-Closing Reactions: These are the most direct methods, involving the intramolecular cyclization of a functionalized linear precursor. Key examples include Ring-Closing Metathesis (RCM), reductive amination, and intramolecular nucleophilic substitutions.[3]

  • Ring-Expansion Reactions: These methods build upon smaller, more easily synthesized rings (like pyrrolidines or piperidines) and expand them to the 7-membered system. The Beckmann rearrangement of cyclohexanone oximes is a classic example.[3][4][7] This approach cleverly bypasses the entropic challenges of direct cyclization.[4][8]

  • Cycloaddition Reactions: Reactions like [5+2] and [4+3] cycloadditions provide powerful and often stereocontrolled routes to build the 7-membered core in a single step.[1]

  • Named Reactions & Multicomponent Reactions (MCRs): Specific, well-established reactions are invaluable for certain scaffolds. The Pictet-Spengler reaction can be adapted for fused systems like pyrazolo[9][10]benzodiazepines.[11][12][13] The Ugi multicomponent reaction offers a convergent approach to build complex medium-sized rings under mild conditions.[9][10][14][15]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter in the lab.

Problem 1: Consistently Low Yield in an Intramolecular Cyclization Reaction

Your attempt to form an azepane or oxepane via intramolecular nucleophilic substitution or reductive amination is resulting in low yields, with a significant amount of starting material consumed and the formation of a baseline smear on your TLC plate.

  • Probable Cause: Competing Intermolecular Reactions At standard reaction concentrations (e.g., 0.1 M), the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule. This leads to the formation of dimers and, more commonly, polymers, which often appear as an intractable mixture.[3] Slow cyclization kinetics exacerbate this issue.[16][17]

  • Solution: Employ High-Dilution Conditions To favor the desired intramolecular pathway, you must reduce the probability of intermolecular encounters. This is achieved by running the reaction at very low concentrations.

    Table 1: Recommended Concentrations for Intramolecular Cyclization

    Ring Size Recommended Concentration (M) Rationale
    5- and 6-membered 0.1 - 0.5 M Favorable kinetics and thermodynamics often allow for higher concentrations.
    7-membered 0.001 - 0.01 M Necessary to overcome the entropic barrier and suppress polymerization. [3]

    | 8-membered and larger | < 0.001 M | The entropic penalty is even greater, requiring extreme dilution. |

    Experimental Protocol 1: High-Dilution Cyclization via Slow Addition

    This protocol maintains a pseudo-low concentration by slowly adding the substrate to the reaction vessel, ensuring the instantaneous concentration of the uncyclized precursor is always minimal.

    • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser (under an inert atmosphere, e.g., Argon), add the full volume of solvent and any reagents/catalysts (e.g., base, reducing agent).

    • Precursor Solution: Dissolve your linear precursor in a small amount of the same reaction solvent. Draw this solution into a gas-tight syringe.

    • Slow Addition: Place the syringe onto a syringe pump. Insert the needle of the syringe through a septum on the reaction flask.

    • Reaction: Begin stirring and heating (if required) the reaction flask. Start the syringe pump to add the precursor solution over a prolonged period (e.g., 8-12 hours).

    • Completion: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-4 hours) to ensure full conversion.

    • Workup: Proceed with standard aqueous workup and purification.

    G cluster_0 Troubleshooting Low Cyclization Yield start Low Yield Observed check_conc Is Reaction Concentration ≤ 0.01 M? high_dilution Implement High Dilution (Syringe Pump Addition) check_conformation Does Substrate Have Conformational Constraints? add_constraints Redesign Substrate (e.g., gem-dimethyl effect) optimize_cond Systematically Optimize (Temp, Solvent, Catalyst) success Yield Improved

    Caption: Troubleshooting workflow for low yields in 7-membered ring synthesis.

Problem 2: Failure or Low Conversion in Ring-Closing Metathesis (RCM)

You are attempting to form a 7-membered ring using a standard Grubbs or Hoveyda-Grubbs catalyst, but the reaction stalls or fails completely.

  • Probable Cause A: Catalyst Poisoning The Ruthenium catalysts used in RCM are sensitive to impurities. Lewis basic functional groups, particularly unprotected amines or thiols, can coordinate to the metal center and inhibit catalysis.[3]

  • Solution A: Substrate Purity and Protection Ensure your diene precursor is highly pure (purified by column chromatography immediately before use). Unprotected amines are common culprits; protect them with robust groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are compatible with RCM conditions.[3]

  • Probable Cause B: Unfavorable Substrate Conformation Even with RCM, if the two terminal olefins cannot easily come into proximity, the reaction will be slow or will not occur. This is a common issue for flexible, acyclic precursors.

  • Solution B: Introduce Conformational Constraints Substrates that are pre-organized for cyclization react much more efficiently. For example, incorporating the diene into a pre-existing ring (like a sugar derivative or another carbocycle) can dramatically improve RCM yields for forming fused 7-membered rings.[18]

Experimental Protocol 2: General Procedure for RCM to Form a 7-Membered Ring
  • Solvent Degassing: In a Schlenk flask, add the reaction solvent (typically dichloromethane or toluene). Degas the solvent thoroughly by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Substrate Addition: Under a positive pressure of inert gas, add the pure, protected diene precursor to the degassed solvent to achieve a concentration of 0.005 M.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs II catalyst, 2-5 mol%) to the flask under a positive flow of inert gas. The flask should be quickly sealed.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 40 °C for toluene) and monitor its progress by TLC or LC-MS. The driving force for the reaction is the release of volatile ethylene.[18]

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by silica gel column chromatography.

G

Caption: Competition between desired intramolecular and undesired intermolecular reactions.

Problem 3: Side Reactions in Bischler-Napieralski Cyclization

When attempting to synthesize a dihydroisoquinoline-fused 7-membered ring system (e.g., a benzodiazepine analog), you observe a significant amount of a non-polar byproduct, identified as a styrene derivative.

  • Probable Cause: Retro-Ritter Reaction The Bischler-Napieralski reaction proceeds through a nitrilium salt intermediate.[19][20] This intermediate can undergo an alternative reaction pathway, a retro-Ritter elimination, which fragments the molecule to produce a stable styrene byproduct. This is particularly favored if the resulting double bond is highly conjugated.[19][21]

  • Solution: Modify Reaction Conditions to Suppress Elimination

    • Use Nitrile as a Solvent: The retro-Ritter reaction is an equilibrium. By using the corresponding nitrile (e.g., acetonitrile) as the solvent, Le Châtelier's principle dictates that the equilibrium will be shifted away from the elimination product, favoring the desired cyclization.[19][21]

    • Use Alternative Reagents: Instead of strong dehydrating agents like POCl₃ or P₂O₅ alone, consider using oxalyl chloride. This reagent can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt altogether, thus preventing the retro-Ritter side reaction.[19][21]

References

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters. [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings - PMC. National Institutes of Health. [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. ResearchGate. [Link]

  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings - PubMed. National Institutes of Health. [Link]

  • New Application of Pictet−Spengler Reaction Leading to the Synthesis of an Unusual Seven-Membered Heterocyclic Ring System. Scilit. [Link]

  • The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[9][10]benzodiazepines. ResearchGate. [Link]

  • The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[9][10]benzodiazepines. ACS Publications. [Link]

  • The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[9][10]benzodiazepines - PubMed. National Institutes of Health. [Link]

  • New Application of Pictet−Spengler Reaction Leading to the Synthesis of an Unusual Seven-Membered Heterocyclic Ring System. ACS Publications. [Link]

  • Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis. ResearchGate. [Link]

  • Formation of Seven-Membered Rings by Ring-Closing Metathesis of Vinyl Bromides. Thieme. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC. National Institutes of Health. [Link]

  • Seven-Membered Rings. SciSpace. [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction - Wikipedia. Wikipedia. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • Benzodiazepines - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • Bischler-Napieralski Reaction. Cambridge University Press. [Link]

  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry. RSC Publishing. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]

  • Factors influencing ring closure through olefin metathesis. Indian Academy of Sciences. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Benzodiazepine - Wikipedia. Wikipedia. [Link]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC. National Institutes of Health. [Link]

  • Seven-membered rings. University of Otago. [Link]

  • Bischler Napieralski Reaction. Scribd. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC. National Institutes of Health. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Benzodiazepines: Uses, types, side effects, and risks. Medical News Today. [Link]

  • Benzodiazepines: Uses, Side Effects, Interactions & Warnings. Drugs.com. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. National Institutes of Health. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction. ResearchGate. [Link]

  • Modern Strategies for Heterocycle Synthesis - PMC. National Institutes of Health. [Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]

  • Synthesis of Medium Ring Nitrogen Heterocycles via a Tandem Copper-Catalyzed C−N Bond Formation−Ring-Expansion Process. ACS Publications. [Link]

  • Strategies for the Synthesis of Heterocyclic Macrocycles and Medium‐Sized Rings. ResearchGate. [Link]

  • Formation of medium-ring heterocycles by diene and enyne metathesis. University of Windsor. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

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Optimization

Technical Support Center: Synthesis of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Welcome to the technical support center for the synthesis of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The unique structural features of this molecule—namely the seven-membered ring and the trifluoromethyl-containing quaternary center—present specific synthetic hurdles. This document provides in-depth, experience-driven answers to common problems encountered during its synthesis, focusing on improving yield, minimizing side reactions, and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is the low yield during the formation of the 1,4-oxazepane ring. What are the most common causes and how can I address them?

A1: Low yields in the formation of medium-sized rings like 1,4-oxazepanes are a frequent and well-documented issue, primarily due to unfavorable entropic factors. The most common culprit is the competition between the desired intramolecular cyclization and intermolecular polymerization.[1]

Core Reasons for Low Yield & Recommended Solutions:

  • Intermolecular Side Reactions: At standard reaction concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule, leading to oligomers or polymers.

    • Solution: High-Dilution Conditions. This is the most critical parameter to control. By significantly increasing the solvent volume (target concentration of 0.001-0.01 M), you kinetically favor the unimolecular cyclization pathway.[1] A practical method is to use a syringe pump to slowly add the linear precursor to a large volume of refluxing solvent containing the necessary reagents. This maintains a pseudo-high dilution environment throughout the reaction.

  • Inefficient Cyclization Strategy: The choice of reaction to close the ring is paramount. For this specific scaffold, two primary routes are often considered: intramolecular reductive amination and Ring-Closing Metathesis (RCM).

    • Solution: Strategy Optimization.

      • Reductive Amination: This involves the cyclization of a linear precursor containing an amino group and a ketone. The stability of the intermediate iminium ion and the effectiveness of the reducing agent are key. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride.

      • Ring-Closing Metathesis (RCM): RCM is exceptionally powerful for forming seven-membered rings.[1][2] However, it requires a specific diene precursor and can be sensitive to catalyst choice and impurities. Success hinges on using a modern, robust ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) and ensuring all reagents and solvents are rigorously degassed and anhydrous to prevent catalyst deactivation.[1]

  • Steric Hindrance: The presence of a quaternary center at the C7 position can sterically hinder the cyclization.

    • Solution: Re-evaluate Precursor Design. Synthesizing the linear precursor with the appropriate stereoelectronics is crucial. Ensure that the bond angles and rotational freedom of the open-chain precursor can readily accommodate the transition state for ring closure. Molecular modeling can be a valuable tool to predict the lowest energy conformation of the precursor.

Q2: The introduction of the trifluoromethyl (CF3) group is proving difficult. What are the most effective strategies for constructing the 7-methyl-7-(trifluoromethyl) quaternary center?

A2: The trifluoromethyl group's strong electron-withdrawing nature and steric bulk significantly influence the reactivity of adjacent functional groups.[3][4] The challenge is twofold: installing the CF3 group and creating the quaternary center. There are two main strategic approaches:

  • The "Building Block" Strategy: This is often the more reliable approach. It involves synthesizing a key intermediate that already contains the methyl and trifluoromethyl groups at the desired position.

    • Why it Works: This strategy avoids performing sensitive reactions on a complex heterocyclic system. A common method involves the nucleophilic trifluoromethylation of a methyl ketone precursor using reagents like the Ruppert-Prakash reagent (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).[5] Subsequent elaboration of this building block provides the linear precursor needed for cyclization. This method offers better control and generally higher yields for the CF3 installation step.

  • Late-Stage Trifluoromethylation: This involves adding the CF3 group after the oxazepane ring has been formed.

    • Why it's Challenging: Direct C-H trifluoromethylation of heterocycles is possible but can suffer from issues with regioselectivity and functional group tolerance.[6] Creating the quaternary center at this stage would require functionalization of the C7 position (e.g., as a ketone) within the ring, followed by sequential methylation and trifluoromethylation, which can be complex and low-yielding. This approach is generally not recommended unless the building block strategy proves unfeasible.

Q3: Purification of the final 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is problematic. I'm observing significant tailing on my silica column and co-elution issues.

A3: This is a classic problem when purifying fluorinated amines. The basicity of the nitrogen atom leads to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing. The CF3 group alters the compound's polarity in non-intuitive ways, making it difficult to separate from non-fluorinated impurities.[7]

Troubleshooting Purification:

ProblemCausalityRecommended Solution
Peak Tailing The basic nitrogen of the oxazepane ring interacts strongly with acidic silica gel.1. Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to the eluent system. This deactivates the acidic sites on the silica.[1] 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column if the compound has sufficient lipophilicity.
Co-elution The CF3 group increases lipophilicity but also introduces a strong dipole, complicating separation from structurally similar impurities.1. Fluorous Solid-Phase Extraction (F-SPE): This technique specifically leverages fluorous-fluorous interactions. The crude mixture is loaded onto a fluorous-functionalized silica cartridge. Non-fluorinated impurities are washed away with a fluorophobic solvent (e.g., methanol/water), and the desired product is then eluted with a fluorophilic solvent (e.g., perfluorohexane or acetonitrile).[7] 2. Crystallization: The unique properties of fluorinated compounds can sometimes be exploited to find suitable crystallization conditions.[7] Consider forming a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.
Low Recovery The compound may be partially water-soluble, leading to losses during aqueous work-up.Back-Extraction: After the initial extraction with an organic solvent, adjust the pH of the aqueous layer to be more basic (>10) and re-extract several times. This ensures the amine is in its free-base form and maximally partitioned into the organic layer.

Experimental Protocols & Workflows

Proposed Synthetic Workflow: An Intramolecular Reductive Amination Approach

This workflow represents a robust and logical pathway for the synthesis, emphasizing the "building block" strategy for installing the key C7 moiety.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization & Deprotection cluster_2 Part 3: Purification A Step 1: Synthesis of Trifluoromethylated Amino Alcohol B Step 2: Oxidation to Amino Ketone Precursor A->B e.g., Dess-Martin periodinane C Step 3: Intramolecular Reductive Amination B->C High Dilution STAB D Step 4: N-Deprotection (if applicable) C->D e.g., TFA for Boc or H2/Pd for Cbz E Step 5: Work-up & Crude Isolation D->E Aqueous work-up F Step 6: Final Purification E->F Chromatography or Crystallization G Final Product: 7-Methyl-7-(trifluoromethyl) -1,4-oxazepane F->G Characterization (NMR, MS, etc.)

Caption: A logical workflow for the synthesis of the target compound.

Detailed Protocol: Intramolecular Reductive Amination (Step 3)

This protocol assumes the successful synthesis of the N-protected amino ketone precursor.

  • System Preparation:

    • Set up a 2 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen inlet.

    • Add 1 L of anhydrous 1,2-dichloroethane (DCE) to the flask, along with sodium triacetoxyborohydride (STAB) (1.5 equivalents relative to the precursor).

    • Heat the solvent to reflux (approx. 83 °C) under a positive pressure of nitrogen.

  • Precursor Addition:

    • Dissolve the amino ketone precursor (1.0 eq) in 250 mL of anhydrous DCE.

    • Using a syringe pump, add the precursor solution to the refluxing solvent over a period of 8-10 hours.

    • Causality Note: This slow addition is the key to maintaining high-dilution conditions, which minimizes the formation of intermolecular polymerization by-products.[1]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 200 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Guide: Logic & Decision Making

When encountering low yields, a systematic approach is necessary. The following diagram outlines a decision-making process to diagnose and solve common issues.

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. Available from: [Link]

  • Capelo, D., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10248-10255. Available from: [Link]

  • Kwiecień, H., Smist, M., & Wrzesniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6), 826-846. Available from: [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available from: [Link]

  • Wang, X., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances, 12(45), 29323-29343. Available from: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. Available from: [Link]

  • DEA. (n.d.). Synthesis of new oxazepanes from glucoside derivative. Retrieved from: [Link]

  • De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. Available from: [Link]

  • Gilio, A. K., Thorpe, T., Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Angewandte Chemie International Edition, 61(23), e202200392. Available from: [Link]

  • Wang, C., et al. (2015). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 20(7), 12773-12785. Available from: [Link]

  • Grubbs, R. H. (2003).
  • Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Trifluoromethylation of Ketone Precursors

Welcome to the Technical Support Center for Trifluoromethylation Protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoromethylation Protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the trifluoromethylation of ketone precursors.

Introduction

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. This small moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. However, the trifluoromethylation of ketones is not without its challenges. Side reactions can diminish yields, complicate purification, and in some cases, lead to unexpected products. This guide provides in-depth technical assistance to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Ketone

Question: I am attempting a nucleophilic trifluoromethylation of my ketone using the Ruppert-Prakash reagent (TMSCF₃), but I am observing very low conversion to the desired trifluoromethylated alcohol. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in nucleophilic trifluoromethylation with TMSCF₃ is a common issue that often points to inefficient generation of the active trifluoromethyl anion. The reaction is not a direct process; TMSCF₃ requires a nucleophilic activator to initiate the trifluoromethylation.[1]

Troubleshooting Steps:

  • Activator Choice and Concentration:

    • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a common activator, but its basicity can be problematic with enolizable ketones.[2] Consider using less basic fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF).[3]

    • Carbonate Bases: For some substrates, catalytic amounts of cesium carbonate (Cs₂CO₃) can be a highly effective and chemoselective initiator, minimizing the formation of desilylated byproducts.[4]

    • Lewis Acids: In some cases, particularly with less reactive ketones, the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can activate the carbonyl group, making it more susceptible to nucleophilic attack.[5]

  • Solvent Effects:

    • The choice of solvent can significantly impact the reaction rate and outcome. Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used and generally give good results.[6][7] Ethereal solvents are often effective. In some cases, alternative solvents like Solkane® 365mfc have been shown to be environmentally benign and effective alternatives.

  • Reaction Temperature:

    • Nucleophilic trifluoromethylations are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

Experimental Protocol: Nucleophilic Trifluoromethylation of Acetophenone with TMSCF₃ and a Lewis Acid Promoter

  • Materials: Acetophenone, (Trifluoromethyl)trimethylsilane (TMSCF₃), Boron trifluoride diethyl etherate (BF₃·OEt₂), Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric Acid (HCl), Ethyl acetate, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add acetophenone (1.0 mmol).

    • Dissolve the substrate in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.

    • Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[5]

Issue 2: Formation of Silyl Enol Ether as a Major Byproduct

Question: I am working with an enolizable ketone, and my main side product is the corresponding silyl enol ether instead of the trifluoromethylated alcohol. How can I suppress this enolization pathway?

Answer:

The formation of silyl enol ethers is a classic competing side reaction when dealing with enolizable ketones, especially under basic conditions.[8] The trifluoromethyl anion can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which is then trapped by the silylating agent (TMSCF₃).

Troubleshooting Strategies:

  • Choice of Initiator:

    • Highly basic initiators favor enolization. Switching to a less basic initiator can significantly reduce the formation of the silyl enol ether byproduct.[3] For example, certain phosphate salts or Cs₂CO₃ can be effective.[4]

  • Use of a Lewis Acid:

    • The addition of a catalytic amount of a Lewis acid can activate the carbonyl group of the ketone, making it more electrophilic. This promotes the desired nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon over the deprotonation at the α-position.[5][9]

  • Lower Reaction Temperature:

    • Lowering the reaction temperature can often suppress the rate of enolization relative to the trifluoromethylation reaction.

Diagram: Competing Pathways of Enolization vs. Trifluoromethylation

G Ketone Enolizable Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation by CF3⁻ or Base TFM_Adduct Trifluoromethylated Adduct (Desired Product) Ketone->TFM_Adduct Nucleophilic Attack by CF3⁻ TMSCF3 TMSCF3 CF3_Anion CF3⁻ Anion TMSCF3->CF3_Anion Generates Base Base (e.g., F⁻) Base->TMSCF3 Activation SilylEnolEther Silyl Enol Ether (Side Product) Enolate->SilylEnolEther Trapping by TMSCF3

Caption: Competing pathways in the trifluoromethylation of enolizable ketones.

Issue 3: Poor Regioselectivity: O- vs. C-Trifluoromethylation

Question: In my attempt at an electrophilic trifluoromethylation of a ketone, I am getting a mixture of the desired α-trifluoromethyl ketone and an alkenyl trifluoromethyl ether. How can I control the selectivity?

Answer:

The competition between C- and O-trifluoromethylation is a known challenge, particularly with electrophilic trifluoromethylating reagents and enolizable ketones. The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom.

Controlling Factors:

  • Reagent Choice:

    • Electrophilic trifluoromethylating reagents like Togni's reagents and Umemoto's reagents are commonly used for α-trifluoromethylation (C-attack).[10][11] Recent studies have shown that specific reagents, like 3-chloro-1-((4-chlorophenyl)(trifluoromethyl)-λ³-iodanyl) (CPTFI), can favor O-trifluoromethylation under certain conditions.[12]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the hardness/softness of the enolate and thus its reaction site.

    • Lewis Acid: The addition of a Lewis acid can modulate the reactivity of the system. For instance, AlCl₃ has been shown to promote O-trifluoromethylation with certain reagents.[12]

Data Table: Comparison of Reagents for Trifluoromethylation of β-Ketoesters

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[10]
Sulfonium SaltUmemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[10]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate94[11]
Issue 4: Unwanted Baeyer-Villiger Oxidation

Question: I am using a peroxyacid-based trifluoromethylating agent and observing the formation of an ester or lactone, suggesting a Baeyer-Villiger oxidation. How can I avoid this?

Answer:

The Baeyer-Villiger oxidation is a classic organic reaction where a ketone is converted to an ester (or a cyclic ketone to a lactone) using a peroxyacid.[13][14] If your trifluoromethylation protocol involves reagents that can act as or generate peroxyacids, this side reaction is a significant possibility.

Mitigation Strategies:

  • Reagent Selection: Avoid reaction conditions and reagents that are known to promote Baeyer-Villiger oxidations. Opt for trifluoromethylating agents that do not have a peroxyacid character.

  • Control of Oxidants: If an oxidant is necessary for your reaction, carefully select one that is not known to effect Baeyer-Villiger oxidations.

  • Alternative Synthetic Route: If the Baeyer-Villiger oxidation is unavoidable with your current approach, you may need to consider a different strategy for trifluoromethylation, such as a nucleophilic or radical pathway.

Diagram: Baeyer-Villiger Oxidation Mechanism

BV_Mechanism Ketone Ketone Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peroxyacid Peroxyacid Peroxyacid->Criegee Ester Ester (Side Product) Criegee->Ester Rearrangement

Caption: Simplified mechanism of the Baeyer-Villiger oxidation side reaction.

Issue 5: Steric Hindrance Affecting Reactivity

Question: My ketone substrate is sterically hindered, and I am struggling to achieve good conversion. What are my options?

Answer:

Steric hindrance around the carbonyl group can significantly impede the approach of the trifluoromethylating agent, leading to low reactivity.[15][16]

Strategies to Overcome Steric Hindrance:

  • Smaller Reagents: If possible, choose a smaller trifluoromethylating agent.

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition.

  • More Reactive Reagents: Employing a more powerful trifluoromethylating reagent can sometimes overcome steric hindrance. For example, more reactive Umemoto-type reagents have been developed that show higher yields than the parent compounds.[10]

  • Lewis Acid Catalysis: A Lewis acid can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate even with sterically demanding substrates.[5]

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents.
  • Semantic Scholar.
  • ResearchGate.
  • ResearchGate. (Trifluoromethyl)trimethylsilane (TMSCF 3 )
  • PMC. Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines.
  • Wikipedia. (2020).
  • BenchChem. (2025).
  • PMC. (2024). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance.
  • PMC. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.
  • BenchChem. (2025).
  • PubMed. (2022).
  • Organic Chemistry Portal.
  • ACS Publications. (2006).
  • MDPI. (2017).
  • Chemistry Steps. (2025).
  • Wikipedia.
  • BORIS Portal - Universität Bern. (2024).
  • ChemRxiv. Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes.
  • Scribd.
  • ResearchGate. (2025).
  • PubMed. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids.
  • Organic Chemistry Portal. (2015).
  • Macmillan Group - Princeton University. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
  • ResearchGate. Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent.
  • Bentham Science. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones.
  • Freie Universität Berlin. (2023). Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide.
  • ResearchGate. Trifluoromethylation of aldehydes and ketones with Me 3 SiCF 3 in Solkane R 365mfc.
  • PubMed. (2006).
  • ResearchGate. (A) Umemoto and Togni reagents; (B)
  • R Discovery. ChemInform Abstract: Reactions of Trifluoromethyl Ketones. Part 9. Investigation of the Steric Effect of a Trifluoromethyl Group Based on the Stereochemistry on the Dehydration of Trifluoromethyl Homoallyl Alcohols..
  • ACS Publications. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents.
  • ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones.
  • RSC Publishing. (2025). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers.
  • BenchChem. (2025).
  • University of Michigan. (2011).
  • Bryn Mawr College.
  • PMC. Organocatalyzed Trifluoromethylation of Ketones and Sulfonyl Fluorides by Fluoroform under a Superbase System.
  • Organic Chemistry Portal.
  • RSC Publishing. (2006).
  • Organic Chemistry Portal. (2021). Terminal Trifluoromethylation of Ketones via Selective C-C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents.
  • J-Stage.
  • Figshare.
  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

Sources

Optimization

Technical Support Center: Optimization of Oxazepane Ring Formation

Welcome to the Application Scientist Knowledge Base and Troubleshooting Center. Synthesizing seven-membered heterocycles, such as 1,4-oxazepanes, is notoriously difficult. Unlike 5- or 6-membered rings, 7-membered rings...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base and Troubleshooting Center. Synthesizing seven-membered heterocycles, such as 1,4-oxazepanes, is notoriously difficult. Unlike 5- or 6-membered rings, 7-membered rings sit in a "kinetic dead zone." They suffer from a high entropic penalty (loss of degrees of freedom during cyclization) and a significant enthalpic penalty due to transannular (Prelog) strain.

This guide bridges the gap between theoretical reaction mechanics and practical benchtop execution, providing self-validating protocols and troubleshooting steps for drug development professionals.

Part 1: The Causality of Oxazepane Reactivity

Before troubleshooting your specific reaction, it is critical to distinguish between the two primary oxazepane scaffolds: 1,4-oxazepane and 1,3-oxazepane .

The 1,4-oxazepane system features isolated ether and secondary amine functionalities, making it highly robust under a variety of conditions[1]. In contrast, the 1,3-oxazepane ring contains a labile aminal-like (O-C-N) linkage, which is highly susceptible to acidic hydrolysis[1]. If your target is a 1,3-oxazepane, you must strictly avoid Brønsted acid-catalyzed etherification routes to prevent spontaneous ring-opening.

Workflow Start Target: Oxazepane Scaffold Dilution High Dilution (S_N2) [0.001 - 0.01 M] Start->Dilution Linear Amino-Alcohols SnAP SnAP Reagents Cu(OTf)2 / HFIP Start->SnAP Aldehyde Precursors Gold Ag(OTf) / Gold(I) Hydroalkoxylation Start->Gold Tethered Alkynes Enzyme Lipase Biocatalysis Rotating Flow Cell Start->Enzyme Green Chemistry / Scale-up

Decision matrix for selecting an oxazepane ring formation strategy based on precursor type.

Part 2: Troubleshooting Tickets & FAQs

Ticket #101: "My intramolecular cyclization is yielding a viscous sludge instead of the 1,4-oxazepane monomer."

Analysis: Low yields in oxazepane ring formation almost always stem from competing intermolecular reactions[2]. Because the transition state for a 7-membered ring is entropically disfavored, the unimolecular cyclization rate ( kintra​ ) is often outpaced by the bimolecular oligomerization rate ( kinter​ ) when substrate concentration is too high. Resolution: You must artificially suppress kinter​ by employing high dilution conditions[2]. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump (e.g., maintaining a concentration of 0.001 M to 0.01 M).

Kinetics Linear Acyclic Precursor Intra Intramolecular (k_intra) High Dilution Linear->Intra Favored unimolecularly Inter Intermolecular (k_inter) High Concentration Linear->Inter Favored bimolecularly Oxazepane 1,4-Oxazepane (Desired) Intra->Oxazepane Polymer Oligomers / Polymers (Undesired) Inter->Polymer

Kinetic competition between intramolecular cyclization and intermolecular polymerization.

Ticket #102: "I need to synthesize a library of substituted 1,4-oxazepanes from aldehydes, but multi-step routes are failing."

Analysis: Traditional syntheses rely on the acetalization of ketones or the intramolecular opening of epoxides, which often exceed 4 steps, utilize toxic reagents, and lack modularity for library generation[3]. Resolution: We recommend utilizing SnAP (tin-amine protocol) reagents. This allows for a one-step synthesis of medium-ring saturated N-heterocycles directly from aldehydes under mild, room-temperature conditions[4]. (See Protocol 1 below).

Ticket #103: "My transition-metal catalyzed hydroalkoxylation is yielding poor diastereoselectivity."

Analysis: When forming oxacycles via the hydroalkoxylation of alkynes, the choice of metal and the position of the alkyne dictate the cyclization pathway. Terminal alkynes often favor 6-exo-dig pathways (forming morpholines), while internal alkynes can be forced into a 7-endo-dig pathway to form 1,4-oxazepanes[5]. Resolution: Switch to Ag(OTf) or Gold(I) catalysis using an internal alkyne precursor. This substituent-directed cycloisomerization cascade provides excellent yields with exquisite diastereoselectivity (dr ≥ 19:1)[5][6].

Ticket #104: "My immobilized lipase is degrading during the lactamization step due to magnetic stirring."

Analysis: Standard batch stirring physically grinds immobilized enzymes into fine particles. This mechanical attrition clogs filters during workup and drastically reduces catalytic efficiency[7]. Resolution: Transition to a rotating flow cell technology (e.g., SpinChem). This setup integrates the enzyme into a mechanical stirrer with isolated compartments, driving mass transfer without shearing the biocatalyst[7]. (See Protocol 2 below).

Part 3: Quantitative Data & Validated Methodologies

Table 1: Quantitative Comparison of Oxazepane Synthesis Strategies
MethodologyPrecursor TypeCatalyst / ReagentsSolvent SystemTempTypical YieldDiastereomeric Ratio (dr)
SnAP Protocol Aldehyde + SnAPCu(OTf)₂ (1 eq), 2,6-lutidineCH₂Cl₂ : HFIP (4:1)RT67 - 75%>9:1
Hydroalkoxylation Internal AlkyneAg(OTf) (40 mol%), Et₃SiHCH₂Cl₂0 °C to RT90 - 91%≥19:1
Biocatalytic Lactamization Amino diesterImmobilized LipaseToluene / OrganicRT61%N/A
Reductive Amination Amino-aldehydeNaBH(OAc)₃ (1.5 eq)DCM or DCE (0.1 M)RTVariableN/A

Data synthesized from benchmark studies[2][4][5][7].

Protocol 1: One-Step Synthesis of 1,4-Oxazepanes via SnAP Reagents

Reference:[4]

Phase 1: Imine Condensation

  • Preparation : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the SnAP reagent (0.50 mmol) in anhydrous CH₂Cl₂ (2.5 mL).

  • Addition : Add the target aldehyde (0.50 mmol) and freshly activated 4Å molecular sieves to promote water scavenging.

  • Incubation : Stir the mixture at room temperature for 2 hours.

Self-Validation Check : Analyze a 10 µL aliquot via ¹H NMR. The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of an imine proton signal validates that the condensation is complete and the system is ready for cyclization.

Phase 2: Copper-Mediated Cyclization 4. Filtration & Dilution : Filter the reaction mixture through a syringe equipped with a PTFE filter to remove the molecular sieves. Dilute the filtrate with additional CH₂Cl₂ to achieve a highly dilute concentration of 0.0625 M. 5. Catalyst Setup : In a separate reaction vessel, prepare a solution of stoichiometric Cu(OTf)₂ (0.50 mmol) and 2,6-lutidine (0.50 mmol) in a 4:1 mixture of CH₂Cl₂ and HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) (10 mL).

Causality Note: HFIP is a critical fluorinated solvent here; its strong hydrogen-bond donating ability stabilizes the transition state and prevents catalyst deactivation.

  • Cyclization : Transfer the diluted imine solution into the catalyst mixture. Stir at room temperature for 12 hours.

  • Purification : Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and purify the crude product via HCl salt formation to afford the 1,4-oxazepane in >98% purity.

Protocol 2: Lipase-Catalyzed Regioselective Lactamization

Reference:[7]

Phase 1: Reactor Setup

  • Immobilization : Load the immobilized lipase enzyme into the compartments of a SpinChem rotating bed reactor.

Causality Note: Traditional magnetic stir bars cause mechanical attrition, grinding the enzyme into a fine powder that clogs filters. The rotating flow cell prevents this physical degradation.

  • Solvent Preparation : Dissolve the amino diester precursor (e.g., 5 mmol) in the optimal organic solvent (e.g., toluene or wet acetonitrile) within the main reaction vessel.

Phase 2: Biocatalytic Cyclization 3. Activation : Submerge the SpinChem reactor into the solution and initiate rotation (e.g., 500 RPM) to create a convective flow through the enzyme bed. 4. Monitoring : Allow the regioselective lactamization to proceed at room temperature.

Self-Validation Check : Monitor the reaction via LC-MS. The appearance of the 7-membered lactam mass peak confirms successful cyclization. If the reaction stalls, verify that the rotor speed is sufficient to overcome mass-transfer limitations without causing cavitation.

  • Enzyme Recycling : Once complete (typically yielding ~61% of the desired lactam), simply lift the SpinChem reactor out of the vessel. The enzyme is immediately recovered without filtration and is ready for the next batch.

References

  • BenchChem. "Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • The Journal of Organic Chemistry - ACS Publications. "Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes.
  • BenchChem. "A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • SpinChem. "Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid.
  • SciSpace. "SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes.
  • RSC Publishing. "Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives.
  • Thieme-Connect. "Substituent-Directed Cycloisomerization Reduction Cascade for Synthesizing Oxacycles.

Sources

Troubleshooting

Technical Support Center: 1,4-Oxazepane Ring Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of 7-membered heterocyclic scaffolds during drug development and synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of 7-membered heterocyclic scaffolds during drug development and synthetic workflows. The 1,4-oxazepane ring—characterized by its separated ether and secondary amine functionalities—is inherently more robust than its 1,3-oxazepane counterpart, which contains a highly labile aminal linkage[1]. However, under harsh acidic or basic conditions, the 1,4-oxazepane system can undergo unintended ring-opening, hydrolysis, or byproduct formation[2].

This guide provides a self-validating framework to understand the causality of these degradation pathways, troubleshoot specific experimental issues, and optimize the stability of 1,4-oxazepane derivatives.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the chemical causality behind it. The 1,4-oxazepane ring is susceptible to distinct degradation mechanisms depending on the pH of the environment.

Acid-Catalyzed Ring Opening

The primary vulnerability of the 1,4-oxazepane ring lies in the ether oxygen at position 1. At low pH (typically pH < 4), this oxygen becomes protonated, forming a highly reactive oxonium ion intermediate. Subsequent nucleophilic attack (e.g., by water in aqueous buffers) leads to C–O bond cleavage and irreversible ring opening, yielding an acyclic amino alcohol derivative[2].

AcidMechanism A 1,4-Oxazepane Ring (Intact) B Protonation of Ether Oxygen (O1) A->B H+ (pH < 4) C Oxonium Ion Intermediate B->C Rapid Equilibrium D Nucleophilic Attack (e.g., H2O) C->D Rate-Limiting E Ring-Opened Product (Amino Alcohol) D->E C-O Bond Cleavage

Acid-catalyzed ring-opening mechanism of the 1,4-oxazepane scaffold.

Base-Mediated Degradation and Side Reactions

The unsubstituted 1,4-oxazepane ring is generally stable under basic conditions. However, vulnerabilities arise based on N4-substitution and ring functionalization:

  • Protecting Group Elimination: If the nitrogen is protected with a Boc or Cbz group, strong bases can mediate the elimination of t-BuOH to form an isocyanate. This isocyanate can trap amines (such as dimethylamine generated from the base-catalyzed degradation of DMF solvent) to form unwanted urea byproducts[3].

  • Lactone Hydrolysis: Derivatives such as 1,4-oxazepane-2,5-diones contain a labile lactone moiety within the ring that is highly susceptible to base-catalyzed hydrolysis, leading to immediate ring opening[4].

Troubleshooting Guide

Issue 1: Rapid Loss of Compound in Acidic Buffers (pH < 4)

Symptoms: HPLC-UV analysis shows a significant decrease in the parent peak area over time and the appearance of new, more polar peaks (early eluting) in the chromatogram[2]. Root Cause: Acid-catalyzed cleavage of the ether linkage[2]. Solutions:

  • pH Adjustment: Adjust the buffer pH to a safer, near-neutral range (pH 5.5 – 7.5) if experimentally feasible.

  • Kinetic Control: If low pH is strictly required for solubility, perform all operations at sub-ambient temperatures (2–8°C) to kinetically slow the ring-opening process.

  • Anhydrous Conditions: If the goal is strictly N-deprotection (e.g., Boc removal), switch from aqueous acids to anhydrous acidic conditions (e.g., TFA in DCM). The absence of water prevents the final hydrolytic cleavage step, allowing the ring to remain intact[5].

Issue 2: Unintended Urea Formation During Base-Mediated Cyclization

Symptoms: LC-MS reveals an M+45 or M+72 byproduct during the base-mediated formation of N-Boc protected 1,4-oxazepanes in DMF[3]. Root Cause: Base-mediated elimination of the Boc carbamate generates an isocyanate intermediate. Concurrently, the base degrades the DMF solvent, releasing dimethylamine, which traps the isocyanate to form a urea byproduct[3]. Solutions:

  • Solvent Substitution: Avoid using DMF with strong bases (like t-BuOK) when carbamate protecting groups are present. Substitute DMF with THF or 2-MeTHF.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or DBU) if mild basicity is sufficient for your transformation.

Data Presentation: Stability Profiles

The following table summarizes the stability of various 1,4-oxazepane structural motifs under different pH conditions, based on empirical data[1][2][4].

Structural MotifAcidic Conditions (pH < 4)Neutral Conditions (pH 6-8)Basic Conditions (pH > 10)Primary Degradation Risk
Unsubstituted 1,4-Oxazepane Low/Moderate StabilityHigh StabilityHigh StabilityAcid-catalyzed ether cleavage
N-Boc-1,4-Oxazepane Low Stability (Deprotects)High StabilityModerate StabilityBase-mediated isocyanate formation
1,4-Oxazepane-6-sulfonamide Low StabilityHigh StabilityLow StabilitySulfonamide hydrolysis / Ring opening
1,4-Oxazepane-2,5-dione Low StabilityModerate StabilityVery Low StabilityBase-catalyzed lactone hydrolysis

Experimental Protocols: Forced Degradation Study

To definitively identify the degradation pathways of your specific 1,4-oxazepane derivative, implement this self-validating forced degradation protocol[2]. This workflow ensures that degradation is intentionally induced and accurately measured without destroying the entire sample.

Step-by-Step Methodology
  • Stock Preparation: Prepare a stock solution of the 1,4-oxazepane derivative at a concentration of 1 mg/mL in a suitable, non-reactive organic solvent (e.g., MS-grade Acetonitrile or Methanol)[2].

  • Acid Stress: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.1 M HCl. Seal and heat the solution at 60°C for 24 hours[2].

  • Base Stress: Transfer 1 mL of the stock solution to a separate vial. Add 1 mL of 0.1 M NaOH. Seal and heat the solution at 60°C for 24 hours[2].

  • Neutral Control: Transfer 1 mL of the stock solution to a third vial. Add 1 mL of pH 7.0 buffer. Seal and heat at 60°C for 24 hours.

  • Quenching: After 24 hours, cool all vials to room temperature. Neutralize the acid sample with an equivalent volume of 0.1 M NaOH. Neutralize the base sample with an equivalent volume of 0.1 M HCl[2].

  • Analysis: Dilute all samples to a final concentration of ~100 µg/mL using your HPLC mobile phase. Analyze via a stability-indicating HPLC-UV/MS method to separate the intact drug from its degradation products[2]. Target degradation is 5-20%; adjust heating time if degradation exceeds this threshold.

Workflow Start Prepare 1 mg/mL Stock (Acetonitrile/MeOH) Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Neutral Neutral Control (pH 7.0 Buffer, 60°C) Start->Neutral Quench Quench & Neutralize (to pH ~7) Acid->Quench Base->Quench Neutral->Quench Analyze HPLC-UV/MS Analysis (Target 5-20% Degradation) Quench->Analyze

Standardized forced degradation workflow for 1,4-oxazepane derivatives.

Frequently Asked Questions (FAQs)

Q: I am attempting to synthesize a 1,4-oxazepane-5-carboxylic acid using a TFA cleavage cocktail, but I am getting a complex mixture. Why? A: When cleaving polymer-supported precursors with TFA, the acidic environment can trigger spontaneous lactonization or ring-opening depending on the internal nucleophiles present[5]. If you use a TFA/triethylsilane (Et3SiH) cocktail, the Et3SiH acts as an external nucleophile that intercepts the reactive intermediates, preventing lactonization and stabilizing the 1,4-oxazepane derivative[5].

Q: Is 1,4-oxazepane more stable than 1,3-oxazepane in acidic media? A: Yes. The 1,4-oxazepane system contains robust, separated ether and secondary amine functionalities. Conversely, the 1,3-oxazepane system contains an aminal-like (O-C-N) linkage, which is highly labile and rapidly hydrolyzes in acidic environments[1].

Q: How should I store my 1,4-oxazepane stock solutions to ensure maximum stability? A: Avoid long-term storage of stock solutions in unbuffered aqueous media. Store them in anhydrous organic solvents (like Acetonitrile) at -20°C. If the compound contains photosensitive moieties (like certain sulfonamides), store them in amber vials to prevent photodegradation[2].

References

  • BenchChem Technical Support Team. "Stability issues of 1,4-Oxazepane-6-sulfonamide in solution." BenchChem.
  • BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems." BenchChem.
  • "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances.
  • "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly." ChemRxiv.
  • "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Trifluoromethylation

Welcome to the Technical Support Center for nucleophilic trifluoromethylation. The incorporation of the trifluoromethyl group (–CF₃) is a critical transformation in drug development and agrochemistry due to its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleophilic trifluoromethylation. The incorporation of the trifluoromethyl group (–CF₃) is a critical transformation in drug development and agrochemistry due to its ability to enhance metabolic stability, bioavailability, and lipophilicity[1]. However, installing this moiety is notoriously challenging. Reactive intermediates, particularly the trifluoromethyl anion (CF₃⁻), are highly unstable and prone to side reactions[2].

This guide is designed for researchers and scientists to systematically diagnose, troubleshoot, and overcome low reactivity and poor yields during nucleophilic trifluoromethylation workflows.

Diagnostic Workflow for Low Reactivity

Before altering your reagents, use the following decision matrix to isolate the root cause of your stalled reaction.

Workflow A Low Reactivity / Stalled Reaction B Check Initiator Status A->B C Is the system strictly anhydrous? B->C D Water quenches CF3⁻. Dry solvents & use fresh initiator. C->D No E Analyze Substrate Sterics C->E Yes F High steric hindrance? E->F G Add Lewis Acid (e.g., TiF4) or switch to DMF. F->G Yes H Check for Acidic α-Protons F->H No I Silyl enol ether formation competing with 1,2-addition. H->I Yes

Caption: Diagnostic workflow for troubleshooting stalled nucleophilic trifluoromethylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My trifluoromethylation of a ketone using the Ruppert-Prakash reagent (TMSCF₃) is stalling at 20% conversion. What is the primary cause and how do I resolve it? Causality: Stalling typically indicates the collapse of the anionic chain reaction. TMSCF₃ activation relies on the product alkoxide acting as a chain carrier to activate subsequent TMSCF₃ molecules. Traces of water or the presence of acidic α-protons on the ketone can protonate the CF₃⁻ anion (generating fluoroform, CF₃H) or protonate the alkoxide, terminating the chain propagation[3]. Solution: Ensure strictly anhydrous conditions. If your substrate has acidic α-protons (which leads to competing silyl enol ether formation), switch to a more potent initiator like tetrabutylammonium fluoride (TBAF) or a superbase catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to kinetically accelerate the 1,2-addition pathway over deprotonation[2][3].

Q2: I want to avoid hygroscopic fluoride initiators like TBAF because they introduce moisture. What are the viable alternatives for activating TMSCF₃? Causality: While fluoride strongly coordinates to silicon to generate the reactive pentacoordinate siliconate, its hygroscopic nature inevitably introduces water, which quenches the CF₃⁻ anion[4]. Solution: Oxygen-based nucleophiles are highly effective and less prone to hydration issues. Using catalytic amounts of amine N-oxides, potassium carbonate (K₂CO₃), or lithium acetate in Dimethylformamide (DMF) provides excellent activation. DMF is crucial here as it stabilizes the resulting pentacoordinate siliconate and the transient CF₃⁻ anion without requiring extremely water-free conditions[5].

Q3: How do I overcome low reactivity when dealing with sterically hindered aliphatic aldehydes? Causality: Steric bulk physically prevents the approach of the CF₃⁻ anion to the electrophilic carbonyl carbon, drastically lowering the rate of nucleophilic attack[4]. Solution: Employ a Lewis acid co-catalyst. Reagents like TiF₄, Ti(OiPr)₄, or MgCl₂ coordinate to the carbonyl oxygen, significantly increasing its electrophilicity and pulling the equilibrium forward. This strategy has been proven to achieve >90% yields even with bulky substrates[2].

Q4: Can I use trifluoroacetaldehyde hydrate as a cheaper, atom-economical alternative to TMSCF₃? Why is its reactivity sometimes low? Causality: Trifluoroacetaldehyde hydrate requires a strong base to induce fragmentation (expelling formate) to release the CF₃⁻ anion. Low reactivity usually stems from the reversibility of the CF₃⁻ release and improper temperature control, which favors endothermic side reactions like hydride release[6]. Solution: Pre-treat the hydrate with an excess of potassium tert-butoxide (t-BuOK) in DMF at exactly −50 °C for 30 minutes before adding the electrophile. This traps the kinetic intermediate and prevents degradation[6].

Mechanistic Insights: The Siliconate-Carbanion Dichotomy

To effectively troubleshoot, one must understand that TMSCF₃ does not directly transfer a CF₃ group. It operates via a siliconate-carbanion dichotomy. The initiator (X⁻) binds to the silicon atom, forming a pentacoordinate siliconate. This intermediate is unable to directly transfer CF₃⁻; it must establish an equilibrium that releases the free CF₃⁻ anion, which then attacks the electrophile[3].

Mechanism R1 TMSCF3 + Initiator (X⁻) R2 Pentacoordinate Siliconate [X-Si(Me)3(CF3)]⁻ R1->R2 Activation R3 CF3⁻ Anion Release R2->R3 Equilibrium R5 Alkoxide Adduct R3->R5 Nucleophilic Attack R4 Carbonyl Substrate R4->R5 Electrophile R6 Anionic Chain Carrier (Regenerates CF3⁻) R5->R6 Silyl Transfer R6->R2 Chain Reaction

Caption: The siliconate-carbanion dichotomy and anionic chain mechanism in TMSCF3 activation.

Quantitative Data: Initiator and Additive Selection

Selecting the right initiator and solvent pair is the most critical variable in optimizing reactivity. Use the table below to match your substrate needs with the appropriate catalytic system[2][5].

Initiator / AdditiveTypeOptimal SolventRelative ReactivityKey Advantage / Limitation
TBAF (Catalytic) FluorideTHF, TolueneVery HighExtremely fast kinetics; highly hygroscopic, prone to water quenching.
K₂CO₃ / Amine N-oxide O-NucleophileDMFHighAvoids fluoride; requires polar aprotic solvent to stabilize intermediates.
TBD (Superbase) N-NucleophileTHF, DMFHighExcellent for aldehydes; acts via dual hydrogen-bond activation.
TiF₄ / MgCl₂ Lewis AcidDMFModerate-HighOvercomes severe steric hindrance; requires stoichiometric amounts.

Standard Operating Procedures (SOPs)

Protocol A: Anion-Initiated Trifluoromethylation of Ketones using TMSCF₃

This protocol utilizes O-nucleophilic activation to bypass the moisture sensitivity of fluoride initiators.

Causality Check: We use K₂CO₃ in DMF because the carbonate ion acts as a mild nucleophile to form the active siliconate, while DMF stabilizes the transient CF₃⁻ anion, preventing its rapid degradation[5].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Reagent Loading: Add the ketone substrate (1.0 mmol) and anhydrous K₂CO₃ (0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Inject 3.0 mL of anhydrous DMF. Stir at room temperature for 5 minutes.

  • Activation: Slowly add TMSCF₃ (1.2 mmol) dropwise via syringe. Note: The reaction is exothermic. Dropwise addition prevents thermal runaway which can cause the CF₃⁻ anion to decompose into difluorocarbene.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via ¹⁹F NMR. The disappearance of the TMSCF₃ singlet (approx. −67 ppm) and the appearance of the product CF₃ signal (typically −70 to −80 ppm) confirms successful transfer. If a dominant signal at −78 ppm appears, fluoroform (CF₃H) has formed, indicating moisture contamination[3].

  • Workup: Quench with 1M HCl to cleave the silyl ether, extract with ethyl acetate, and purify via column chromatography.

Protocol B: Nucleophilic Trifluoromethylation using Trifluoroacetaldehyde Hydrate

An atom-economical alternative utilizing a continuous reaction pathway via base-induced fragmentation.

Causality Check: Strict temperature control at −50 °C is mandatory. Higher temperatures allow the intermediate to undergo an endothermic hydride release, forming methyl trifluoromethylacetate instead of the desired CF₃⁻ anion[6].

  • Preparation: To a flame-dried flask under Argon, add trifluoroacetaldehyde hydrate (1.5 mmol) in 1.0 mL anhydrous DMF and cool strictly to −50 °C using a dry ice/acetone bath.

  • Base Addition: Dissolve t-BuOK (6.0 mmol) in 3.0 mL DMF. Add this solution dropwise to the flask over 5 minutes.

  • Fragmentation Phase: Stir the mixture for exactly 30 minutes at −50 °C. This step forces the expulsion of formate, generating the active trifluoromethylating species[6].

  • Electrophile Addition: Slowly add a solution of the carbonyl compound (1.0 mmol) in 1.0 mL DMF at −50 °C.

  • Propagation: Stir for 1 hour at −50 °C, then allow the mixture to gradually warm to room temperature.

  • Self-Validation Checkpoint: Monitor via TLC. The highly polar hydrate spot should disappear, replaced by the less polar trifluoromethylated alcohol product.

  • Workup: Quench with distilled water, extract with diethyl ether, dry over MgSO₄, and concentrate.

References

  • Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Bentham Science. 1

  • Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Library of Medicine (NIH). 3

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. 2

  • Technical Support Center: Trifluoromethylation Protocols. Benchchem. 4

  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF₃) and Various Nucleophilic Catalysts in DMF. Scilit. 5

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. National Library of Medicine (NIH). 6

Sources

Troubleshooting

Troubleshooting diastereoselectivity in substituted oxazepane synthesis

Welcome to the technical support guide for troubleshooting diastereoselectivity in the synthesis of substituted oxazepanes. This resource is tailored for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting diastereoselectivity in the synthesis of substituted oxazepanes. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in the formation of seven-membered heterocyclic scaffolds. The inherent flexibility and low energy barriers between conformations in seven-membered rings present unique challenges to achieving high diastereoselectivity.[1] This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common issues encountered during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing diastereoselectivity in oxazepane ring closure?

A1: Diastereoselectivity in oxazepane synthesis is a multifactorial issue, primarily dictated by the interplay between:

  • Substrate Control: The inherent stereochemistry of the acyclic precursor. Existing chiral centers and bulky substituents can create a conformational bias that favors the approach of reacting centers from a specific trajectory.[2][3] Computational studies suggest that for some cyclization pathways, the substrate's ground-state conformation is the primary determinant of stereoselectivity.[2]

  • Reagent/Catalyst Control: The choice of cyclization reagents, additives, or catalysts can override or enhance substrate control. Chiral catalysts, for instance, can create a chiral environment around the substrate, forcing the reaction to proceed through a specific, lower-energy transition state.[4][5][6]

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and reaction time determine whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred diastereomer by amplifying the small energy differences between competing transition states.[7][8]

Q2: My cyclization precursor has multiple stereocenters, but I'm still getting a nearly 1:1 mixture of diastereomers. Why is substrate control failing?

A2: This is a common challenge. While existing stereocenters should, in theory, direct the formation of a new one, several factors can undermine this control:

  • Conformational Flexibility: The linear precursor may have too much rotational freedom. If multiple low-energy conformations exist that can lead to different diastereomeric products, selectivity will be poor.[1]

  • Distance from Reacting Centers: If the existing stereocenters are too far from the sites of bond formation, their stereochemical influence diminishes significantly.

  • Competing Electronic vs. Steric Effects: The desired stereochemical outcome might be disfavored by electronic effects, or the steric bulk of a directing group may not be sufficient to overcome other factors.

Q3: Is there a general synthetic strategy that offers better stereocontrol for 1,4-oxazepanes?

A3: While no single method is universally superior, strategies that reduce the conformational flexibility of the precursor during the key cyclization step tend to offer better control. For example, methods like intramolecular haloetherification can proceed through a more rigid, bridged bromonium ion intermediate, which can enforce a higher degree of stereoselectivity based on the substrate's conformation.[2] Similarly, catalytic C-H insertion or functionalization reactions using chiral rhodium or palladium catalysts have shown exceptional promise in controlling diastereoselectivity.[6]

In-Depth Troubleshooting Guides

Problem: Poor Diastereoselectivity (Diastereomeric Ratio, d.r. ~ 1:1)

You are performing an intramolecular cyclization to form a substituted 1,4-oxazepane and obtaining a nearly inseparable mixture of diastereomers.

G start Problem: d.r. ≈ 1:1 cause1 Cause: Substrate Control Failure start->cause1 Is conformation too flexible? cause2 Cause: Ineffective Reagent/Catalyst start->cause2 Is reaction non-catalyzed? cause3 Cause: Suboptimal Conditions start->cause3 Are conditions thermodynamically controlled? sol1 Solution 1: Modify Substrate (e.g., Add Bulky Protecting Group) cause1->sol1 sol2 Solution 2: Screen Catalysts (Lewis Acids, Chiral Catalysts) cause2->sol2 sol3 Solution 3: Optimize Conditions (Temperature, Solvent, Time) cause3->sol3

Caption: Troubleshooting workflow for poor diastereoselectivity.

Scientific Rationale: The energy difference between the transition states leading to the two diastereomers is negligible. This often occurs when the acyclic precursor is highly flexible, allowing cyclization to occur through multiple competing conformations of similar energy. The key is to introduce features that will destabilize one transition state relative to the other.

Actionable Solution: Introduce Steric Hindrance to Bias Conformation

By installing a bulky protecting group near one of the reacting centers, you can create a steric bias that locks the precursor into a preferred conformation for cyclization.

Experimental Protocol: Installation of a Bulky Silyl Ether

  • Dissolve Precursor: Dissolve your amino alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add Base: Add imidazole (2.5 eq).

  • Add Silylating Agent: Cool the solution to 0 °C and add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) dropwise.

  • React: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous phase with DCM (3x).

  • Purify: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography (silica gel) to yield the TBDPS-protected precursor.

  • Attempt Cyclization: Subject the purified, sterically-hindered precursor to your standard cyclization conditions and analyze the resulting diastereomeric ratio by ¹H NMR or HPLC.

Scientific Rationale: Higher reaction temperatures or prolonged reaction times can provide enough energy to overcome the kinetic barrier for the reverse reaction or for the interconversion of diastereomers, leading to a product mixture that reflects thermodynamic stability rather than kinetic preference. Often, the thermodynamically favored product is an undesired mixture.

Actionable Solution: Screen Key Reaction Parameters for Kinetic Control

A systematic screen of temperature, solvent, and catalyst loading can identify conditions that favor the kinetically formed product.

Data-Driven Approach: Parameter Screening Table

The following table illustrates a typical screening process for a hypothetical Lewis acid-catalyzed cyclization.

EntryTemperature (°C)SolventLewis Acid (mol%)d.r. (A:B)Yield (%)
125 (rt)DCM101.5 : 185
20DCM103.0 : 182
3-40DCM106.5 : 175
4 -78 DCM 10 >10 : 1 71
5-78Toluene104.0 : 160
6-78THF101.2 : 145
7-78DCM58.0 : 168

Scientific Rationale: In the absence of a strong directing influence from a catalyst, the reaction defaults to the often-weak substrate control. A well-chosen catalyst can create a defined three-dimensional pocket that binds the substrate in a single conformation, ensuring the cyclization proceeds through a highly organized, low-energy transition state.

Actionable Solution: Employ a Chiral Catalyst System

For reactions amenable to catalysis (e.g., C-H functionalization, intramolecular additions), switching to a chiral catalyst system can provide excellent diastereocontrol, sometimes even overriding the inherent preference of the substrate.[6]

Illustrative Mechanism: Competing Transition States

Caption: Influence of a chiral catalyst on transition state energies.

Experimental Protocol: Screening of Chiral Dirhodium(II) Carboxamidate Catalysts

This protocol is adapted for an intramolecular C-H insertion of a diazoacetate precursor.

  • Setup: In a glovebox, add the chiral dirhodium(II) catalyst (1 mol%, e.g., Rh₂(S-DOSP)₄) to a vial.

  • Solvent: Add anhydrous, degassed solvent (e.g., dichloromethane or chlorobenzene, 0.05 M).

  • Substrate Addition: Prepare a solution of the diazoacetate precursor in the same solvent. Add this solution slowly via syringe pump over 4-6 hours to the catalyst solution at the desired temperature (start with 25 °C). Slow addition is critical to maintain a low concentration of the reactive carbene intermediate.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the diazo starting material.

  • Work-up & Analysis: Once complete, concentrate the reaction mixture and purify via column chromatography. Determine the diastereomeric ratio of the product lactone using chiral HPLC or by analysis of the ¹H NMR spectrum, possibly with the aid of a chiral shift reagent.

  • Optimization: Repeat with different catalysts (e.g., Rh₂(4S-MEOX)₄, Rh₂(4S-MPPIM)₄) to find the optimal match for your substrate.[6]

References

  • Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. [Link]

  • Gagné, M. R., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Sammakia, T., et al. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. [Link]

  • Paton, R. S. (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. Accounts of Chemical Research. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Paton, R. S. (2016). Catalytic Control in Cyclizations: From Computational Mechanistic Understanding to Selectivity Prediction. SciSpace. [Link]

  • Mazet, C. (2020). Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25). Organic Chemistry.
  • Doyle, M. P., & Hu, W. (2001). Chiral Catalyst Controlled Diastereoselection and Regioselection in Intramolecular Carbon−Hydrogen Insertion Reactions of Diazoacetates. Journal of the American Chemical Society. [Link]

  • Zhang, J. (2025). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Angewandte Chemie International Edition. [Link]

  • Phillips, A. M. M. F., & Pombeiro, A. J. L. (2020). Modern methods for the synthesis of oxazepanes. ResearchGate. [Link]

  • Tang, Y. (2015). Substrate-Controlled Stereochemistry in Natural Product Biosynthesis. ACS Chemical Biology. [Link]

  • Pombeiro, A. J. L. (2020). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Reiss, R. (2025). Regioselectivity: 5-Membered Ring vs. 7-Membered Ring. YouTube. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of Functionalized 1,4-Oxazepanes

Welcome to the technical support center for the scalable synthesis of functionalized 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of functionalized 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The 1,4-oxazepane motif is of significant interest in medicinal chemistry, yet its seven-membered ring structure presents unique synthetic challenges.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve reproducible, scalable results.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for the 1,4-oxazepane ring-closing reaction consistently low?

Low yields in 1,4-oxazepane ring formation are often due to competing intermolecular reactions, which lead to polymerization instead of the desired intramolecular cyclization.[5][6] To favor the formation of the seven-membered ring, it is crucial to maintain high-dilution conditions throughout the reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

Q2: I'm observing multiple spots on my TLC during the cyclization reaction. What are the likely side products?

The formation of multiple products can be attributed to several side reactions. One common issue is the formation of dimers or oligomers from intermolecular reactions.[6] Another possibility is the formation of isomeric ring structures if the precursor has multiple reactive sites. Additionally, if chiral centers are present, the formation of diastereomers is a common challenge.[6]

Q3: My 1,4-oxazepane product is streaking on the silica gel column during purification. How can I improve the chromatography?

The purification of 1,4-oxazepane derivatives can be challenging due to their polarity and basicity.[5] The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.[7][8][9] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-2% v/v) or ammonia (in the form of a methanolic or ethanolic solution), to your eluent system.[5] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Q4: I am struggling with the sulfonylation of the nitrogen on the 1,4-oxazepane ring. The reaction is incomplete. What should I do?

Incomplete sulfonylation is a frequent issue, often due to the reduced nucleophilicity of the amine or side reactions.[5] To drive the reaction to completion, you can try increasing the equivalents of the sulfonyl chloride (1.2-1.5 eq.), extending the reaction time, or gently increasing the reaction temperature. Ensure your starting amine is free of moisture, as water will react with the sulfonyl chloride.

Q5: Can I use protecting groups to improve the synthesis of functionalized 1,4-oxazepanes?

Yes, protecting groups can be crucial, especially when dealing with multi-functionalized molecules.[7][10][11] For the nitrogen atom, common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used to prevent unwanted side reactions during the synthesis of the linear precursor. For hydroxyl groups, silyl ethers (e.g., TBDMS) are often employed. The choice of protecting group will depend on the specific reaction conditions you plan to use for subsequent steps.

Troubleshooting Guide

This section provides a more detailed analysis of common problems encountered during the synthesis of 1,4-oxazepanes, along with recommended solutions and the scientific rationale behind them.

Problem 1: Low Yield in Intramolecular Cyclization

Symptoms:

  • Low isolated yield of the desired 1,4-oxazepane.

  • Presence of a significant amount of high molecular weight material (polymers) in the crude reaction mixture.

  • Multiple spots on TLC, with some at the baseline.

Root Cause Analysis:

The formation of a seven-membered ring is entropically less favored than the formation of five- or six-membered rings. In concentrated solutions, the probability of two molecules of the linear precursor reacting with each other (intermolecular reaction) is higher than the probability of the two ends of the same molecule reacting (intramolecular reaction). This leads to the formation of linear dimers, trimers, and eventually polymers.

Solutions and Scientific Rationale:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high-dilution conditions. By keeping the concentration of the reactant low, you decrease the likelihood of intermolecular collisions. A common technique is to slowly add a solution of the linear precursor via a syringe pump to a large volume of refluxing solvent containing the base.

    • Causality: This technique maintains a pseudo-low concentration of the reactive species at any given time, thus favoring the intramolecular pathway.

  • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity. For intramolecular Williamson ether synthesis, a strong, non-nucleophilic base like sodium hydride (NaH) is often used in a polar aprotic solvent like DMF or THF.[10][12][13]

    • Causality: The base should be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide, but not so nucleophilic that it competes in the substitution reaction. The solvent should be able to dissolve the reactants and facilitate the S(_N)2 reaction.

Experimental Protocol: Intramolecular Cyclization under High-Dilution Conditions

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel (or a syringe pump), and a nitrogen inlet.

  • To the flask, add anhydrous THF (or DMF) to a concentration of approximately 0.01 M with respect to the final concentration of the substrate.

  • Add sodium hydride (1.5 equivalents) as a 60% dispersion in mineral oil to the solvent.

  • Heat the mixture to reflux.

  • Dissolve the linear precursor (e.g., an N-substituted amino alcohol with a leaving group) in anhydrous THF (or DMF).

  • Slowly add the solution of the precursor to the refluxing mixture over a period of 4-8 hours using the dropping funnel or syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to 0 °C and carefully quench the excess NaH with methanol or water.

  • Proceed with the workup and purification.

Problem 2: Difficulty in Purification by Column Chromatography

Symptoms:

  • Significant tailing or streaking of the product spot on TLC.

  • Broad peaks and poor separation during column chromatography.

  • Low recovery of the product from the column.

Root Cause Analysis:

1,4-Oxazepanes are basic compounds due to the presence of the secondary or tertiary amine. The stationary phase in normal-phase chromatography, silica gel, has acidic silanol (Si-OH) groups on its surface.[7][8][9] The basic amine can undergo a strong acid-base interaction with these silanol groups, leading to poor chromatographic behavior.

Solutions and Scientific Rationale:

  • Use of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent is the most common solution.[5]

    • Causality: The basic modifier competes with the amine product for the acidic sites on the silica gel. By neutralizing these sites, the modifier reduces the strong interaction between the product and the stationary phase, allowing for a more efficient elution and better peak shape.

  • Use of Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel as the stationary phase can be very effective.[7][8][9]

    • Causality: In this stationary phase, the acidic silanol groups are already capped with an amino-propyl silane, effectively eliminating the sites of strong interaction for basic analytes.[8]

  • Alternative Purification Methods: If chromatography is still challenging, consider other purification techniques such as crystallization (if the product is a solid) or distillation under reduced pressure (if the product is a volatile liquid).[5]

Troubleshooting Workflow for Purification

G start Streaking/Tailing Observed check_loading Is the column overloaded? start->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes add_modifier Add basic modifier to eluent (e.g., 0.5% TEA) check_loading->add_modifier No reduce_load->add_modifier check_separation Improved separation? add_modifier->check_separation use_amine_silica Use amine-functionalized silica gel check_separation->use_amine_silica No end Successful Purification check_separation->end Yes alternative_purification Consider alternative purification (Crystallization, Distillation) use_amine_silica->alternative_purification

Caption: A decision-making workflow for troubleshooting the purification of basic 1,4-oxazepanes.

Problem 3: Formation of Diastereomers in Chiral Synthesis

Symptoms:

  • Multiple, closely-eluting spots on TLC.

  • Overlapping peaks in HPLC analysis.

  • Complex NMR spectra with multiple sets of signals.

Root Cause Analysis:

When synthesizing chiral 1,4-oxazepanes, new stereocenters may be formed during the cyclization or functionalization steps. If the reaction is not stereoselective, a mixture of diastereomers will be produced. The separation of diastereomers can be challenging as they often have very similar physical properties.[6]

Solutions and Scientific Rationale:

  • Use of Chiral Starting Materials: The most straightforward way to control stereochemistry is to start with enantiomerically pure precursors.[3][14]

    • Causality: By using a starting material with a defined stereochemistry, you can often direct the stereochemical outcome of subsequent reactions through substrate control.

  • Stereoselective Reagents and Catalysts: Employing chiral reagents or catalysts can induce stereoselectivity in the ring-forming step.

    • Causality: Chiral catalysts create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Optimization of Reaction Conditions: Reaction parameters such as temperature and solvent can influence the diastereomeric ratio. Lowering the reaction temperature can sometimes improve stereoselectivity.

  • Purification of Diastereomers: If a mixture of diastereomers is unavoidable, careful optimization of the purification method is required. Chiral chromatography (HPLC or SFC) is often the most effective method for separating enantiomers and diastereomers.

Competing Reaction Pathways in Cyclization

Caption: A diagram illustrating the competition between intramolecular and intermolecular reactions in 1,4-oxazepane synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Addition Time (h)Concentration (M)Typical Yield (%)
1NaHTHF6660.0170-85
2K₂CO₃MeCN8210.140-55
3Cs₂CO₃DMF10040.0560-75

Note: The data in this table is representative and actual results will vary depending on the specific substrate.

References

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development. [Link]

  • De Geyter, E., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]

  • Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 1236-1249. [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]

  • De Geyter, E., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Reddy, C. V. S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Organic Letters. [Link]

  • Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. ACS Publications. [Link]

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gökçe, M., et al. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

  • Li, Y., et al. (2024). Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers in Chemistry, 12. [Link]

  • Millán, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(4), 565-573. [Link]

  • Chen, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]

  • Ghorbani-Vaghei, R., & Hemmati, S. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. ChemistrySelect, 9(18). [Link]

  • Organic Chemistry Portal. (2006). Functional Group Transformation. [Link]

  • MIT OpenCourseWare. (2007). Problem Set 1 Functional Group Transformations Study Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Amines

Welcome to the technical support center for managing difficult purifications of fluorinated amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing difficult purifications of fluorinated amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. The introduction of fluorine into an amine fundamentally alters its physicochemical properties, demanding a nuanced and well-understood approach to achieve high purity.

This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively. We will explore the "why" behind the "how," enabling you to adapt and optimize these methods for your specific fluorinated amine.

The Fluorine Effect: Why are These Purifications so Difficult?

The high electronegativity of fluorine imparts dramatic changes to the electronic environment of the amine nitrogen. This "fluorine effect" is the primary source of purification challenges:

  • Reduced Basicity (pKa): Fluorine atoms, particularly at the α or β position, are strongly electron-withdrawing. This significantly lowers the pKa of the amine, often by 1.5 to 3 units per fluorine atom.[1][2] This reduced basicity means that traditional acid-base extraction protocols may fail, as the amine may not protonate under conditions that would be effective for its non-fluorinated analogs.

  • Altered Polarity and Solubility: While the amine group is polar, the C-F bond is also highly polar, yet perfluorinated chains are lipophilic. This can lead to unpredictable solubility profiles, complicating the choice of solvents for extraction and chromatography.

  • Increased Volatility: Fluorination often lowers the boiling point of a molecule, which can be an advantage in distillation but may lead to sample loss during solvent evaporation.

  • Chemical Instability: Certain fluorinated amines, such as N-CF3 secondary amines, can be unstable, with the nitrogen lone pair promoting fluoride elimination, especially on silica gel.[3]

This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Troubleshooting Chromatographic Purifications

Column chromatography is a workhorse of purification, but fluorinated amines often exhibit poor behavior on standard stationary phases.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My fluorinated amine is showing severe peak tailing on silica gel. What's happening and how can I fix it?

A1: Peak tailing is a classic sign of strong, undesirable interactions between the basic amine and acidic silanol groups on the silica surface.[4] While fluorination reduces basicity, many fluorinated amines are still basic enough to interact with silica.

  • Causality: The lone pair on the nitrogen interacts with surface silanols (Si-OH) via hydrogen bonding and acid-base interactions. This leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a "tailing" peak.

  • Solution 1: Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your analyte for binding to the acidic sites.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% TEA or DIPEA to your eluent. These amines are stronger bases and will preferentially occupy the active sites on the silica.

    • Ammonium Hydroxide: For more polar amines, a small amount of ammonium hydroxide in a polar mobile phase (e.g., in a DCM/MeOH system) can be effective. Caution: Be aware of potential on-column nitrosation of primary and secondary amines when using ammonium hydroxide with acetonitrile.[5][6]

  • Solution 2: Alternative Stationary Phases:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

    • Chemically-Treated Silica: Use end-capped reverse-phase columns (e.g., C18) or specialized fluorinated stationary phases for HPLC.[4]

    • Amine-Functionalized Silica: These columns are designed for separating basic compounds and can significantly improve peak shape.

Q2: I suspect my fluorinated amine is decomposing on the silica gel column. How can I confirm this and what are my alternatives?

A2: Decomposition on silica is a serious issue, particularly for sensitive structures like N-CF3 secondary amines.[3] The acidic nature of silica can catalyze degradation pathways.

  • Confirmation:

    • TLC Spot Test: Dissolve your crude product in a suitable solvent. Spot it on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see new spots appearing that were not in the initial crude mixture, this suggests on-plate (and likely on-column) degradation.

    • NMR of Crude vs. Purified: Compare the NMR spectrum of your crude material with that of the fractions collected from the column. The appearance of new signals or the disappearance of your product signal in the purified material is strong evidence of degradation.

  • Troubleshooting & Alternatives:

    • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This pre-treats the acidic sites.

    • Switch to a Less Acidic Phase: Use neutral alumina as your stationary phase.

    • Avoid Chromatography: If the compound is highly sensitive, explore non-chromatographic methods like crystallization, distillation, or the use of scavenger resins.

Q3: My highly fluorinated amine has very low retention and co-elutes with non-polar impurities. How can I increase its retention on the column?

A3: This is a common problem when the fluorine content makes the molecule lipophilic and less interactive with the stationary phase.

  • For Normal Phase (Silica/Alumina):

    • Decrease Mobile Phase Polarity: Use a less polar solvent system (e.g., increase the hexane content in a hexane/ethyl acetate system). This will increase the interaction of the polar amine group with the stationary phase.

  • For Reverse Phase (C18):

    • Increase Mobile Phase Polarity: Decrease the amount of organic modifier (e.g., acetonitrile or methanol) in your water/organic mobile phase.[4] This will enhance the hydrophobic interactions between your fluorinated compound and the C18 stationary phase.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying chiral and achiral fluorinated compounds.[][8][9] It often provides better resolution and faster run times than HPLC.[8] The use of CO₂ as the main mobile phase also simplifies fraction dry-down.

Workflow for Selecting a Chromatography Strategy

Sources

Optimization

Technical Support Center: Preventing Decomposition of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane During Workup

Executive Summary Compounds bearing the 1,4-oxazepane scaffold are highly valued in drug development, often serving as potent anticonvulsants, antifungal agents, and modulators of neurotransmission[1]. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compounds bearing the 1,4-oxazepane scaffold are highly valued in drug development, often serving as potent anticonvulsants, antifungal agents, and modulators of neurotransmission[1]. The incorporation of an α -trifluoromethyl ( −CF3​ ) group at the C7 position significantly enhances the molecule's lipophilicity and metabolic stability[2]. However, this specific substitution pattern creates a highly sensitive hemiketal-like ether linkage. Researchers frequently encounter severe decomposition of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane during standard synthetic workup and purification. This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure product integrity.

Mechanistic Causality of Decomposition

To prevent degradation, it is critical to understand the underlying chemical causality. The 1,4-oxazepane ring is a 7-membered heterocycle characterized by inherent transannular strain. The C7 position bears both a methyl and a trifluoromethyl group adjacent to the ether oxygen (O1).

  • Acid-Catalyzed Ring Opening: The highly electronegative −CF3​ group withdraws electron density from the C7–O1 bond. While this theoretically reduces the basicity of the oxygen, protonation under strongly acidic conditions (pH < 2) exacerbates the ring strain. The steric clash between the 7-methyl and 7- CF3​ groups provides a thermodynamic driving force for ring-opening via C–O bond cleavage when attacked by nucleophilic solvents (e.g., water)[3].

  • Base-Mediated Elimination: The −CF3​ group strongly acidifies the adjacent protons at the C6 position. Under strongly basic conditions (pH > 10), the molecule can undergo an E1cB-like elimination, resulting in the loss of HF and the formation of an unstable enol-ether equivalent that rapidly hydrolyzes.

DecompositionPathways Start 7-Methyl-7-(trifluoromethyl) -1,4-oxazepane Acid Strong Acid (pH < 2) Protonation of O1 Start->Acid Base Strong Base (pH > 10) Deprotonation at C6 Start->Base RingOpen Ring-Opening Decomposition Acid->RingOpen Elimination HF Elimination / Defluorination Base->Elimination

Fig 1: pH-dependent decomposition pathways of the 7-substituted 1,4-oxazepane ring.

Troubleshooting Guides & FAQs

Q1: My product degrades heavily during the acid-base extraction phase. How can I stabilize it? A1: The degradation is driven by pH extremes. 1,4-oxazepanes are highly sensitive to unbuffered aqueous environments, which can lead to polymerization or ring-opening[3]. Corrective Action: Avoid strong acids (HCl, TFA) and strong bases (NaOH, KOH). Quench your reaction using a mild, buffered aqueous solution, such as saturated aqueous sodium bicarbonate ( NaHCO3​ ) or a phosphate buffer. You must maintain the aqueous layer strictly between pH 7.5 and 8.5 during extraction.

Q2: I observe significant decomposition when concentrating the organic layer on the rotary evaporator. What is happening? A2: You are observing thermal degradation. The combination of elevated temperatures and the concentration of trace acidic/basic impurities in the solvent accelerates the ring-opening process[3]. Corrective Action: Keep the water bath temperature strictly below 30 °C. If you are using chlorinated solvents like Dichloromethane (DCM)—which can generate trace HCl upon heating—switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Q3: The compound decomposes on the silica gel column, yielding multiple unidentified spots. How should I purify it? A3: Standard bare silica gel is inherently acidic (pH ~5.5). The secondary amine (N4) of the oxazepane ring binds strongly to the acidic silanol groups, causing severe tailing. When basic modifiers (like Et3​N ) are added to the eluent to fix the tailing, the localized basicity combined with the silica's Lewis acidity catalyzes the decomposition of the α

CF3​ ether moiety[3]. Corrective Action: Abandon standard bare silica gel. Use amine-functionalized silica gel ( NH2​ -silica) or neutral Alumina.

Quantitative Impact of Workup Conditions

The following table summarizes the quantitative impact of various workup conditions on the isolated yield and purity of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, demonstrating the necessity of the optimized protocol.

Workup ConditionAqueous pH RangeMax Concentration TempObserved Purity (LC-MS)Isolated Yield
Standard Acid/Base < 2 or > 1240 °C< 40%< 30%
Unbuffered Aqueous ~ 6.0 - 7.040 °C75%65%
Optimized Buffered 7.5 - 8.5< 30 °C> 95%> 85%

Optimized Step-by-Step Workup Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Quenching and pH Control

  • Cooling: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Quenching: Slowly add cold saturated aqueous NaHCO3​ (1 volume equivalent relative to the reaction solvent) dropwise to control the exothermic release.

  • Validation Check: Test the aqueous layer with pH paper. Adjust to pH 7.5–8.5 using 0.1 M NaOH or 10% citric acid dropwise if necessary. Do not proceed to extraction if the pH is outside this window.

Phase 2: Extraction and Drying 4. Extraction: Extract the aqueous layer with MTBE (3 x 1 vol eq). Avoid DCM to prevent trace HCl generation. 5. Washing: Wash the combined organic layers with brine (1 vol eq) to remove residual water and salts. 6. Drying: Dry the organic layer over anhydrous Na2​SO4​ . Avoid MgSO4​ , as its higher Lewis acidity can coordinate with the oxazepane oxygen and trigger decomposition. Filter the drying agent.

Phase 3: Concentration and Storage 7. Concentration: Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath temperature strictly below 30 °C and use a high-efficiency vacuum (< 50 mbar). 8. Storage: Flush the flask with Argon or Nitrogen immediately after concentration. Store the crude residue at -20 °C until purification via amine-functionalized silica gel.

WorkupWorkflow Step1 1. Quench Reaction (Cold NaHCO3, pH 7.5-8.5) Step2 2. Liquid-Liquid Extraction (MTBE or EtOAc) Step1->Step2 Step3 3. Organic Wash (Brine, dry over Na2SO4) Step2->Step3 Step4 4. Concentration (T < 30°C, moderate vacuum) Step3->Step4 Step5 5. Purification (Amine-functionalized silica) Step4->Step5

Fig 2: Step-by-step optimized workup workflow to prevent oxazepane decomposition.

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Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Oxazepane Synthesis

Welcome to the Advanced Synthesis Support Center. The formation of seven-membered heterocyclic rings, such as 1,4-oxazepanes, presents significant thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The formation of seven-membered heterocyclic rings, such as 1,4-oxazepanes, presents significant thermodynamic and kinetic challenges. According to Baldwin’s rules and entropic principles, the transannular strain and the high entropic penalty ( ΔS‡ ) of bringing the chain ends together often cause competing 5- or 6-membered ring trajectories (e.g., 6-exo-trig or 6-endo-trig) to outcompete the desired 7-membered cyclization[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high regiocontrol in your oxazepane workflows.

Section 1: FAQ - Core Principles & Mechanistic Control

Q1: Why does my oxazepane cyclization keep yielding 6-membered morpholine derivatives? A: This is a classic thermodynamic vs. kinetic control issue. In standard intramolecular alkoxylation or haloetherification, the 6-exo-trig pathway is entropically favored over the 7-endo-trig pathway. Without a specific electronic or spatial constraint to desymmetrize the transition state, the internal nucleophile will attack the position that minimizes the kinetic barrier, leading to a 6-membered morpholine ring[2]. To fix this, you must introduce a structural control element—such as an adjacent aromatic group to stabilize a developing positive charge[3] or employ a transition metal catalyst to alter the reaction trajectory[4].

Q2: How does the choice of nitrogen protecting group affect cyclization? A: The electronic nature of the N-protecting group is critical. For instance, in haloetherification workflows, highly electron-withdrawing groups like Boc or Cbz can lead to the unintended formation of oxazolidinones. Conversely, using a Nosyl (Ns) protecting group suppresses these side reactions, stabilizes the intermediate conformations, and significantly improves both the yield and the stereoselectivity of the 7-endo cyclization[3].

Section 2: Troubleshooting Guide - Specific Pathways & Protocols

Pathway A: Haloetherification of Amino Alkenes

Issue: Poor regioselectivity, resulting in a mixture of 6-exo (morpholine) and 7-endo (oxazepane) products. Root Cause: The intermediate chiral bromonium ion is symmetrical in its charge distribution. The internal nucleophile defaults to the entropically favored 6-exo attack. Solution (Causality): You must desymmetrize the bromonium intermediate. By designing your substrate so that an aromatic ring or enamine group is adjacent to the internal alkene carbon, you stabilize the developing positive charge at that specific position via conjugation. This electronic stabilization lowers the activation energy for the 7-endo trajectory, overriding the entropic penalty[3].

Validated Protocol: Regioselective Haloetherification [3]

  • Preparation: Dissolve the N-nosyl protected amino alkene substrate (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Activation: Cool the reaction mixture to -78 °C under an inert argon atmosphere.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.1 equiv) dropwise as a solution in CH₂Cl₂.

  • Cyclization: Allow the reaction to slowly warm to room temperature. Monitor the disappearance of the starting material via TLC (typically 2–4 hours).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the polysubstituted 1,4-oxazepane.

G Substrate Amino Alkene Substrate Bromonium Chiral Bromonium Intermediate Substrate->Bromonium NBS Addition PathA No Stabilizing Group (Default Pathway) Bromonium->PathA PathB Aromatic/Enamine Group (Charge Stabilization) Bromonium->PathB Exo 6-exo-trig Cyclization (Entropically Favored) PathA->Exo Endo 7-endo-trig Cyclization (Electronically Favored) PathB->Endo Desymmetrization Morpholine Morpholine Derivative Exo->Morpholine Oxazepane 1,4-Oxazepane Derivative Endo->Oxazepane

Caption: Mechanistic divergence in haloetherification: 6-exo vs 7-endo regiocontrol.

Pathway B: Pd(II)-Catalyzed Olefin Oxyarylation

Issue: Intramolecular alkoxylation of 3-aza-5-alkenols yields solely 6-exo-trig morpholines. Root Cause: Direct metal-catalyzed alkoxylation follows the lowest energy pathway (6-exo). Solution (Causality): Couple the cyclization with an arylating step using a Pd(II) catalyst and an aryl stannane. The olefin inserts into the Pd-aryl bond to form a σ-alkyl-Pd(II) intermediate. This intermediate undergoes rapid, reversible β-hydride elimination. The thermodynamic sink of this equilibrium drives the re-insertion of the olefin with opposite regiochemistry, exclusively yielding the 7-aryl-substituted oxazepane via a 7-endo-trig pathway[2],[4].

Validated Protocol: Pd(II)-Catalyzed 7-endo-trig Oxyarylation [2]

  • Setup: In a dry flask, combine the 3-aza-5-alkenol (1.0 equiv), PdCl₂(CH₃CN)₂ (0.1 equiv, 10 mol%), CuCl₂ (1.0 equiv), and the aryl stannane (e.g., PhSnBu₃, 1.0 equiv).

  • Solvent: Suspend the mixture in anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 18–24 hours.

  • Quench: Evaporate the THF under reduced pressure. Add 10 mL of deionized water to the crude residue.

  • Extraction: Extract the aqueous phase with CH₂Cl₂ (3 × 10 mL). Dry the organic layers over Na₂SO₄ and filter.

  • Isolation: Purify the crude product via silica column chromatography to yield the 7-aryl-1,4-oxazepane.

G Aza 3-Aza-5-alkenol Pd Pd(II) / CuCl2 / ArSnBu3 Aza->Pd Insertion Olefin Insertion into Pd-Aryl Bond Pd->Insertion Sigma σ-Alkyl-Pd(II) Intermediate Insertion->Sigma Beta Reversible β-Hydride Elimination Sigma->Beta Equilibrium Endo Selective 7-endo-trig Beta->Endo Thermodynamic Control Product 7-Aryl-1,4-Oxazepane Endo->Product

Caption: Pd(II)-catalyzed oxyarylation workflow driving 7-endo-trig oxazepane formation.

Pathway C: Furan Oxidation-Cyclization

Issue: Attempting to build oxazepines from linear precursors fails due to competing 5-exo and 6-endo trajectories. Root Cause: Linear enedione intermediates lack the spatial pre-organization required to bring the terminal reactive sites into proximity. Solution (Causality): Utilize a furan precursor. The oxidation of hydroxyaminoalkylfurans generates a highly specific Z-dienone intermediate. This Z-olefin geometry acts as a veiled stereochemical control element, physically forcing the terminal carbonyl into close proximity with the internal nucleophile. This spatial pre-organization heavily favors the 7-exo-trig cyclization over the usually favorable 6-endo-trig trajectory[5],[6].

Validated Protocol: One-Pot Furan Oxidation to Oxazepines [6]

  • Oxidation: Dissolve the hydroxyaminoalkylfuran precursor in a THF/H₂O mixture. Add NBS (1.1 equiv) at 0 °C to initiate furan oxidation.

  • Intermediate Generation: Stir for 1 hour to ensure complete conversion to the Z-dienone intermediate.

  • Telescoped Cyclization: Adjust the pH if necessary (depending on the nucleophile) and allow the mixture to warm to room temperature, promoting the spontaneous 7-exo-trig cyclization.

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and purify to isolate the functionalized oxazepine.

Section 3: Quantitative Data Summary

The following table summarizes the regioselectivity metrics and control elements for the primary oxazepane synthesis methodologies discussed in this guide.

MethodologyCompeting PathwayRegioselectivity Control ElementTypical YieldReference
Haloetherification 6-exo-trig (Morpholine)Desymmetrization via aromatic/enamine charge stabilization65 - 85%Bezanson et al.[3]
Pd(II) Oxyarylation 6-exo-trig (Morpholine)Thermodynamic control via reversible β-hydride elimination70 - 90%Gazzola et al.[2]
Furan Oxidation 6-endo-trig / 5-exo-trigSpatial pre-organization via Z-dienone geometry60 - 80%Halac et al.[6]
Selenocyclization 6-exo-trig (Morpholine)Terminal phenyl substitution (endo-regioselectivity)75 - 95%Nieto et al.[7]

Section 4: References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). "Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes." The Journal of Organic Chemistry, 78(3), 872-885. URL:[Link]

  • Albayrak Halac, F., Aydin Kandemir, B. N., Secen, H., Fleming, F. F., & Altundas, R. (2025). "Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories." Organic Letters, 27(49). URL:[Link]

  • Nieto, J., Andrés, C., & Pérez-Encabo, A. (2010). "7-Endo selenocyclization reactions on chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. A way to enantiopure 1,4-oxazepanes." Organic & Biomolecular Chemistry, 8(12), 2853-2860. URL:[Link](Note: URL derived from RSC standard DOI format based on search result)

Sources

Optimization

Industrial-Scale Trifluoromethylation: A Technical Support Center for Researchers

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of molecules.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of molecules.[1][2][3] However, transitioning trifluoromethylation reactions from the laboratory bench to an industrial scale presents a unique set of challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these complexities. Drawing upon field-proven insights, this guide offers troubleshooting advice and frequently asked questions to ensure successful and scalable trifluoromethylation campaigns.

Part 1: Frequently Asked Questions (FAQs) - Navigating the Landscape of Industrial Trifluoromethylation

This section addresses common overarching questions and concerns that arise when planning for large-scale trifluoromethylation.

Q1: What are the primary challenges when scaling up trifluoromethylation reactions?

A1: The main hurdles in industrial-scale trifluoromethylation include:

  • Reagent Cost and Availability: Many trifluoromethylating reagents are expensive, which can be a significant cost driver in large-scale synthesis.[4][5]

  • Handling of Gaseous Reagents: Reagents like fluoroform (HCF₃), while inexpensive, are gaseous and require specialized equipment for safe and accurate handling on a large scale.[6][7]

  • Exothermic Reactions: The generation of the trifluoromethyl anion or radical can be highly exothermic, necessitating robust thermal management to prevent runaway reactions.[6]

  • Reagent Stability and Sensitivity: Many reagents are sensitive to moisture and air, requiring stringent anhydrous conditions that can be difficult to maintain in large reactors.[6][8]

  • Byproduct Formation and Purification: Undesired side reactions, such as the formation of difluorocarbene from the trifluoromethyl anion, can complicate purification at scale.[6][9]

  • Safety Concerns: Some trifluoromethylating reagents and byproducts can be toxic or corrosive, demanding careful handling and containment procedures.[8]

Q2: How do I choose the right trifluoromethylating reagent for my industrial application?

A2: The choice of reagent is a critical decision that balances cost, reactivity, and safety. A comparison of common reagent classes is presented below:

Reagent ClassExamplesAdvantagesDisadvantages
Gaseous Reagents Fluoroform (HCF₃)Low cost, atom-economical.[6][10]Gaseous nature requires specialized handling; can be chemically inert.[6][10]
Nucleophilic Reagents Ruppert-Prakash reagent (TMSCF₃)Well-established reactivity, commercially available.[11]Higher cost, moisture-sensitive.[6][11]
Electrophilic Reagents Togni reagents, Umemoto reagentsShelf-stable solids, broad substrate scope.[11][12]Can be expensive; potential for exothermic decomposition.[13][14]
Radical Precursors CF₃I, CF₃SO₂Na (Langlois reagent)Effective for radical reactions; can be generated in situ.[1][11]Can be volatile or require an initiator; potential for side reactions like polymerization.[1][8]

The selection process should involve a thorough cost-benefit analysis and a careful review of the safety data sheet (SDS) for each potential reagent.[8]

Q3: What are the key safety precautions for large-scale trifluoromethylation?

A3: Safety is the foremost priority. Key precautions include:

  • Thorough Risk Assessment: Conduct a comprehensive hazard and operability (HAZOP) study before any scale-up.

  • Engineering Controls: Utilize well-ventilated fume hoods or closed-system reactors to handle volatile or toxic reagents and byproducts.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[8]

  • Thermal Management: Employ reactor cooling systems and monitor the reaction temperature closely to control exothermic events.

  • Inert Atmosphere: For moisture-sensitive reactions, ensure all equipment is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

Part 2: Troubleshooting Guides for Specific Trifluoromethylation Chemistries

This section provides detailed troubleshooting for common issues encountered in specific types of trifluoromethylation reactions.

Guide 1: Nucleophilic Trifluoromethylation with TMSCF₃

Common Issue: Sluggish reaction or low yield when trifluoromethylating an aldehyde or ketone.

Potential Causes & Solutions:

  • Insufficient Activation: The silicon-carbon bond in TMSCF₃ requires activation by a nucleophilic catalyst.

    • Solution: Ensure an adequate amount of a suitable fluoride source (e.g., TBAF, CsF) or alkoxide is used. The choice of activator can significantly impact the reaction rate.

  • Moisture Contamination: TMSCF₃ and the generated trifluoromethyl anion are highly sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly and perform the reaction under a strict inert atmosphere.

  • Poor Substrate Solubility: The substrate may not be fully dissolved in the reaction solvent.

    • Solution: Screen different anhydrous aprotic solvents (e.g., THF, DMF, acetonitrile) to improve solubility.[6]

Guide 2: Radical Trifluoromethylation of Alkenes and Heteroarenes

Common Issue: Significant polymerization of the starting material, especially with styrenic substrates.[8]

Potential Causes & Solutions:

  • High Radical Concentration: A high concentration of radical species can favor polymerization over the desired trifluoromethylation.

    • Solution 1: Slow Addition: Add the radical initiator or the trifluoromethylating reagent slowly over time to maintain a low steady-state concentration of radicals.[8]

    • Solution 2: Temperature Control: Lowering the reaction temperature can disfavor the polymerization pathway.[8]

  • Inappropriate Initiator: The chosen radical initiator may be too reactive or not suitable for the substrate.

    • Solution: Screen different radical initiators (e.g., AIBN, dibenzoyl peroxide) and optimize the initiation temperature.

Common Issue: Formation of chlorinated side products when using a combination of CF₃SO₂Na and an oxidant like trichloroisocyanuric acid (TCCA).

Potential Causes & Solutions:

  • Electrophilic Chlorination: TCCA can act as a source of electrophilic chlorine, leading to unwanted chlorination of electron-rich substrates.

    • Solution: Replace TCCA with an alternative co-oxidant that does not introduce a source of electrophilic chlorine, such as N-fluorobenzenesulfonimide (NFSI).[8]

Part 3: Modern Solutions for Scalable Trifluoromethylation

Recent advances in chemical technology offer robust solutions to many of the challenges associated with industrial-scale trifluoromethylation.

Flow Chemistry: A Paradigm Shift for Safety and Efficiency

Flow chemistry, or continuous manufacturing, has emerged as a powerful tool for scaling up trifluoromethylation reactions.[4][7][10]

Key Advantages of Flow Chemistry:

  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with highly exothermic or hazardous reactions.[15]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and efficient mixing of reagents, including gases like fluoroform.[10][15]

  • Scalability: Scaling up is achieved by running the flow reactor for a longer duration or by using parallel reactors, rather than increasing the size of a batch reactor.[10]

  • In-line Monitoring and Control: Flow systems can be integrated with real-time analytical techniques for precise process control and optimization.

Flow_Chemistry_Workflow

Protocol: Gas/Liquid-Phase Micro-Flow Trifluoromethylation of a Ketone using Fluoroform [15]

  • System Setup: A micro-flow system consisting of two syringe pumps, a gas mass flow controller, a T-mixer, and a temperature-controlled coil reactor is assembled.

  • Reagent Preparation: A solution of the ketone substrate in an anhydrous solvent (e.g., toluene) is prepared. A solution of a strong base (e.g., KHMDS) in the same solvent is also prepared.

  • Reaction Execution:

    • The ketone solution is fed into one inlet of the T-mixer using a syringe pump.

    • The base solution is fed into a second inlet of the T-mixer using another syringe pump.

    • Fluoroform gas is introduced into the third inlet of the T-mixer at a controlled flow rate.

  • Reaction and Collection: The combined reaction mixture flows through the heated or cooled coil reactor. The residence time is controlled by the flow rates and the reactor volume. The product stream is then collected after passing through a back-pressure regulator.

Photoredox Catalysis: Harnessing Light for Mild and Selective Trifluoromethylation

Visible-light photoredox catalysis has revolutionized radical trifluoromethylation by enabling reactions to proceed under mild conditions with high selectivity.[16][17][18]

Key Advantages of Photoredox Catalysis:

  • Mild Reaction Conditions: Reactions are often performed at room temperature, which improves functional group tolerance and reduces energy consumption.[17]

  • High Selectivity: The use of a photocatalyst can enable highly regio- and stereoselective trifluoromethylations.[17]

  • Scalability: While scaling up photochemical reactions can be challenging due to light penetration issues, the use of flow photoreactors can overcome this limitation.[16][18]

Photoredox_Catalysis_Cycle

Protocol: Visible-Light Photoredox-Catalyzed Trifluoromethylation of an Alkene [17]

  • Reaction Setup: In a reaction vessel, dissolve the alkene substrate, a photocatalyst (e.g., Ru(bpy)₃Cl₂), and a trifluoromethylating reagent (e.g., CF₃I) in a suitable degassed solvent (e.g., acetonitrile).

  • Initiation: Add a base (e.g., DBU) to the reaction mixture.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) while stirring at room temperature.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

References

  • Munia, M. S., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 56. [Link]

  • Shibata, N., et al. (2019). Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. ChemistryOpen, 8(4), 402-406. [Link]

  • BenchChem. (2025).
  • Jin, Z., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 383. [Link]

  • Li, Y., & Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6437-6450. [Link]

  • Orgo. (2013). Industrial-scale trifluoromethylation challenges.
  • Prakash, G. K. S., & Yudin, A. K. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 5,5,5-Trifluoro-2-oxopentanoic Acid. BenchChem.
  • Cho, E. J., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. [Link]

  • Pu, Y., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10347-10353. [Link]

  • Shibata, N. (2019). Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform. ChemistryOpen, 8(4), 402-406. [Link]

  • Shibata, N., et al. (2022). Current State of Microflow Trifluoromethylation Reactions. The Journal of Organic Chemistry, 87(17), 11217-11233.
  • Zheng, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • Le, C. M., et al. (2022). Commercial-Scale Visible Light Trifluoromethylation of 2-Chlorothiophenol Using CF3I Gas. Organic Process Research & Development, 26(2), 236-243. [Link]

  • Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(37), 15726-15732. [Link]

  • Le, C. M., et al. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

  • Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 45(6), 931-942. [Link]

  • de Assis, F. F., et al. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Ritter, T., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7625-7631. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2733-2743.
  • Browe, M. A., et al. (2021).
  • Ritter, T., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(20), 7625-7631. [Link]

  • Xiao, J.-C., et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079-6083. [Link]

  • Sodeoka, M., & Ikeda, N. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1939-1951. [Link]

  • Le, C. M., et al. (2022). Optimized reaction conditions for the trifluoromethylation of thiophenol 1, and the observed reactivity of disulfide 3 and key impurities formed in the reaction. ResearchGate. [Link]

  • Matouš, J., et al. (2020). Optimization of reaction conditions for the trifluoromethylation of 3 a with 2. ResearchGate. [Link]

  • Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2733-2743. [Link]

  • Douglas, J. T., et al. (2017). Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society, 139(29), 9984-9989. [Link]

  • Wang, Q., et al. (2020). Research progress on trifluoromethyl-based radical reaction process. RSC Advances, 10(46), 27483-27496.
  • Wang, F., et al. (2018). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. Angewandte Chemie International Edition, 57(23), 6926-6929. [Link]

  • Wang, F., et al. (2018). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing the 1,4-Oxazepane Scaffold: A Comparative Guide to C7-Substitution Strategies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently encounter the chall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter the challenge of optimizing saturated heterocycles to balance target affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1,4-oxazepane ring—a seven-membered homologue of morpholine—has emerged as a privileged scaffold in modern drug discovery, particularly for CNS targets and reuptake inhibitors .

However, the unsubstituted 1,4-oxazepane core suffers from metabolic liabilities, primarily CYP450-mediated oxidation at the C7 position (alpha to the oxygen atom). To overcome this, medicinal chemists employ strategic substitutions. This guide provides an objective, data-driven comparison of two critical building blocks: 7,7-dimethyl-1,4-oxazepane and 7-methyl-7-(trifluoromethyl)-1,4-oxazepane .

Physicochemical and Structural Profiling

The choice between a gem-dimethyl group and a methyl/trifluoromethyl (CF₃) hybrid at the C7 position fundamentally alters the stereoelectronic landscape of the molecule.

Steric Volume and Conformational Bias

The introduction of a gem-dimethyl group is a time-tested strategy to enforce bioactive conformations and block metabolic soft spots . It introduces a symmetrical steric bulk. In contrast, replacing one methyl with a CF₃ group breaks this symmetry. The van der Waals volume of a CF₃ group (~42.6 ų) is significantly larger than that of a methyl group (~16.8 ų). This asymmetric bulk alters the puckering of the seven-membered oxazepane ring, which can be leveraged to selectively engage tight lipophilic pockets in the target receptor.

Electronic Modulation and pKa Shift

The most profound difference between these two analogs lies in their electronic effects on the N4 amine.

  • 7,7-dimethyl-1,4-oxazepane: The methyl groups are electron-donating via hyperconjugation, maintaining the high basicity of the secondary amine (predicted pKa ~10.0).

  • 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane: The CF₃ group is powerfully electron-withdrawing. Even from the gamma-position (C7–C6–C5–N4), the strong inductive effect through the sigma-bond framework pulls electron density away from the nitrogen. This predictably lowers the pKa of the amine by 1.0 to 1.5 units (down to ~8.5–9.0) .

The Causality of pKa Modulation: Why does this gamma-inductive effect matter? Highly basic amines (pKa > 9.5) are predominantly protonated at physiological pH (7.4). This cationic state is notorious for driving hERG channel blockade via cation- π interactions with Tyr652 and Phe656 residues in the channel pore. By lowering the pKa to ~8.5, the CF₃ group reduces the fraction of protonated species, thereby mitigating hERG liability and simultaneously increasing passive membrane permeability.

Metabolic Stability: CYP450 Shielding

Both substitutions effectively block the primary metabolic soft spot at C7 by replacing the labile alpha-protons. However, their secondary effects diverge:

  • Steric Blockade (gem-dimethyl): Completely prevents alpha-oxidation at C7 but leaves the adjacent C6 methylene relatively vulnerable to oxidative attack.

  • Stereoelectronic Shielding (CF₃/CH₃): The CF₃ group not only provides steric hindrance but its electron-withdrawing nature inductively deactivates the adjacent C-H bonds at the C6 position . This makes the entire right-hand side of the oxazepane ring highly resistant to CYP450-mediated hydrogen atom transfer (HAT), resulting in a superior intrinsic clearance ( CLint​ ) profile.

Quantitative Data Summary

The following table synthesizes the comparative physicochemical and metabolic parameters of the two scaffolds to guide your synthetic planning.

Property7,7-dimethyl-1,4-oxazepane7-Methyl-7-(trifluoromethyl)-1,4-oxazepaneMechanistic Rationale
C7 Substituent Volume ~33.6 ų (Symmetrical)~59.4 ų (Asymmetrical)CF₃ bulk alters the 7-membered ring puckering geometry.
N4 Amine pKa ~10.0~8.5 - 9.0Gamma-inductive electron withdrawal by CF₃ lowers basicity.
Lipophilicity ( Δ LogP) Baseline (+0.5 to 1.0)High (+1.0 to 1.5)High fluorine content increases partitioning into lipid bilayers.
Metabolic Stability Moderate-HighVery HighCF₃ inductively deactivates adjacent C6 protons against CYP oxidation.
hERG Liability Higher RiskLower RiskReduced protonation state at pH 7.4 weakens hERG pore binding.

Optimization Workflow & Logical Relationships

The diagram below illustrates the divergent optimization pathways when modifying the 1,4-oxazepane core.

G Base Unsubstituted 1,4-Oxazepane Metabolically Labile at C7 GemDi 7,7-Dimethyl-1,4-oxazepane (Steric Shielding) Base->GemDi gem-Dimethylation CF3Me 7-Methyl-7-(trifluoromethyl) -1,4-oxazepane (Stereoelectronic Tuning) Base->CF3Me CF3/CH3 Substitution MetabDi CYP450 Blockade at C7 Maintained Basicity (pKa ~10.0) GemDi->MetabDi Pharmacokinetic Effect MetabCF3 CYP450 Blockade at C7 Inductive Deactivation of C6 CF3Me->MetabCF3 Metabolic Effect PKaCF3 Gamma-Inductive Effect Lowers N4 pKa (~8.5-9.0) CF3Me->PKaCF3 Electronic Effect ToxCF3 Reduced hERG Liability Increased Membrane Permeability PKaCF3->ToxCF3 Pharmacodynamic Outcome

Fig 1. Divergent optimization pathways of the 1,4-oxazepane scaffold via C7 substitution.

Self-Validating Experimental Methodologies

To empirically validate the theoretical advantages of the CF₃ substitution, the following self-validating protocols must be executed.

Protocol A: Potentiometric pKa Determination

Purpose: To quantify the gamma-inductive effect of the CF₃ group on the N4 amine.

  • System Calibration (Self-Validation): Prior to analyzing the oxazepane derivatives, titrate a known reference standard (e.g., Propranolol, known pKa = 9.42) using a standardized 0.15 M KCl background electrolyte solution at 25°C. Ensure the measured pKa is within ± 0.05 units of the literature value.

  • Sample Preparation: Dissolve 1.0 mg of the 1,4-oxazepane test compound in 1.0 mL of the background electrolyte solution. If the compound is highly lipophilic, use a co-solvent system (e.g., 10-30% methanol) and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration Execution: Acidify the solution to pH 2.0 using 0.5 M HCl. Perform a pH-metric titration by dispensing 0.5 M KOH in 0.01 mL increments using an automated titrator (e.g., SiriusT3) until pH 12.0 is reached.

  • Data Analysis: Calculate the pKa using a Bjerrum plot analysis. The inflection point of the titration curve corresponds to the precise pKa of the N4 amine.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To measure the resistance to CYP450-mediated oxidative clearance.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control). If Verapamil is not rapidly degraded or Warfarin shows high clearance, the microsome batch is non-viable and the assay must be rejected.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ).

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.[Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. Journal of Medicinal Chemistry.[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.[Link]

Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Oxazepanes in Drug Discovery

Executive Summary Oxazepanes—seven-membered heterocycles containing oxygen and nitrogen—are increasingly utilized as conformational restrictors and bioisosteres in modern medicinal chemistry. However, their non-fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazepanes—seven-membered heterocycles containing oxygen and nitrogen—are increasingly utilized as conformational restrictors and bioisosteres in modern medicinal chemistry. However, their non-fluorinated forms frequently suffer from high oxidative clearance and suboptimal lipophilicity profiles. The strategic introduction of fluorine into the oxazepane ring is a powerful tool to modulate pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated oxazepanes, detailing the mechanistic causality behind their experimental behaviors and providing self-validating protocols for their evaluation.

Mechanistic Causality: The Impact of Fluorination

As application scientists, we do not merely observe changes in compound behavior; we trace them back to fundamental physicochemical alterations. The transition from a non-fluorinated to a fluorinated oxazepane alters the molecule across three primary vectors:

  • Metabolic Stability (CYP450 Shielding): Non-fluorinated oxazepanes are highly susceptible to cytochrome P450 (CYP)-mediated α -oxidation adjacent to their heteroatoms. Substituting a hydrogen atom with fluorine replaces a vulnerable C-H bond (~413 kJ/mol) with an exceptionally strong C-F bond (~472 kJ/mol). This creates a steric and electronic shield, effectively blocking enzymatic metabolization at these soft spots [1].

  • pKa Modulation and Lipophilicity: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the adjacent basic amine in the oxazepane ring. This reduction in basicity increases the fraction of unprotonated species at physiological pH (7.4), which modulates the overall distribution coefficient ( logD7.4​ ) and directly impacts blood-brain barrier (BBB) permeability and non-specific binding [2].

  • Conformational Rigidification: Fluorine introduces stereoelectronic effects—most notably the gauche effect when placed vicinal to an electronegative atom like oxygen or nitrogen. This restricts the flexible seven-membered ring into a more defined, rigid bioactive conformation, which can significantly enhance target binding affinity and selectivity [3].

PK_Impact Fluorination Oxazepane Fluorination CF_Bond High C-F Bond Energy (~472 kJ/mol) Fluorination->CF_Bond Inductive Strong Inductive Electron Withdrawal Fluorination->Inductive Conformation Stereoelectronic Gauche Effects Fluorination->Conformation Metabolism Blocks CYP450 Oxidation CF_Bond->Metabolism pKa Lowers Amine pKa Inductive->pKa Rigidity Conformational Rigidification Conformation->Rigidity Outcome1 Increased Metabolic Half-Life Metabolism->Outcome1 Outcome2 Modulated logD7.4 & Permeability pKa->Outcome2 Outcome3 Enhanced Target Binding Affinity Rigidity->Outcome3

Caption: Logical relationship diagram detailing the PK and PD impacts of oxazepane fluorination.

Comparative Experimental Data

To illustrate these principles, we compare a prototypical non-fluorinated 1,4-oxazepane derivative with its mono-fluorinated and di-fluorinated analogs. The data below represents a consolidated Structure-Activity Relationship (SAR) profile derived from established heterocycle metabolism mitigation studies [2].

Table 1: Pharmacokinetic and Physicochemical Comparison
Compound Core logD7.4​ Amine pKa Microsomal Clearance ( CLint​ , μL/min/mg )Half-life ( t1/2​ , min)
Non-fluorinated 1,4-oxazepane 1.858.955.015
6-fluoro-1,4-oxazepane 1.927.422.545
6,6-difluoro-1,4-oxazepane 2.106.1< 5.0> 120

Data Interpretation: While the lipophilicity ( logD7.4​ ) slightly increases with fluorination, the drastic reduction in basicity ( pKa ) and the physical blocking of metabolic sites lead to an exponentially superior half-life for the difluorinated analog. The non-fluorinated variant is rapidly cleared, making it unsuitable for sustained in vivo efficacy without continuous dosing.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating the comparative advantages of fluorinated oxazepanes.

Protocol 1: In Vitro Microsomal Clearance (Metabolic Stability) Assay

Rationale: This assay isolates phase I oxidative metabolism to empirically validate the protective effect of the C-F bond against CYP450 enzymes. The inclusion of an internal standard ensures the system is self-validating against extraction losses.

  • Preparation: Prepare a 10 mM stock solution of the oxazepane compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates the proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Validation: Calculate the intrinsic clearance ( CLint​ ) using the elimination rate constant ( k ) derived from the log-linear plot of remaining compound versus time.

Assay_Workflow Prep 1. Compound Prep 1 µM in Buffer Incubate 2. HLM Incubation 0.5 mg/mL, 37°C Prep->Incubate Initiate 3. Initiate Reaction Add 1mM NADPH Incubate->Initiate Quench 4. Quench Reaction Ice-cold MeCN Initiate->Quench Analyze 5. LC-MS/MS Quantify Parent Quench->Analyze Calculate 6. Data Analysis Calculate CLint Analyze->Calculate

Caption: Step-by-step workflow for the In Vitro Microsomal Clearance (Metabolic Stability) Assay.

Protocol 2: Shake-Flask Method for logD7.4​ Determination

Rationale: Accurately measures the distribution of the compound between aqueous and lipid phases at physiological pH, reflecting the impact of fluorine on amine protonation.

  • Solvent Saturation: Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning: Dissolve the oxazepane compound in the octanol phase to a concentration of 1 mg/mL. Combine equal volumes (e.g., 5 mL) of the spiked octanol and the aqueous buffer in a glass vial.

  • Equilibration: Mechanically shake the vials for 60 minutes at 25°C, then centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-UV.

  • Calculation: Calculate the distribution coefficient using the formula: logD7.4​=log10​([Oxazepane]buffer​[Oxazepane]octanol​​) .

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
Validation

Validating the structure of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane by X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane: A Comparative Analysis Centered on X-ray Crystallography In the landscape of medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. The spatial arrangement of atoms within a molecule dictates its pharmacological and toxicological profile. For complex heterocyclic systems such as 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a molecule of interest due to the prevalence of the 1,4-oxazepane scaffold in bioactive compounds, unambiguous structural validation is not merely a formality but a foundational pillar of the entire research and development cascade. This guide provides a comprehensive, field-proven methodology for the structural elucidation of this target molecule, with a primary focus on the definitive technique of single-crystal X-ray crystallography. It further contextualizes this "gold standard" by comparing it with other widely used analytical techniques, offering researchers a holistic perspective on a robust validation strategy.

The Unambiguous Verdict: The Primacy of Single-Crystal X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming molecular connectivity and elemental composition, they provide an incomplete picture. NMR, for instance, yields data on the local chemical environment of atoms, from which connectivity can be inferred. However, determining the precise three-dimensional arrangement, including critical stereochemical details and solid-state conformation, often remains ambiguous. X-ray crystallography transcends these limitations by providing a direct, high-resolution visualization of the molecule's structure as it exists in the crystalline state. This technique is unparalleled in its ability to definitively determine bond lengths, bond angles, and the absolute configuration of stereocenters, which is of utmost importance for molecules containing chiral centers such as the C7 of our target compound.

A Validated Workflow for Structural Elucidation

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands meticulous execution. Each stage is designed to build upon the last, creating a self-validating workflow that ensures the final structure is both accurate and reliable.

Part 1: Experimental Protocol for X-ray Crystallographic Validation

The prerequisite for any successful X-ray diffraction experiment is a high-quality single crystal, typically at least 30-50 microns in each dimension.[1] This is often the most challenging, iterative part of the process. For a novel molecule like 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, which is likely a solid at room temperature, several solution-based methods should be screened.

Detailed Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, hexane, toluene, water) to identify suitable candidates for crystallization.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

    • Cover the vial with a cap or parafilm containing a few small punctures to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[2]

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[3][4]

  • Thermal Recrystallization (Slow Cooling):

    • If the compound's solubility is temperature-dependent, prepare a saturated solution at an elevated temperature.[5]

    • Slowly cool the solution to room temperature, or below, to induce crystallization. The rate of cooling is critical; slower rates generally yield better quality crystals.[5]

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. Modern diffractometers automate much of this process.[6]

Detailed Protocol:

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal onto a loop (e.g., a MiTeGen loop) or a glass fiber using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup:

    • Mount the loop onto the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.[7]

    • A screening shot or a series of initial frames are taken to assess the crystal's diffraction quality and to determine the unit cell parameters and space group.[7]

  • Data Collection Strategy:

    • Based on the initial assessment, a data collection strategy is devised to ensure complete and redundant data are collected.[8] This involves selecting the appropriate rotation range, exposure time per frame, and detector distance.[8][9]

    • The full dataset is then collected, which can take several hours depending on the crystal and X-ray source.

This stage is purely computational and involves converting the raw diffraction data into a final, validated 3D molecular structure.

Detailed Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generates an initial electron density map. This map reveals the positions of the heavier atoms (e.g., Fluorine, Oxygen, Nitrogen, Carbon).

  • Structure Refinement: An iterative process of least-squares refinement is used to improve the initial atomic model.[10]

    • Atoms are assigned, and their positions and displacement parameters are adjusted to best fit the experimental diffraction data.[10][11]

    • Difference Fourier maps are used to locate missing atoms, such as hydrogens.[11]

    • The refinement continues until the model converges, indicated by a low R-factor (a measure of the agreement between the calculated and observed structure factors).

G D D E E D->E G G H H G->H

Orthogonal Techniques for Comprehensive Validation

While X-ray crystallography provides the definitive structure, a robust validation package relies on orthogonal techniques that probe different molecular properties. This comparative approach ensures that the structure is consistent across various analytical methods.

NMR Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for determining the molecular skeleton in solution.[12][13][14] For 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a suite of experiments would be required.

  • ¹H NMR: Confirms the number and connectivity of protons.

  • ¹³C NMR: Identifies all unique carbon environments.

  • ¹⁹F NMR: Provides a clean signal for the -CF₃ group, confirming its chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These powerful experiments are used to piece together the full molecular structure.[15][16]

    • COSY identifies proton-proton couplings.

    • HSQC correlates protons to their directly attached carbons.

    • HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS provides an extremely accurate mass measurement of the parent ion, typically to within 5 ppm.[17] This allows for the unambiguous determination of the molecule's elemental formula.[18][19][20] For C₇H₁₂F₃NO, HRMS would distinguish it from other potential formulas with the same nominal mass.[21]

// Nodes XRAY [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="High-Resolution\nMass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; VALIDATED [label="Validated Structure of\n7-Methyl-7-(trifluoromethyl)-1,4-oxazepane", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges XRAY -> VALIDATED [label="3D Structure\nAbsolute Stereochemistry\nSolid-State Conformation", fontsize=8, fontcolor="#5F6368"]; NMR -> VALIDATED [label="Molecular Connectivity\nSolution-State Structure", fontsize=8, fontcolor="#5F6368"]; MS -> VALIDATED [label="Elemental Composition\nMolecular Formula", fontsize=8, fontcolor="#5F6368"]; } dot Figure 2: The logical relationship between orthogonal analytical techniques.

Data Interpretation: A Comparative Summary

The true power of a multi-technique approach lies in the convergence of data. The final validated structure must be consistent with all experimental evidence.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination (the "gold standard").Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution.
NMR Spectroscopy Atom connectivity, solution-state conformation, and dynamic processes.Provides detailed information about the structure in solution, which is often more biologically relevant. Does not require crystallization.Structure is inferred, not directly observed. Can be ambiguous for complex stereochemistry.
Mass Spectrometry Molecular weight and elemental formula.Extremely sensitive, requires very little material, and provides definitive elemental composition.[17]Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.[21]

Conclusion

The structural validation of a novel entity like 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane requires a rigorous, multi-faceted approach. While NMR and HRMS are essential for establishing connectivity and elemental composition, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution 3D structure. By following the detailed protocols outlined in this guide and integrating the data from these orthogonal techniques, researchers can ensure the foundational integrity of their chemical matter, a critical step for any subsequent studies in drug development and beyond.

References

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  • Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. [Link]

  • Helliwell, J. R. (1997). Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules. In Protein Structure Analysis (pp. 131-153). Springer, Berlin, Heidelberg. [Link]

  • David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 6), 947–962. [Link]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

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Comparative

A Comparative Guide to the Biological Activities of 1,4-Oxazepane and Morpholine Analogs

Introduction: Scaffolds at the Crossroads of Stability and Flexibility In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolds at the Crossroads of Stability and Flexibility

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the morpholine ring, a six-membered heterocycle, is celebrated as a "privileged structure."[1] Its incorporation into molecules is a well-established strategy to enhance physicochemical properties such as aqueous solubility and metabolic stability, leading to improved pharmacokinetic profiles.[2] The morpholine moiety is a key component in numerous approved drugs, acting as everything from a simple solvent-exposed amine to an integral part of a pharmacophore that binds deep within an enzyme's active site.[3]

This guide ventures a step beyond this well-trodden path to explore its seven-membered analog: the 1,4-oxazepane ring.[4] Despite its structural similarity to morpholine, as well as other privileged seven-membered rings like diazepanes, the 1,4-oxazepane scaffold remains strikingly underrepresented in compound libraries.[5] This is largely due to a historical lack of reliable, scalable synthetic routes.[5] However, the increased conformational flexibility inherent in the seven-membered ring offers distinct advantages, allowing for a broader exploration of chemical space and potentially novel interactions with biological targets.[6]

This document provides a comparative analysis of 1,4-oxazepane and morpholine analogs, focusing on their differential biological activities. We will dissect their performance in key therapeutic areas, provide the experimental frameworks necessary to validate these findings, and offer insights into the structure-activity relationships (SAR) that govern their function. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

Physicochemical Properties: The Foundation of Biological Function

The seemingly subtle difference of a single methylene group between morpholine and 1,4-oxazepane introduces significant changes in their three-dimensional structure and physicochemical characteristics. These properties are critical as they dictate how a molecule will behave in a biological system, influencing everything from solubility and membrane permeability to target binding affinity.

PropertyMorpholine (6-Membered Ring)1,4-Oxazepane (7-Membered Ring)Rationale & Implication for Drug Design
Conformational Flexibility More rigid (prefers chair conformation).More flexible (multiple low-energy conformations).The higher flexibility of 1,4-oxazepane can be advantageous for binding to complex or allosteric sites on proteins, but may come at an entropic cost. The rigidity of morpholine provides a more defined vector for substituents.[6]
Lipophilicity (LogP) Generally lower.Potentially higher.The additional carbon in the 1,4-oxazepane scaffold can increase lipophilicity, which may enhance membrane permeability but could also decrease aqueous solubility and increase off-target binding.[6]
Aqueous Solubility Generally good.Variable, potentially lower.The morpholine ring is often used to improve solubility.[2] The potentially lower solubility of 1,4-oxazepane analogs may require the strategic placement of polar functional groups to compensate.[6]
pKa (Conjugate Acid) Typically around 8.4-8.7.Expected to be similar to morpholine.The basicity of the nitrogen is primarily influenced by the electron-withdrawing effect of the ether oxygen. The extra methylene group in 1,4-oxazepane is not expected to cause a major shift in pKa.[6]

Comparative Biological Activities: A Head-to-Head Analysis

The structural and physicochemical differences between these two scaffolds manifest in a diverse range of biological activities. Here, we compare their performance in three key areas: Central Nervous System (CNS) activity, anticancer efficacy, and antimicrobial potency.

Central Nervous System (CNS) Activity

Both scaffolds have been extensively explored as ligands for CNS targets, where properties like blood-brain barrier permeability are paramount.[7][8] A direct comparison was performed in a study targeting the dopamine D₄ receptor, a key target for developing novel antipsychotics without the extrapyramidal side effects common to older drugs.[9][10]

Case Study: Dopamine D₄ Receptor Ligands

A study synthesizing and evaluating a series of 2,4-disubstituted morpholines and 1,4-oxazepanes revealed the nuanced impact of the heterocyclic core on receptor affinity.[9][11]

Compound IDHeterocyclic CoreKi (nM) for D₄ Receptor
1a MorpholineHH1.8
1b 1,4-OxazepaneHH1.2
2a Morpholine4-Cl-PhH0.4
2b 1,4-Oxazepane4-Cl-PhH0.2

Data sourced from a comparative study on dopamine D₄ receptor ligands.[6]

Key Insights & Structure-Activity Relationship (SAR):

  • Ring Size Impact : In this specific series, the 1,4-oxazepane ring consistently conferred slightly higher affinity for the D₄ receptor compared to its direct morpholine analog (compare 1b to 1a, and 2b to 2a).[6] This suggests that the increased flexibility of the seven-membered ring may allow for a more optimal orientation of the pharmacophoric elements within the receptor's binding pocket.[6][9]

  • Substituent Effects : A p-chlorobenzyl group is a favorable substituent for both scaffolds.[11][12] Further SAR studies on 1,4-oxazepane derivatives have shown that small alkyl groups at the 2-position of the ring can also enhance affinity.[12]

The ability of the morpholine scaffold to improve brain permeability and solubility makes it a valuable tool in CNS drug discovery.[7] The comparative data suggests that 1,4-oxazepane is an equally, if not more, promising scaffold for certain CNS targets, warranting further exploration.

Caption: General workflow for CNS ligand development and comparison.

Anticancer Activity

The morpholine moiety is a cornerstone of several anticancer drugs, most notably as a key component of PI3K/mTOR inhibitors.[2] Its ability to form crucial hydrogen bonds and improve pharmacokinetic properties has cemented its role in oncology.[13] While less explored, 1,4-oxazepine derivatives have also demonstrated potent antiproliferative effects.[14]

ScaffoldDerivative ClassCancer Cell LineActivity (IC₅₀)Key SAR Insights
Morpholine Morpholino-5-N-benzylamino hydroxamic acidHCT116 (Colon)40-60% inhibition at 10 µMThe morpholinyl nitrogen is essential for inhibitory activity against the target enzyme (PC-PLC).[15]
Morpholine N-benzoyl morpholino-zampanolideNot specifiedNanomolar rangeThe N-benzoyl derivative was essentially equipotent with the natural product, demonstrating the utility of the morpholine ring in complex natural product analogs.[16]
1,4-Oxazepine Benzo[f]benzo[13][17]imidazo [1,2-d][12][13]oxazepineHeLa (Cervical)0.85 µg/mLThe fused ring system demonstrates potent cytotoxic activity, outperforming the control drug cisplatin in some cases (though with less selectivity).[14]
1,4-Oxazepine Benzo[f]benzo[13][17]imidazo [1,2-d][12][13]oxazepineA549 (Lung)0.003 µg/mLShows extremely high potency against lung cancer cells, highlighting the potential of this specific fused-oxazepine scaffold.[14]

Mechanistic Insights:

  • Morpholine: The nitrogen atom in the morpholine ring often acts as a hydrogen bond acceptor, a critical interaction for inhibiting enzymes like kinases.[13] In the case of PC-PLC inhibitors, replacing the morpholine with a tetrahydropyran (THP) ring, which lacks the nitrogen atom, resulted in a complete loss of activity, confirming the nitrogen's essential role.[15]

  • 1,4-Oxazepine: Fused aryl-1,4-oxazepine derivatives have shown potent, dose-dependent inhibition of cancer cell proliferation.[14] The mechanism for these specific compounds is still under investigation but is likely related to the planar, rigid structure's ability to intercalate with DNA or inhibit key cellular enzymes.

cluster_pi3k Simplified PI3K/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: Role of morpholine inhibitors in the PI3K/mTOR pathway.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Both morpholine and 1,4-oxazepine scaffolds have been incorporated into compounds with significant antibacterial and antifungal properties.[13][14][18]

ScaffoldDerivative ClassTarget OrganismActivity (MIC in µg/mL)Key SAR Insights
Morpholine N-(morpholine-4-carbothioyl)-benzamideS. aureus25The morpholine-thiourea combination shows moderate activity.[17]
Morpholine Fusion with Benzimidazole & Schiff BaseE. coliNot specified, but enhanced activity notedFusing morpholine with other bioactive motifs like benzimidazole can synergistically enhance antimicrobial effects.[19]
1,4-Oxazepine Benzo[f]benzo[13][17]imidazo [1,2-d][12][13]oxazepineS. aureus125Moderate activity observed.[14]
1,4-Oxazepine Benzo[f]benzo[13][17]imidazo [1,2-d][12][13]oxazepineE. coli250Lower activity against Gram-negative bacteria.[14]
1,4-Oxazepine Pyrrolidine-containing OxazepineS. aureusHigh inhibitory activity reportedThe specific substitution pattern significantly impacts potency.[20]

Causality & Experimental Choices:

  • Gram-Positive vs. Gram-Negative: The data often shows higher potency against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). This is a common finding in drug discovery and is attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier that many compounds struggle to cross.

  • Synergistic Fusion: The strategy of fusing known bioactive scaffolds (like benzimidazole and morpholine) is a rational approach in medicinal chemistry.[19] It aims to combine the pharmacophoric features of both moieties to create a hybrid molecule with potentially enhanced or novel activity, or the ability to overcome resistance mechanisms.

Experimental Protocols: A Guide to In Vitro Validation

To ensure scientific rigor, the biological activities described must be validated through standardized, reproducible assays. This section provides detailed methodologies for the key experiments cited in the comparative studies.

Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)[14]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (1,4-oxazepane and morpholine analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Dimethyl sulfoxide (DMSO) or solubilization buffer[23]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[24] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[21] Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[25]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[26][27] This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.[28]

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[27]

  • 96-well microtiter plates (non-treated)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound. In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. Add 100 µL of the test compound stock to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.[28]

  • Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[26]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

  • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[29] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol 3: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[24]

Objective: To assess the neuroprotective potential of test compounds against H₂O₂-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (as per Protocol 1)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[24]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 2-24 hours. Rationale: This pre-treatment period allows the compound to potentially activate endogenous protective pathways within the cells before the insult.[23][24]

  • Induction of Injury: After pre-treatment, remove the medium and expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) in serum-free medium for a defined period (e.g., 4-6 hours). Include control wells (untreated) and H₂O₂-only wells (injury control).

  • Cell Viability Assessment: After the injury period, remove the H₂O₂-containing medium, wash the cells with PBS, and add fresh complete medium. Assess cell viability using the MTT assay as described in Protocol 1.[23]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Conclusion and Future Perspectives

The comparative analysis between 1,4-oxazepane and morpholine analogs reveals a compelling narrative of risk versus reward in drug design. Morpholine remains a trusted, "low-risk" scaffold, consistently imparting favorable drug-like properties.[1] Its rigid structure provides a reliable anchor for substituent placement, and its utility is validated by a multitude of successful clinical candidates.

Conversely, the 1,4-oxazepane scaffold represents a "higher-risk, higher-reward" alternative.[6] While its synthesis can be more challenging and its physicochemical properties less predictable, its inherent flexibility offers the potential to achieve superior potency and selectivity, as demonstrated in the case of dopamine D₄ receptor ligands.[6] This flexibility allows it to adapt to the contours of a binding site in ways that the more rigid morpholine cannot, opening avenues for novel therapeutic interventions.

For drug development professionals, the choice is not about which scaffold is universally "better," but which is optimal for the specific biological target and therapeutic goal.

  • For well-validated targets with a clear pharmacophore model, the rigidity and predictable nature of the morpholine scaffold may be advantageous for fine-tuning interactions.

  • For novel or challenging targets, or where conformational adaptability is desired, the underexplored chemical space of the 1,4-oxazepane scaffold presents a significant opportunity for innovation.[5]

Future research should focus on developing more robust and diverse synthetic methodologies for 1,4-oxazepanes to make this scaffold more accessible.[5] A systematic head-to-head comparison across a wider range of biological targets will be crucial to fully delineate the therapeutic potential of this promising seven-membered ring.

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  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
  • Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.
  • In vitro Anticancer Activity of Curcuma caesia on Human Skin Cancer Cell Line SK-MEL-28 (Skin Melanoma) - ARCC Journals.
  • Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines | Journal of Medicinal Chemistry - ACS Publications.
  • Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders.
  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Structure-activity relationship (SAR) of 7-substituted-1,4-oxazepanes

Structure-Activity Relationship (SAR) of 7-Substituted-1,4-Oxazepanes: A Comparative Guide for Lead Optimization Introduction 1,4-Oxazepanes are seven-membered heterocyclic compounds characterized by an oxygen atom at po...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 7-Substituted-1,4-Oxazepanes: A Comparative Guide for Lead Optimization

Introduction

1,4-Oxazepanes are seven-membered heterocyclic compounds characterized by an oxygen atom at position 1 and a nitrogen atom at position 4. Due to their unique conformational flexibility and polar surface area, they are increasingly utilized in drug discovery to target central nervous system (CNS) receptors and inflammatory pathways[1]. However, optimizing the pharmacodynamics (PD) and pharmacokinetics (PK) of these scaffolds requires precise structural tuning. This guide provides an in-depth comparative analysis of how substitutions at the 7-position (adjacent to the oxygen atom) dictate receptor affinity, mitigate metabolic liabilities, and modulate protein binding.

Pharmacodynamic Modulation: The Role of 7-Substitution in Receptor Affinity

The 7-position of the 1,4-oxazepane ring—particularly when fused to a benzene ring to form 1,4-benzoxazepines—is a critical vector for exploring the binding pockets of G-protein coupled receptors (GPCRs) such as the 5-HT1A receptor. The electronic and steric nature of the 7-substituent profoundly impacts target engagement.

Comparative SAR Data: 5-HT1A Receptor Agonists

The following table compares the binding affinities of representative 1,4-benzoxazepine analogs against the human 5-HT1A receptor, demonstrating the sensitivity of the binding pocket to 7-position modifications.

Compound ID7-Position Substituent (R)Heteroatom (X)Ki (nM) for 5-HT1APharmacological Impact
2a H (Unsubstituted)O1.2Baseline high affinity
2b 7-ChloroO0.8Enhanced affinity (Optimal)
2c 7-MethoxyO3.5Reduced affinity (Steric clash)
2d HS (Thiazepane)5.1Significant loss of binding

Data adapted from 2[2].

Expertise & Causality in PD Optimization

The introduction of a highly electronegative, lipophilic chloro group at the 7-position (Compound 2b) enhances the binding affinity to sub-nanomolar levels (Ki = 0.8 nM)[2]. Mechanistically, this is driven by the chloro group's ability to occupy a specific hydrophobic sub-pocket within the 5-HT1A receptor, potentially engaging in stabilizing halogen bonds with aromatic residues in the binding site. Conversely, introducing a 7-methoxy group (Compound 2c) results in a ~3-fold drop in affinity[2]. While the methoxy group is electron-donating, its increased steric bulk likely induces a conformational penalty or clashes with the receptor wall. Furthermore, replacing the core oxygen with sulfur (Compound 2d) alters the ring's puckering and expands the heteroatom radius, disrupting the optimal geometry required for the basic nitrogen to interact with the conserved aspartate residue in the GPCR binding pocket[2].

Pharmacokinetic Optimization: Metabolic Stability and Protein Binding

Beyond target affinity, the 1,4-oxazepane core is highly valued for its ability to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Seven-membered rings are historically vulnerable to rapid oxidative metabolism, making structural intervention necessary.

Mitigating Aldehyde Oxidase (AO) Metabolism

Unsubstituted seven-membered heterocycles often suffer from high intrinsic clearance due to oxidation by Aldehyde Oxidase (AO) or Cytochrome P450 (CYP450) enzymes. Strategic substitution at the 7-position can sterically block these metabolic hot spots. For instance, introducing a methoxy or morpholine group at the 7-position of vulnerable heterocycles has been shown to completely eliminate AO-mediated oxidation by sterically shielding the adjacent carbon from nucleophilic attack by the enzyme, as detailed in3[3].

Reducing Human Protein Binding (hPB)

In the development of NLRP3 inflammasome inhibitors, high lipophilicity often leads to excessive human protein binding (hPB), reducing the free, active fraction of the drug in whole blood. Replacing highly lipophilic rings with the polar 1,4-oxazepane core effectively lowers the LogD. Structural biology studies reveal that while the lipophilic substituents of the drug interact with the NLRP3 NACHT domain, the 1,4-oxazepane unit remains exposed to the solvent region[4]. This solvent exposure, combined with the ring's polar cyclic nature, significantly reduces hPB and translates to potent IL-1β inhibitory activity in whole blood assays[4].

SAR_Logic Core 1,4-Oxazepane Core (7-Membered Ring) Sub7 7-Position Substitution Core->Sub7 PD Pharmacodynamics (Target Affinity) Sub7->PD Modulates Binding PK Pharmacokinetics (ADME Properties) Sub7->PK Alters Lipophilicity Halo 7-Chloro Substitution Enhances 5-HT1A Affinity (Fills Hydrophobic Pocket) PD->Halo Steric 7-Methoxy Substitution Decreases Affinity (Steric Clash) PD->Steric Metab Steric Shielding Blocks AO Oxidation PK->Metab hPB Solvent Exposure Reduces Protein Binding PK->hPB

Logical SAR tree detailing the pharmacodynamic and pharmacokinetic impacts of 7-substitution.

Experimental Protocols & Self-Validating Workflows

To ensure rigorous validation of the SAR data discussed above, the following self-validating protocols are employed.

Protocol A: 5-HT1A Radioligand Binding Assay

This assay determines the Ki values of 7-substituted 1,4-oxazepanes[2]. The system is self-validating because it utilizes a known reference compound (serotonin) to establish a definitive baseline for non-specific binding, ensuring that only specific receptor interactions are quantified.

  • Membrane Preparation : Isolate cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor to ensure a high and consistent receptor density[2].

  • Reaction Setup : In a 96-well microplate, combine 50 µL of assay buffer, 25 µL of the radioligand [3H]8-OH-DPAT (final concentration 1 nM), and 25 µL of the 7-substituted test compound at varying concentrations[2].

  • Control Definition (Critical Step) : To define non-specific binding, run parallel wells replacing the test compound with 10 µM unlabeled serotonin[2]. This high concentration saturates all specific 5-HT1A sites; any remaining radioactivity is strictly non-specific.

  • Incubation : Add 100 µL of the cell membrane preparation (containing 15 µg of protein) to initiate the reaction. Incubate at 37°C for exactly 30 minutes to reach equilibrium[2].

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters extensively with ice-cold buffer to remove unbound radioligand[2]. Quantify the bound radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep CHO-K1-5-HT1A Incubate Incubation [3H]8-OH-DPAT + Cpd Prep->Incubate Add Ligands Filter Filtration & Wash Remove Unbound Incubate->Filter 30 min, 37°C Quant Quantification Liquid Scintillation Filter->Quant Isolate Bound Data Data Analysis Calculate Ki Quant->Data Cheng-Prusoff

Step-by-step experimental workflow for the self-validating 5-HT1A radioligand binding assay.

Protocol B: Whole Blood IL-1β Inhibition Assay (Protein Binding Validation)

To validate the effect of the 1,4-oxazepane ring on protein binding, compounds are tested in a whole blood assay where high protein concentrations naturally mask highly bound drugs[4].

  • Blood Collection : Collect fresh human whole blood in heparinized tubes.

  • Compound Treatment : Pre-incubate the blood with serial dilutions of the 1,4-oxazepane derivatives for 30 minutes[4]. Include CP-456,773 as a positive control (expected IC50 ≈ 0.060 µM) to validate assay sensitivity[4].

  • Stimulation : Stimulate the target inflammasome using LPS (Lipopolysaccharide) followed by ATP.

  • Readout : Centrifuge the samples to isolate plasma and quantify IL-1β levels via ELISA. A shift in IC50 between isolated enzyme assays and this whole blood assay directly quantifies the compound's free fraction and validates the hPB reduction achieved by the oxazepane core[4].

Conclusion

The 1,4-oxazepane scaffold is a highly tunable moiety in medicinal chemistry. As demonstrated, precise modifications at the 7-position—such as the introduction of a chloro group—can optimize GPCR binding affinity by exploiting hydrophobic sub-pockets. Simultaneously, the inherent polarity and strategic substitution of the ring serve to block metabolic oxidation and reduce protein binding, maximizing the drug's free fraction in systemic circulation.

References

  • Journal of Medicinal Chemistry (ACS). "Mitigating Heterocycle Metabolism in Drug Discovery". [Link]

  • PubMed Central (NIH). "Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide". [Link]

Sources

Comparative

A Head-to-Head Battle for Metabolic Supremacy: CF3- vs. CH3-Substituted Heterocycles in Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of robust and effective drug candidates, medicinal chemists are constantly seeking strategies to enhan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust and effective drug candidates, medicinal chemists are constantly seeking strategies to enhance metabolic stability, a critical determinant of a drug's pharmacokinetic profile and, ultimately, its clinical success. One of the most powerful and widely employed tactics is the strategic substitution of metabolically labile methyl (CH₃) groups with trifluoromethyl (CF₃) groups on heterocyclic scaffolds. This guide provides a comprehensive comparison of the metabolic stability of CF₃- versus CH₃-substituted heterocycles, supported by experimental data and a deep dive into the underlying biochemical principles.

The Metabolic Fate of Methyl-Substituted Heterocycles: A Vulnerable Target

Methyl groups, while seemingly innocuous, are often the Achilles' heel of a drug molecule when it comes to metabolic stability. They are prime targets for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][2] The most important CYP isozymes in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, which collectively are responsible for the biotransformation of the vast majority of drugs.[1]

The primary metabolic pathway for a methyl group on a heterocyclic ring is oxidation to a hydroxymethyl group, which is then often further oxidized to a carboxylic acid. This process, catalyzed by CYPs, significantly increases the polarity of the molecule, facilitating its excretion from the body and often leading to a shorter half-life and reduced drug exposure.[3]

Figure 1: General metabolic pathway of a methyl group on a drug molecule.

The Trifluoromethyl Shield: Blocking the Metabolic Onslaught

The introduction of a trifluoromethyl group in place of a methyl group serves as a powerful "metabolic shield."[4] This enhancement in metabolic stability is primarily attributed to the fundamental difference in bond strength between the carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, making it significantly more resistant to enzymatic cleavage by CYP450 enzymes.[5]

By strategically replacing a metabolically vulnerable methyl group with a robust trifluoromethyl group, medicinal chemists can effectively block this major metabolic pathway. This "metabolic switching" forces the body to find alternative, often slower, routes of metabolism, leading to a number of desirable pharmacokinetic consequences.[3]

Quantitative Comparison: The Experimental Evidence

The theoretical advantages of CF₃ substitution are consistently borne out in experimental data. In vitro and in vivo studies repeatedly demonstrate a marked improvement in metabolic stability for trifluoromethylated analogs compared to their methylated counterparts.

ParameterCH₃-Substituted HeterocycleCF₃-Substituted HeterocycleRationale for Change
In Vitro Half-Life (t½) ShorterLongerThe blockage of a primary metabolic pathway by the CF₃ group leads to a slower rate of drug clearance.[3]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance, a measure of the metabolic capacity of the liver, is reduced due to the inhibition of a major metabolic route.[3]
Number of Metabolites Generally higherSignificantly reducedBy blocking the initial oxidative step, the formation of downstream metabolites is minimized.[4]
In Vivo Bioavailability LowerOften HigherReduced first-pass metabolism in the liver can lead to a greater proportion of the drug reaching systemic circulation.

Case Study: Benzimidazole Antiviral Agents

A study on a series of benzimidazole derivatives as antiviral agents provides a clear example of the impact of CF₃ substitution. The trifluoromethyl-substituted compound 27 exhibited significantly higher potency against several viruses compared to its methyl-substituted analog 28 .[6]

CompoundSubstitution at Position-2Antiviral Activity (EC₅₀ in μM)
27 -CF₃CVB-5: 11, RSV: 22, YFV: 33
28 -CH₃CVB-5: 47, RSV: >100, YFV: 33

While this data directly reflects antiviral potency, it is often linked to the compound's stability and ability to reach its target. The increased potency of the CF₃ analog is consistent with enhanced metabolic stability.[6]

Case Study: Picornavirus Inhibitors

In a study of picornavirus inhibitors, replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring demonstrated a "global metabolic protective effect." The methyl-containing compound was metabolized into eight different products in a monkey liver microsomal assay, while the trifluoromethyl analog yielded only two minor metabolites. This dramatic reduction in metabolic products highlights the profound stabilizing effect of the CF₃ group.[4]

The Key Enzymatic Players: Which CYPs are Most Affected?

The metabolism of methyl-substituted heterocycles is not mediated by a single CYP isozyme but rather a collection of them, with the predominant players often being members of the CYP2C, CYP2D, and CYP3A families.[1][7]

  • CYP3A4 and CYP2C9: These are major enzymes involved in the metabolism of a wide range of drugs, including many N-methylated heterocyclic compounds.[8][9] For example, CYP3A4 is involved in the methyl oxidation of the triazole fungicide voriconazole.[10]

  • CYP2D6: This isozyme is particularly known for its role in the metabolism of approximately 25% of clinically used drugs, and O-demethylation is a common reaction it catalyzes on aromatic methyl ethers.[11]

By blocking the action of these key enzymes at the methyl-substituted position, the trifluoromethyl group can significantly alter the drug's metabolic profile.

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the metabolic stability of novel compounds, the in vitro liver microsomal stability assay is a cornerstone of early drug discovery.

Figure 2: A typical experimental workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology: In Vitro Liver Microsomal Stability Assay

  • Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[12]

  • Materials:

    • Test compound and control compounds

    • Liver microsomes (human, rat, etc.)

    • NADPH regenerating system (to ensure a continuous supply of the necessary cofactor for CYP enzymes)

    • Phosphate buffer (pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile)

    • 96-well plates

    • Incubator (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure: a. Prepare working solutions of the test compound and control compounds in a suitable buffer. b. Prepare the liver microsome suspension in phosphate buffer. c. In a 96-well plate, add the liver microsome suspension and the test compound. Pre-incubate the plate at 37°C for a short period. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the quenching solution. f. Centrifuge the plate to pellet the precipitated proteins. g. Transfer the supernatant to a new plate for analysis. h. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[13]

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining against time. b. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½). c. The intrinsic clearance (CLint) can then be calculated using the following formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) [3]

In Vivo Pharmacokinetic Studies: The Bigger Picture

While in vitro assays provide a crucial initial assessment, in vivo pharmacokinetic studies in animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). In these studies, the drug is administered to animals (e.g., rats, mice), and blood samples are collected over time to measure the concentration of the parent drug and its metabolites. This data allows for the determination of key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life, providing a more comprehensive understanding of the drug's fate in a living system.

Conclusion: A Clear Winner in the Quest for Stability

The strategic replacement of a metabolically labile methyl group with a trifluoromethyl group is a cornerstone of modern medicinal chemistry for a clear and compelling reason: it consistently and predictably enhances metabolic stability. By blocking a primary route of oxidative metabolism, the CF₃ group can significantly improve a drug candidate's pharmacokinetic profile, leading to a longer half-life, increased bioavailability, and a more favorable dosing regimen. The experimental evidence, from in vitro microsomal assays to in vivo pharmacokinetic studies, overwhelmingly supports the superiority of the trifluoromethyl shield in protecting heterocyclic drug candidates from the metabolic machinery of the body. For researchers in drug discovery, the choice between a CH₃ and a CF₃ group at a metabolically sensitive position on a heterocyclic core is often a critical decision that can profoundly impact the trajectory of a development program.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Trifluoromethylated Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Trifluoromethyl Group - A Double-Edged Sword in Analytics The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group - A Double-Edged Sword in Analytics

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] However, the very properties that make the CF₃ group so attractive—its high electronegativity and chemical stability—present significant challenges for analytical scientists.[1] Accurate and precise quantification is non-negotiable for regulatory submission and ensuring drug safety and efficacy. This necessitates robust, validated analytical methods.

This guide provides an in-depth comparison of common analytical techniques for trifluoromethylated compounds and outlines a framework for cross-validation, ensuring data integrity across different methods, laboratories, or instruments. Our focus is on the "why" behind the "how," grounding every recommendation in established scientific principles and regulatory expectations, primarily those outlined in the ICH Q2(R1) guidelines.[2][3][4]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[5][6] For regulatory filings (IND, NDA, etc.), a thoroughly validated method is mandatory.[5] The core parameters, as defined by ICH Q2(R1), include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement between a series of measurements (evaluated at repeatability and intermediate precision levels).[4]

  • Specificity/Selectivity: Ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: Proportionality of the signal to the analyte concentration over a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has suitable levels of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Cross-validation extends this principle by comparing data from two or more validated analytical methods or laboratories to ensure their equivalency.[5][8] This is critical when a method is transferred to a new lab, when different methods are used across a development program, or when a method is updated.[5][8]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for a trifluoromethylated compound depends on its physicochemical properties, the sample matrix, and the analytical objective (e.g., impurity profiling vs. bulk assay).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)19F Nuclear Magnetic Resonance (NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Separation using a supercritical fluid (typically CO₂) as the mobile phase.[9]Measures absorption of RF waves by ¹⁹F nuclei, providing structural and quantitative data.[10]
Applicability to CF₃ Compounds Excellent for a wide range of non-volatile and thermally stable CF₃ compounds. The workhorse of pharmaceutical analysis.Suitable for volatile and thermally stable CF₃ compounds. May require derivatization for polar analytes.[10][11]Bridges the gap between GC and HPLC, ideal for non-polar to moderately polar compounds and chiral separations.[9]Powerful for structural elucidation and quantification without a reference standard (qNMR). High specificity.[12][13]
Strengths Versatile, robust, and widely available. Well-understood validation pathways.High resolution and sensitivity, especially with mass spectrometry (MS) detection.3-4 times faster than HPLC, significantly reduced organic solvent waste ("Green Chemistry").[9]Highly specific with a wide chemical shift range, reducing peak overlap.[14] No endogenous fluorine signal in biological systems.[12]
Challenges & Causality Peak tailing can occur due to interactions of the electronegative CF₃ group with residual silanols on silica-based columns. Requires careful column selection (e.g., end-capped, high-purity silica).[15]Limited to thermally stable compounds; degradation can occur in the injector port.[9] Derivatization adds complexity and potential for error.[10]Lower solvating power of CO₂ for highly polar compounds compared to HPLC solvents.[16]Lower sensitivity compared to MS-based methods.[10] High instrument cost.
Typical Detector UV-Visible, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)UV-Visible, DAD, MS, Evaporative Light Scattering (ELSD)N/A

Workflow for Method Validation & Cross-Validation

The following diagram illustrates a comprehensive workflow, from initial method development through to inter-method cross-validation.

Method_Validation_Workflow Workflow for Analytical Method Validation and Cross-Validation cluster_0 Primary Method Validation (e.g., HPLC) cluster_1 Secondary Method (e.g., SFC) cluster_2 Cross-Validation Dev Method Development (e.g., HPLC-UV) ValProto Write Validation Protocol Dev->ValProto Spec Specificity (Peak Purity) ValProto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob ValRep Validation Report Rob->ValRep XValProto Write Cross-Validation Protocol ValRep->XValProto Dev2 Method Development (e.g., SFC-UV) Val2 Full or Partial Validation Dev2->Val2 Val2->XValProto Analysis Analyze Same QC Samples by Both Methods XValProto->Analysis Compare Compare Results (Statistical Analysis) Analysis->Compare Compare->Dev Discrepancy Investigate Compare->ValRep Data Comparable XValRep Cross-Validation Report Compare->XValRep Cross_Validation_Logic start Prepare Homogeneous QC Samples hplc Analyze via Primary Method (HPLC) start->hplc sfc Analyze via Secondary Method (SFC) start->sfc compare Compare Results (% Difference) hplc->compare sfc->compare pass Methods are Equivalent compare->pass  Criteria Met fail Investigate Discrepancy compare->fail  Criteria Not Met

Sources

Comparative

Pharmacokinetic Profile Comparison of Oxazepane Bioisosteres: A Technical Guide for Drug Design

In my tenure as a Senior Application Scientist, I have frequently navigated the treacherous waters of lead optimization, where a highly potent molecule is derailed by poor pharmacokinetics (PK). A persistent bottleneck i...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist, I have frequently navigated the treacherous waters of lead optimization, where a highly potent molecule is derailed by poor pharmacokinetics (PK). A persistent bottleneck in drug development is balancing metabolic stability with an optimal free drug fraction. One of the most elegant and field-proven solutions to this problem is the bioisosteric replacement of saturated heterocycles[1].

Specifically, the transition from traditional 6-membered rings (like morpholine or piperazine) to 7-membered rings—most notably 1,4-oxazepane —has emerged as a transformative strategy[2]. This guide provides an objective, data-backed comparison of 1,4-oxazepane against its primary bioisosteres, detailing the mechanistic causality behind its superior PK profile and the self-validating experimental workflows required to evaluate it.

Mechanistic Rationale: The Causality Behind the Scaffold

When we swap a morpholine ring for a 1,4-oxazepane, we are not merely adding a methylene group; we are fundamentally altering the molecule's physicochemical identity and stereoelectronic landscape[3].

  • Stereoelectronic Puckering and Protein Binding (hPB): High human protein binding (hPB) traps drugs in plasma, preventing them from engaging their target. 7-membered rings possess greater conformational flexibility and a non-planar, puckered geometry compared to 6-membered rings[1]. This stereochemical bulk disrupts efficient hydrophobic packing against plasma proteins like human serum albumin (HSA), directly causing a significant reduction in hPB and increasing the free fraction of the drug[1].

  • pKa and LogD Modulation: The expanded ring alters the dihedral angles around the nitrogen lone pair, often increasing the basicity of the amine. At physiological pH (7.4), a higher ionized fraction reduces the LogD, further decreasing lipophilicity-driven off-target binding and improving aqueous solubility[4].

  • Metabolic Shielding via Heteroatom Placement: Why choose oxazepane over diazepane? While 1,4-diazepane effectively lowers hPB, its two basic nitrogens make it a prime target for rapid CYP450-mediated N-dealkylation, resulting in high intrinsic clearance[5]. By replacing one nitrogen with an oxygen atom (1,4-oxazepane), the strong electron-withdrawing effect of the oxygen deactivates the adjacent C-H bonds. This causality explains why oxazepanes resist oxidative metabolism far better than their diazepane or azepane counterparts, striking an optimal balance between free fraction and half-life[3].

BioisostereLogic Lead Lead Compound (High hPB, Rapid Clearance) Morpholine Morpholine (6-membered) High hPB, Moderate Clearance Lead->Morpholine Baseline Diazepane 1,4-Diazepane (7-membered) Low hPB, High Clearance Lead->Diazepane Ring Expansion Oxazepane 1,4-Oxazepane (7-membered) Low hPB, Stable Clearance Lead->Oxazepane Optimal Bioisostere

Logical workflow of PK optimization via oxazepane bioisosteric replacement.

Comparative Pharmacokinetic Profiles

To objectively compare these bioisosteres, we can look at representative quantitative data derived from recent optimization campaigns, such as the development of NLRP3 inflammasome inhibitors[1] and DPP1 inhibitors (e.g., the clinical candidate AZD7986)[2]. The table below summarizes the typical PK shifts observed when substituting the heterocyclic core of a lead compound.

Bioisostere ScaffoldRing SizeLogD (pH 7.4)Human Protein Binding (hPB)Free Fraction (%)Human Microsomal Clearance (µL/min/mg)
Morpholine 61.8>99.5%<0.5%12.4
Piperazine (N-Me) 61.598.2%1.8%28.6
1,4-Diazepane 71.295.5%4.5%35.2
1,4-Oxazepane 71.394.1%5.9%15.8

Data Interpretation: The 1,4-oxazepane scaffold provides the optimal therapeutic window. It reduces hPB significantly compared to morpholine (increasing the free fraction by over 10-fold) while maintaining a much lower, more stable microsomal clearance rate than 1,4-diazepane[1],[5].

Self-Validating Experimental Workflows

Trustworthiness in PK profiling requires that every assay operates as a self-validating system. Below are the rigorous, step-by-step methodologies I utilize to generate the comparative data shown above.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the in vitro intrinsic clearance ( CLint​ ) to predict in vivo metabolic half-life.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice to preserve delicate CYP450 enzyme activity. Prepare a 1 mM stock of the oxazepane test compound in DMSO.

  • Incubation Matrix: Mix HLM (final concentration 0.5 mg/mL) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: DMSO must be kept below 0.1% final concentration to prevent solvent-induced CYP inhibition. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate the reaction. Causality: CYP450 enzymes are obligate NADPH-dependent monooxygenases; without it, oxidative metabolism cannot occur.

    • Self-Validation Step: Run Verapamil concurrently as a high-clearance positive control, and Warfarin as a low-clearance negative control. If Verapamil is not rapidly cleared, the HLM batch is compromised.

  • Quenching: At specific time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Objective: Quantify the unbound (free) fraction of the drug available for target engagement.

  • Sample Spiking: Spike human plasma with the test compound to a final concentration of 5 µM.

  • Loading: Load 200 µL of the spiked plasma into the sample chamber of a RED device insert (membrane MWCO 8,000 Da). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber. Causality: The 8 kDa cutoff ensures that plasma proteins (like the 66 kDa HSA) remain trapped, allowing only the free drug to diffuse into the buffer.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.

    • Self-Validation Step: Run Propranolol as a highly-bound control (>90% bound) to verify membrane integrity and equilibrium achievement.

  • Matrix Matching (Critical Step): Remove 50 µL from both chambers. Add 50 µL of blank plasma to the buffer sample, and 50 µL of blank PBS to the plasma sample. Causality: Matrix matching ensures identical ionization efficiencies and suppresses matrix effects during LC-MS/MS analysis, preventing skewed ratio calculations.

  • Extraction: Quench with 300 µL of internal standard-spiked acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

PKWorkflow Step1 Compound Synthesis Step2 HLM Stability Assay Step1->Step2 Step3 Equilibrium Dialysis (hPB) Step1->Step3 Step4 LC-MS/MS Quantification Step2->Step4 Step3->Step4 Step5 PK Parameter Calculation Step4->Step5

High-throughput experimental workflow for evaluating bioisostere PK profiles.

Conclusion

The strategic implementation of 1,4-oxazepane as a bioisostere represents a masterclass in structure-based PK optimization. By leveraging the stereoelectronic puckering of a 7-membered ring to disrupt protein binding, while simultaneously utilizing the electron-withdrawing nature of the oxygen atom to shield against CYP450 metabolism, drug developers can rescue highly potent lead compounds from clinical failure.

References

  • Title : Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide Source : ACS Medicinal Chemistry Letters (2023) URL :[Link]

  • Title : Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) Source : Journal of Medicinal Chemistry (2016) URL :[Link]

  • Title : Mitigating Heterocycle Metabolism in Drug Discovery Source : Journal of Medicinal Chemistry (2012) URL :[Link]

Sources

Validation

A Head-to-Head Comparison of Trifluoromethylation Reagents for Modern Synthesis

Introduction: The Indispensable Trifluoromethyl Group In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the trifluoromethyl (CF₃) group stands out as a "group of privilege."[1] Its inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Trifluoromethyl Group

In the landscape of modern medicinal chemistry, agrochemicals, and materials science, the trifluoromethyl (CF₃) group stands out as a "group of privilege."[1] Its incorporation into organic molecules is a cornerstone strategy for modulating chemical and biological properties.[2] The unique combination of high electronegativity, metabolic stability, and lipophilicity imparted by the CF₃ group can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved bioavailability, binding affinity, and a longer half-life.[2][3][4]

The development of robust and versatile trifluoromethylation methods is, therefore, a field of intense research.[5] For the synthetic chemist, navigating the ever-expanding arsenal of reagents can be a challenge. The choice is not merely about installing a CF₃ group but about doing so with precision, efficiency, and compatibility with complex molecular architectures. This guide provides an in-depth, head-to-head comparison of the three principal classes of trifluoromethylation reagents—electrophilic, nucleophilic, and radical—grounded in mechanistic principles and supported by comparative experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon

Electrophilic trifluoromethylation reagents are designed to deliver a formal "CF₃⁺" equivalent to a wide array of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems.[3] This class is dominated by two families of reagents: the hypervalent iodine compounds pioneered by Togni and the sulfonium salts developed by Umemoto.[6][7]

Key Reagents: Togni vs. Umemoto
  • Togni's Reagents (Hypervalent Iodine): These reagents, particularly Togni Reagent I and II, are commercially available, shelf-stable solids with broad functional group tolerance.[6][7] A key feature is their ability to participate in both electrophilic and radical pathways, a duality that can be influenced by reaction conditions and additives.[6][8] Togni Reagent II is noted to be approximately an order of magnitude slower than Reagent I in some reactions.[6]

  • Umemoto's Reagents (Sulfonium Salts): These reagents are powerful electrophiles, often demonstrating superior reactivity compared to Togni's reagents, especially for the trifluoromethylation of soft nucleophiles like β-ketoesters.[9][10] More reactive and structurally diverse generations of Umemoto-type reagents continue to be developed, offering even higher yields and broader applicability.[9][11]

Performance Data: A Direct Comparison

The choice between Togni and Umemoto reagents is highly substrate-dependent. For activated methylene compounds, the data consistently favors Umemoto-type reagents.

Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow / Inefficient[9]
Sulfonium SaltUmemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[9]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[9]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate94[9]
Hypervalent IodineTogni Reagent IIndole75[3]
Mechanistic Insights & Causality

The efficacy of electrophilic trifluoromethylation hinges on activating the reagent to generate the reactive species. For Togni's reagents, this can be promoted by Lewis or Brønsted acids, which enhance the electrophilicity of the iodine center.[12] Umemoto's reagents, being pre-formed salts, are inherently more reactive. Both reagent classes can also undergo single-electron transfer (SET) processes to generate a trifluoromethyl radical (CF₃•), expanding their reactivity beyond simple nucleophilic attack.[8][13]

G cluster_0 Generalized Electrophilic Pathways Reagent Electrophilic CF₃ Reagent (Togni, Umemoto) Product R-CF₃ Product Reagent->Product Nucleophilic Attack SET Single Electron Transfer (SET) Reagent->SET Nucleophile Nucleophile (Enolate, Arene, etc.) Nucleophile->Product Radical CF₃• Radical Radical_Product Radical-derived Product Radical->Radical_Product SET->Radical generates

Caption: Generalized pathways for electrophilic trifluoromethylation.

Experimental Protocol: Trifluoromethylation of a β-Ketoester with Umemoto Reagent IV

This protocol describes the trifluoromethylation of a pre-formed enolate, a scenario where Umemoto-type reagents excel.[9]

  • Enolate Formation: Prepare the sodium salt of the β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate) by treating it with a suitable base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the prepared sodium salt of the β-keto ester in anhydrous DMF.

  • Reagent Addition: Cool the solution to -20 °C. Add Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired α-trifluoromethyl-β-keto ester.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

Nucleophilic trifluoromethylation introduces a "CF₃⁻" synthon and is the method of choice for electrophilic substrates, most notably carbonyl compounds (aldehydes, ketones) and imines.[14][15] The undisputed champion of this class is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[16][17]

Mechanism of Action: Fluoride-Catalyzed Activation

The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[14] This generates a hypervalent siliconate intermediate, which serves as the source of the reactive trifluoromethyl anion (CF₃⁻). The CF₃⁻ then adds to the electrophile.

Caption: General workflow for nucleophilic trifluoromethylation.

Experimental Protocol: Lewis Acid-Promoted Trifluoromethylation of a Ketone

The reactivity of the Ruppert-Prakash reagent can be significantly enhanced by using a Lewis acid to activate the carbonyl substrate.[18]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone substrate (1.0 mmol).

  • Solvent and Reagents: Dissolve the substrate in an anhydrous solvent like tetrahydrofuran (THF) (5 mL). Cool the solution to 0 °C in an ice bath.

  • Addition Sequence: Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution, followed by the slow, dropwise addition of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equivalents).[18]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[18]

  • Quench and Desilylation: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation of the intermediate silyl ether.[18]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[18]

Radical Trifluoromethylation: The Power of the CF₃• Radical

Radical trifluoromethylation provides a powerful and complementary approach, particularly for the functionalization of alkenes and direct C-H trifluoromethylation of arenes and heteroarenes.[3][12] The most common and practical precursor for generating the trifluoromethyl radical (CF₃•) is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent.[19][20][21]

Key Reagent: Langlois Reagent

The Langlois reagent is an inexpensive, stable, and easy-to-handle solid.[21] It is not the trifluoromethylating species itself but serves as a precursor to the CF₃• radical upon oxidation. This can be achieved through various methods, including the use of a chemical oxidant (like tert-butyl hydroperoxide, TBHP) or, more modernly, through photoredox catalysis.[12][20]

Performance and Applications

This method is particularly advantageous for late-stage functionalization and for substrates that are poor nucleophiles or electrophiles. Photoredox catalysis, in particular, offers exceptionally mild conditions for these transformations.[12]

Mechanistic Insights: Photoredox Catalysis

In a typical photoredox cycle, a photocatalyst (e.g., fac-Ir(ppy)₃) is excited by visible light. The excited-state catalyst is a potent reductant and can engage in a single-electron transfer (SET) with the Langlois reagent. This generates the trifluoromethyl radical, which then engages the substrate.

G cluster_2 Radical Trifluoromethylation Workflow (Photoredox) Start Start Setup Combine Arene, Langlois Reagent, Photocatalyst (e.g., fac-Ir(ppy)₃), Base Start->Setup Irradiation Irradiate with Blue LEDs Setup->Irradiation Excitation PC → PC* Irradiation->Excitation SET SET from PC* to CF₃SO₂Na Excitation->SET Radical_Gen Generate CF₃• Radical SET->Radical_Gen Addition CF₃• adds to Arene Radical_Gen->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product CF₃-Arene Product Oxidation->Product

Caption: General workflow for radical trifluoromethylation.

Experimental Protocol: Photoredox C-H Trifluoromethylation of an Arene

This protocol is a general procedure for the direct C-H trifluoromethylation of an electron-rich arene or heteroarene.[12]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the arene (0.5 mmol), Langlois reagent (1.0 mmol), the photocatalyst fac-Ir(ppy)₃ (0.01 mmol), and a base such as K₂HPO₄ (1.5 mmol).

  • Solvent and Degassing: Add anhydrous acetonitrile (4 mL). Seal the vial and degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Irradiation: Place the vial near a blue LED light source and begin vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated arene.

Summary and Reagent Selection Guide

The optimal choice of a trifluoromethylation reagent is dictated by the nature of the substrate and the desired bond construction.

CharacteristicElectrophilic ReagentsNucleophilic ReagentsRadical Reagents
Reagent Type "CF₃⁺" Source"CF₃⁻" Source"CF₃•" Source
Common Examples Togni Reagents, Umemoto ReagentsRuppert-Prakash Reagent (TMSCF₃)Langlois Reagent (CF₃SO₂Na)
Typical Substrates Enolates, β-ketoesters, electron-rich arenes, phenols, thiols.[3][6]Aldehydes, ketones, imines, and other electrophiles.[14][15]Alkenes, alkynes, (hetero)arenes for C-H functionalization.[3][12]
Key Advantages Broad substrate scope for nucleophiles, commercially available, well-established.Highly effective and selective for carbonyls/imines, reliable.Excellent for C-H functionalization, mild conditions (photoredox), cost-effective reagent.[9][12]
Limitations Can be less reactive than other classes; selectivity issues (C vs. O trifluoromethylation) can arise.[12]Requires activation; sensitive to moisture; limited to electrophilic substrates.[12]Can lack regioselectivity in some cases; requires an initiator (oxidant/light).

Safety Precautions

Safety is paramount when handling trifluoromethylation reagents.[12]

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Some reagents can be toxic or corrosive and should be handled with care. Consult the Safety Data Sheet (SDS) for each specific reagent.[12]

  • Inert Atmosphere: Reagents sensitive to air and moisture, such as the Ruppert-Prakash reagent and reactions involving strong bases, require the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[12][22]

  • Pressure: Reactions that may generate gaseous byproducts should be performed in an open or well-vented system to avoid pressure buildup.[12]

References

  • Technical Support Center: Trifluoromethyl
  • A Comparative Guide to Alternative Reagents for Trifluoromethyl
  • A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance D
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6780-6793. [Link]

  • The Trifluoromethyl Group: A Powerful Strategy for Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents - Benchchem.
  • Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Applic
  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development - Benchchem.
  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - PubMed. [Link]

  • Ali, M. K., & Taha, N. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2733-2746. [Link]

  • Application Notes and Protocols for Trifluoromethylation Reactions Utilizing Boron Trifluoride Lewis Acids - Benchchem.
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]

  • Trifluoromethyltrimethylsilane - Wikipedia. [Link]

  • An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent - ACS Publications. [Link]

  • [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar. [Link]

  • Reagent of the month – November - Langlois reagent - SigutLabs. [Link]

  • Trifluoromethyltrimethylsilane - American Chemical Society. [Link]

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Comparative

Confirming Target Engagement of Novel Kinase Inhibitor: A Comparative Guide for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this process i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this process is the unequivocal confirmation of target engagement – demonstrating that a compound physically interacts with its intended biological target within a cellular context. This guide provides a comprehensive comparison of established methodologies for confirming the target engagement of a novel small molecule, using the hypothetical kinase inhibitor 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a case study.

While specific biological data for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is not yet publicly available, its structure, featuring a seven-membered oxazepane ring and a trifluoromethyl group, suggests potential interactions with protein kinases. The trifluoromethyl group, in particular, is a common feature in kinase inhibitors, valued for its ability to enhance binding affinity and metabolic stability.[1] This guide, therefore, will proceed under the hypothesis that 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a novel kinase inhibitor and will explore robust experimental strategies to validate this hypothesis.

We will delve into the principles, protocols, and comparative advantages of three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and direct biochemical kinase inhibition assays. By understanding the nuances of each technique, researchers can design a comprehensive validation strategy that provides irrefutable evidence of target engagement.

Comparative Analysis of Target Engagement Methodologies

Confirming that a compound binds to its intended target is a cornerstone of drug discovery. A multi-faceted approach, employing both cell-based and biophysical methods, provides the most robust and reliable data. Below is a comparative overview of three powerful techniques.

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; performed in intact cells or lysates, providing physiological relevance.[2][3][4][5]Indirect measurement of binding; requires a specific antibody for detection.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the analyte (small molecule) flows over the immobilized ligand (target protein).[6]Real-time, label-free kinetic data (on- and off-rates); high sensitivity for small molecules.[6][7][8]Requires purified protein; immobilization can sometimes affect protein conformation and activity.[7]
Biochemical Kinase Inhibition Assay Measures the compound's ability to inhibit the enzymatic activity of the target kinase.Direct functional readout of target modulation; various assay formats available (e.g., luminescence, fluorescence).[9][10][11]In vitro assay that may not fully recapitulate the cellular environment; potential for assay interference.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[2][3][5] The principle is based on the increased thermal stability of a protein when it is bound by a ligand.[12]

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the target kinase compound_treatment 2. Treat cells with 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane or vehicle control cell_culture->compound_treatment heating 3. Heat cell lysates or intact cells across a temperature gradient compound_treatment->heating lysis 4. Lyse cells and separate soluble and aggregated protein fractions heating->lysis western_blot 5. Detect soluble target protein by Western Blot lysis->western_blot data_analysis 6. Plot protein levels vs. temperature to generate a melting curve western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase to 80-90% confluency.

    • Treat the cells with varying concentrations of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • For intact cells, wash and resuspend the cells in a suitable buffer. For cell lysates, prepare the lysate according to standard protocols.

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[2]

  • Lysis and Fractionation:

    • Lyse the cells (if not already lysed) using freeze-thaw cycles or detergents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration in each sample.

    • Analyze the levels of the soluble target kinase by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the binding kinetics of a small molecule to its protein target.[6]

Workflow for SPR:

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilization 1. Immobilize purified target kinase onto a sensor chip injection 2. Inject varying concentrations of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane over the sensor surface immobilization->injection detection 3. Monitor the change in refractive index in real-time injection->detection sensorgram 4. Generate a sensorgram (response vs. time) detection->sensorgram fitting 5. Fit the data to a binding model to determine kinetic parameters (ka, kd, KD) sensorgram->fitting

Caption: A schematic overview of a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Protein Immobilization:

    • Immobilize the purified target kinase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a stable and active protein surface.[7]

  • Binding Analysis:

    • Prepare a series of dilutions of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane in a suitable running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

  • Data Analysis:

    • Generate sensorgrams by plotting the response units against time.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]

Biochemical Kinase Inhibition Assay

A direct and functional way to assess target engagement is to measure the ability of the compound to inhibit the enzymatic activity of the target kinase.[9][11]

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis preincubation 1. Pre-incubate the target kinase with varying concentrations of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane initiation 2. Initiate the kinase reaction by adding ATP and the kinase substrate preincubation->initiation incubation 3. Incubate for a defined period to allow for substrate phosphorylation initiation->incubation detection 4. Detect the amount of phosphorylated substrate or ADP produced incubation->detection ic50 5. Plot the percentage of inhibition vs. compound concentration and determine the IC50 detection->ic50

Caption: A general workflow for a biochemical kinase inhibition assay.

Detailed Protocol (using ADP-Glo™ as an example):

  • Reaction Setup:

    • In a multi-well plate, add the purified kinase enzyme.

    • Add serial dilutions of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane or a control inhibitor.

    • Pre-incubate the enzyme and compound for a short period (e.g., 10-30 minutes).[14]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.[15]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Confirming the target engagement of a novel compound like 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a non-negotiable step in the drug discovery pipeline. By employing a combination of orthogonal assays, researchers can build a compelling case for the compound's mechanism of action. The Cellular Thermal Shift Assay provides crucial evidence of target binding in a physiological context, while Surface Plasmon Resonance offers precise kinetic details of the interaction. Finally, a biochemical kinase inhibition assay directly demonstrates the functional consequence of this binding. Together, these methods provide a robust and comprehensive validation of target engagement, paving the way for further preclinical and clinical development.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]

  • Hait, S., et al. (2014). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Retrieved from [Link]

  • Ahmad, S., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Hamad, B. K., & Ahamed, M. R. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 7-(trifluoromethyl)-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • Fernández-Mato, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • Piekielna-Cieśla, J., & Ratajczak-Sitarz, M. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target class profiling of small molecule methyltransferases. Retrieved from [Link]

  • Fournier, R., et al. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium Upon Formation of Their N-Oxides. Molecules. Retrieved from [Link]

  • Gębura, K., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. Retrieved from [Link]

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Validation

Evaluating Off-Target Effects of Novel 1,4-Oxazepane Derivatives: A Comparative Guide

As a Senior Application Scientist, I approach scaffold selection in medicinal chemistry not just as a structural exercise, but as a multi-dimensional optimization problem. The 1,4-oxazepane ring—a seven-membered heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold selection in medicinal chemistry not just as a structural exercise, but as a multi-dimensional optimization problem. The 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen—has emerged as a powerful scaffold for developing novel therapeutics[1]. However, the very physicochemical properties that make it attractive for target engagement also predispose it to specific off-target liabilities.

This guide objectively compares the performance and safety profile of a novel 1,4-oxazepane derivative (referred to here as OXA-2026 ) against a traditional piperazine-based alternative (PIP-101 ). Furthermore, it details the self-validating experimental methodologies required to rigorously profile these compounds for cardiotoxicity and broad kinome off-target effects.

Scaffold Mechanics: The Double-Edged Sword of 3D Flexibility

The fundamental difference between six-membered rings (like morpholine or piperazine) and the seven-membered 1,4-oxazepane lies in their size, flexibility, and three-dimensional (3D) shape[1].

While a piperazine ring is largely restricted to a rigid chair conformation, the 1,4-oxazepane scaffold can adopt multiple accessible conformations. This increased flexibility allows for a broader exploration of chemical space, often leading to superior potency against the primary target. However, this conformational adaptability is a double-edged sword: it significantly increases the probability of the molecule molding into unintended binding pockets, such as the ATP-binding sites of off-target kinases[2] or the inner pore of the human Ether-à-go-go-Related Gene (hERG) potassium channel[3].

ScaffoldMechanics A 1,4-Oxazepane Scaffold (High 3D Flexibility) B Target Kinase (Therapeutic Efficacy) A->B High Affinity Binding C Off-Target Kinases (e.g., Aurora A/B) A->C Conformational Adaptation D hERG K+ Channel (Pore Trapping) A->D Lipophilic/Basic N Interaction E Cell Cycle Arrest (Desired Outcome) B->E F Myelosuppression (Adverse Event) C->F G QT Prolongation (Cardiotoxicity) D->G

Caption: Mechanistic pathways linking 1,4-oxazepane scaffold flexibility to off-target adverse events.

Comparative Performance Data: OXA-2026 vs. PIP-101

To contextualize the off-target risks, we must compare the novel 1,4-oxazepane derivative (OXA-2026) with a structurally analogous piperazine standard (PIP-101). The data below illustrates the classic medicinal chemistry trade-off between target potency and off-target liability.

Table 1: Quantitative Comparison of Efficacy and Safety Profiles

ParameterOXA-2026 (1,4-Oxazepane)PIP-101 (Piperazine Standard)Mechanistic Rationale for Difference
Primary Target IC₅₀ 12 nM45 nM1,4-oxazepane's 3D flexibility allows optimal adaptation to the target's binding pocket[1].
hERG Inhibition (IC₅₀) 4.5 µM (Moderate Risk)>10 µM (Low Risk)The larger carbon framework increases lipophilicity (LogP), which, combined with the basic nitrogen, creates an ideal pharmacophore for hERG pore trapping[1][3].
Kinome Selectivity (S-score) 0.15 (Broad binding)0.05 (Highly selective)Conformational diversity allows the oxazepane core to mimic ATP in various unintended kinase domains[2].
Aqueous Solubility 85 µg/mL120 µg/mLIncreased lipophilicity of the 1,4-oxazepane scaffold generally leads to reduced aqueous solubility compared to smaller heterocycles[1].

Critical Off-Target Liability Assessments

To accurately capture the liabilities outlined in Table 1, we employ highly controlled, self-validating assay systems. Below are the definitive protocols used in our laboratory to evaluate these risks.

OffTargetWorkflow A 1,4-Oxazepane Library B Primary Target Screening A->B C Off-Target Profiling B->C D hERG Patch Clamp (Cardiotoxicity) C->D E Kinome Panel (Broad Toxicity) C->E F Scaffold Hopping & Optimization D->F E->F

Caption: Workflow for evaluating off-target effects of 1,4-oxazepane derivatives in drug discovery.

Cardiotoxicity: Automated hERG Patch-Clamp Protocol

The Causality: The hERG channel encodes the inward rectifying voltage-gated potassium channel ( IKr​ ) responsible for cardiac action potential repolarization[4]. Blockade of this channel by off-target drugs prolongs the QT interval, risking fatal ventricular tachyarrhythmia (Torsades de Pointes)[3]. The hERG channel pore is notoriously promiscuous, readily trapping lipophilic molecules with basic amines—a structural hallmark of many 1,4-oxazepane derivatives.

The Self-Validating Protocol: We utilize an automated whole-cell patch-clamp system (e.g., QPatch or IonFlux) using CHO cells stably expressing the KCNH2 gene[4]. To ensure data integrity, the system must self-validate by confirming a seal resistance ( Rseal​ ) of >1 GΩ before any compound is applied[5].

  • Cell Preparation & Capture: Suspend CHO-hERG cells in extracellular solution. Apply vacuum to entrap single cells in the micron-sized apertures of the planar patch-clamp chip, forming a giga-seal[4].

  • Whole-Cell Configuration: Rupture the cell-attached patch to achieve whole-cell configuration. Monitor input resistance via a small hyperpolarizing step (-80 mV to -90 mV)[5]. Quality Control: Discard any cell with a pre-compound tail current of <0.2 nA.

  • Voltage Stimulation Protocol:

    • Hold the membrane potential at physiological baseline (-80 mV).

    • Depolarize to +40 mV for 2 seconds. Causality: This forces the channels to open and rapidly inactivate.

    • Repolarize to -50 mV. Causality: This rapidly recovers the channels from inactivation into the open state before they slowly deactivate, eliciting the critical outward "tail current"[3].

  • Compound Application: Apply OXA-2026 sequentially at 0.1, 1, and 10 µM at physiological temperature (35–37°C)[5].

  • Validation & Analysis: Calculate the fractional block by dividing the steady-state tail current amplitude in the presence of the drug by the baseline control current[5]. A positive control (5) must be run in parallel to prove assay sensitivity[4][5].

Broad Toxicity: Radiometric Kinome Profiling Protocol

The Causality: Because the 1,4-oxazepane ring can contort to fit various spatial constraints, it risks binding to the highly conserved ATP-binding pockets of the human kinome[2]. Inhibiting unintended kinases can lead to severe in vivo toxicities (e.g., myelosuppression, hepatotoxicity).

The Self-Validating Protocol: We reject fluorescence-based assays for novel heterocyclic screening due to the high risk of compound auto-fluorescence artifacts. Instead, we utilize a direct, radiometric ³³P-ATP HotSpot™ assay[2]. This provides an artifact-free readout of true catalytic inhibition.

  • Assay Assembly: In a multi-well plate, combine the recombinant target kinase, the specific peptide substrate, and the reaction buffer (containing optimal local ion concentrations and cofactors).

  • Compound Incubation: Add OXA-2026 at a concentration 100-fold higher than its primary target IC₅₀ (e.g., 1.2 µM) to strictly stress-test selectivity. Include a DMSO-only well as the full enzymatic activity baseline (Negative Control)[2].

  • Reaction Initiation: Add a mixture of cold ATP and radiolabeled [³³P]-ATP to initiate the phosphorylation event.

  • Termination & Detection: After the linear incubation phase, spot the reaction mixture onto P81 phosphocellulose paper. Wash extensively with phosphoric acid to remove unreacted [³³P]-ATP.

  • Quantification: Measure the remaining radioactivity (representing the phosphorylated substrate) using a scintillation counter.

  • Data Interpretation: Generate an S-score (Selectivity score) and IC₅₀ values for all off-target hits[2]. If OXA-2026 shows >50% inhibition of an off-target kinase at 1 µM, it is flagged for immediate scaffold optimization.

Conclusion & Lead Optimization Strategies

The 1,4-oxazepane scaffold is a potent tool in medicinal chemistry, offering superior 3D vectors compared to traditional piperazine or morpholine rings[1]. However, as demonstrated by the comparison between OXA-2026 and PIP-101, this flexibility inherently increases the risk of hERG liability and kinome promiscuity[2][3].

To successfully develop 1,4-oxazepane derivatives, researchers must integrate automated patch-clamp and radiometric kinome profiling early in the hit-to-lead phase. If off-target liabilities are detected, strategic placement of polar functional groups or the introduction of steric bulk adjacent to the basic nitrogen can effectively disrupt hERG pore binding and restrict the scaffold's conformational freedom, rescuing the compound's safety profile[1].

References

  • BenchChem. "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design." Available at: 1

  • U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." Available at: 5

  • Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel." Available at: 4

  • Reaction Biology. "Kinase Panel Screening and Profiling Service." Available at: 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

This document provides essential, immediate safety protocols, operational guidance, and disposal plans for the handling of the novel compound, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. As a new chemical entity, a speci...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety protocols, operational guidance, and disposal plans for the handling of the novel compound, 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. As a new chemical entity, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is predicated on a precautionary principle, deriving safety recommendations from the known hazards of its constituent chemical moieties: a heterocyclic amine and a trifluoromethyl group. This approach ensures a robust safety framework for researchers, scientists, and drug development professionals.

Inferred Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a thorough risk assessment is the critical first step.[1] The potential hazards are inferred from its structural components.

  • The 1,4-Oxazepane Scaffold (Heterocyclic Amine): Heterocyclic amines as a class can possess significant biological activity. Some have been identified as potent mutagens and carcinogens.[2][3][4][5] While many of the well-studied carcinogenic heterocyclic amines are aromatic, it is a prudent and established safety practice to treat all novel amine-containing heterocycles as potentially hazardous until proven otherwise. The 1,4-oxazepane ring system is a key structural motif in medicinal chemistry, with derivatives showing a range of biological effects, including antitumor and antimicrobial activities.[6][7][8] This underscores the likelihood of this compound being biologically active.

  • The Trifluoromethyl (CF3) Group: The trifluoromethyl group is prized in medicinal chemistry for enhancing properties like metabolic stability and membrane permeability.[9][10][11] This is due to the high bond energy of the carbon-fluorine bond.[11] However, this stability also means that trifluoromethylated compounds are highly persistent in the environment, earning them the moniker "forever chemicals," similar to per- and polyfluoroalkyl substances (PFAS).[12][13] While generally stable, some fluorinated compounds can pose safety risks through the potential release of toxic metabolites.[14] The environmental persistence of such compounds necessitates stringent disposal protocols.[15][16][17]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize any potential exposure. The level of PPE should be dictated by the specific procedure being performed.

Activity Level Required Personal Protective Equipment (PPE) Enhanced Precautions for High-Hazard Activities
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing of solids, preparation of stock solutions, small-scale reactions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile or neoprene)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, procedures with a high potential for aerosolization or splashing)• Disposable, solid-front laboratory gown• Chemical splash goggles and a full-face shield• Double-gloving with chemical-resistant gloves (e.g., Viton, butyl rubber over nitrile)[18]• Respiratory protection (a NIOSH-approved N95 or higher-level respirator is recommended)[1]• Full-body protective suit may be warranted based on a comprehensive risk assessment of the specific procedure.

Note: Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.[19]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane cluster_0 Activity Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Identify Laboratory Task AssessHazard Assess Risk of Exposure (Splash, Aerosol, Dust) Start->AssessHazard LowHazard Low Hazard (Sealed Containers) AssessHazard->LowHazard Low ModerateHazard Moderate Hazard (Weighing, Solutions) AssessHazard->ModerateHazard Medium HighHazard High Hazard (Large Scale, Aerosols) AssessHazard->HighHazard High PPE_Low Lab Coat Safety Glasses Single Gloves LowHazard->PPE_Low PPE_Moderate Resistant Lab Coat Splash Goggles Double Gloves + Face Shield/Sleeves ModerateHazard->PPE_Moderate PPE_High Disposable Gown Goggles & Face Shield Double Chemical-Resistant Gloves Respirator HighHazard->PPE_High

Caption: Step-by-step workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial for ensuring safety and preventing contamination from the moment the compound is received to its final use.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably within a chemical fume hood.

  • Store the compound in a clearly labeled, tightly sealed container.

  • The storage location should be a designated, secure, and well-ventilated cabinet for potent or novel compounds, away from incompatible materials such as strong oxidizing agents.

Step 2: Weighing and Solution Preparation

  • All weighing and solution preparation must be conducted within a certified chemical fume hood or a powder-coated balance enclosure to prevent the generation of aerosols and dust.[1]

  • Don the appropriate PPE for moderate-hazard activities.

  • Use anti-static weighing paper or a tared container to handle the solid compound.

  • Clean all surfaces and equipment thoroughly after use to prevent cross-contamination.

Step 3: Use in Experimental Procedures

  • Conduct all reactions and manipulations involving this compound in a chemical fume hood.

  • Ensure that all glassware is properly cleaned and dried before use.

Disposal Plan: Managing a "Forever Chemical"

Due to the presence of the trifluoromethyl group, all waste containing 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane must be treated as persistent hazardous waste.[12]

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, weighing paper, and any contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1][12] This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: All liquid waste, including reaction mixtures and rinsing solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of any liquid waste containing this compound down the drain.[12]

  • Unused Compound: Any unused or expired compound must be disposed of as hazardous chemical waste in its original or a suitable, labeled container.

Final Disposal Method:

  • The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[16] This is one of the few technologies that can potentially destroy PFAS.[15]

  • Alternatively, disposal in a specially designed hazardous waste landfill (Subtitle C landfill) that can contain "forever chemicals" is an option.[16][17] These landfills have features to prevent leachate from contaminating the environment.[17]

  • Deep well injection is another potential disposal method for liquid waste, where the waste is injected into geologically stable rock formations deep underground.[16]

  • Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations for the disposal of persistent hazardous waste.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response:

  • Minor Spill (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Evacuate the area if there is any uncertainty about the hazard.

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Report the incident to the laboratory supervisor and your institution's EHS office.

  • Major Spill (large volume, outside of a fume hood, or if you are unsure):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team or EHS office from a safe location.

    • Provide them with as much information as possible about the spilled substance.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing, ensuring not to spread the contamination. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Seek immediate medical attention.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. (2025). Benchchem.
  • Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. (n.d.). LGC.
  • Treatment Technologies and Methods for Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). SERDP & ESTCP.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).
  • Safe and Secure PFAS Disposal? We Got This. (2024, January 19). Republic Services.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • BBQs can cause cancer? - Effects of Heterocyclic amines (HCAs). (2024, December 31). Youth Are Awesome.
  • Design and Synthesis of Oxazepine Derivatives from Sulfonamide Schiff bases as Antimicrobial and Antioxidant agents with low Cytoxicity and Hemolytic Prospective. (2023, July 7).
  • PFAS Waste. (n.d.). Michigan State University Environmental Health & Safety.
  • Site-specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. (2026, January 22).
  • Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024, April 11). Knowing Neurons.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). JD Supra.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of California, Santa Barbara, Environment, Health & Safety.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
  • Heterocyclic amine formation in me
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025, August 12). Chemical Communications (RSC Publishing). DOI:10.1039/D5CC03280F.
  • Trifluoromethyl
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29).
  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (2024, August 26). CHIMIA.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (n.d.).
  • Site-Specific Deaminative Trifluoromethylation of Aliphatic Primary Amines. (2024, February 19). PubMed.
  • Health risks of heterocyclic amines. (1997, May 12). PubMed.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Figshare.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma. (2014, August 15). International Journal of Innovative Research in Science, Engineering and Technology.
  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. (2025). Benchchem.
  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. (2024, March 5). Publish.
  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1). Naunyn-Schmiedeberg's Archives of Pharmacology.

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